molecular formula C8H12O2 B1459760 5-Methylspiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-76-1

5-Methylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B1459760
CAS No.: 1773508-76-1
M. Wt: 140.18 g/mol
InChI Key: MJZHXLHJKQJUCY-UHFFFAOYSA-N
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Description

5-Methylspiro[2.3]hexane-5-carboxylic acid (CAS 1773508-76-1) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthon for the synthesis of more complex molecules. Compounds featuring the spiro[2.3]hexane scaffold are recognized for their value in designing novel bioactive ligands, particularly for gamma-aminobutyric acid type A receptors (GABAARs) . Research indicates that integrating a sterically crowded, metabolically stable carboxylic acid function, as found in this compound, can improve the pharmacokinetic properties of drug candidates, such as reducing the rate of phase 2 metabolism and increasing aqueous solubility for targeted peripheral therapeutics . Furthermore, the inherent ring strain and three-dimensional structure of the spiro[2.3]hexane core make it a promising scaffold for developing genetically encodable tools and bioorthogonal probes in chemical biology . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methylspiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(6(9)10)4-8(5-7)2-3-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZHXLHJKQJUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylspiro[2.3]hexane-5-carboxylic acid: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs.[1][2] Their inherent rigidity and high fraction of sp³-hybridized carbon atoms provide a unique structural framework that can lead to enhanced biological activity and metabolic stability compared to their flatter, aromatic counterparts.[1][3] Among these, the strained spiro[2.3]hexane core, composed of a cyclopropane and a cyclobutane ring, represents a compelling building block for escaping the "flatland" of traditional drug design.[3][4]

This guide provides a comprehensive technical overview of a novel derivative, 5-Methylspiro[2.3]hexane-5-carboxylic acid . As a Senior Application Scientist, my objective is to present a document that is not only theoretically sound but also practically applicable for researchers, scientists, and drug development professionals. We will delve into the molecule's structural intricacies, propose a robust synthetic pathway, outline a rigorous characterization workflow, and explore its potential as a valuable scaffold in the design of next-generation therapeutics. While direct literature on this specific molecule is nascent, this guide synthesizes established principles of spirocycle chemistry to provide an authoritative and predictive resource.

Chemical Structure and Predicted Properties

The unique architecture of 5-Methylspiro[2.3]hexane-5-carboxylic acid is defined by its strained bicyclic core and the specific placement of its functional groups. Understanding this structure is the foundation for predicting its chemical behavior and potential biological interactions.

Core Architecture

The molecule is built upon the spiro[2.3]hexane framework. This designates a spirocyclic compound where a three-membered ring (cyclopropane) and a four-membered ring (cyclobutane) are joined by a single quaternary carbon, the spiroatom. This arrangement results in a rigid, non-planar structure with well-defined bond angles and spatial orientation of substituents.

Substitution and Stereochemistry

The IUPAC name, 5-Methylspiro[2.3]hexane-5-carboxylic acid, precisely defines the connectivity:

  • Spiro[2.3]hexane: The parent scaffold.

  • -5-carboxylic acid: A carboxyl group (-COOH) is attached to the C5 position of the cyclobutane ring.

  • 5-Methyl: A methyl group (-CH₃) is also attached to the C5 position.

A critical feature of this molecule is its stereochemistry. The C5 carbon is a quaternary stereocenter, meaning the molecule is chiral and will exist as a pair of enantiomers. The spiro atom itself can also contribute to chirality depending on the substitution pattern of the rings.[5] This chirality is a crucial consideration in drug development, as different enantiomers can exhibit vastly different pharmacological activities.

Caption: 2D structure of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Predicted Physicochemical Properties

Predicting key molecular properties is essential for assessing drug-likeness. While experimental data for the target molecule is unavailable, we can extrapolate from the known properties of the parent compound, spiro[2.3]hexane-5-carboxylic acid.[6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₂O₂Provides the exact elemental composition.
Molecular Weight 140.18 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).
XLogP3 ~1.5 - 2.0Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 2 (from -COOH)Influences solubility and interactions with biological targets.
Topological Polar Surface Area 37.3 ŲA low TPSA (< 140 Ų) is associated with good cell permeability.

Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of novel spirocycles often presents considerable challenges due to the creation of strained ring systems and quaternary centers.[1] A logical and efficient synthetic strategy is therefore critical. We propose a retrosynthetic pathway based on established methodologies for constructing the spiro[2.3]hexane core, such as the cyclopropanation of a methylenecyclobutane precursor.[7]

Retrosynthetic Strategy

The key disconnection is the cyclopropane ring, which can be formed from an appropriately substituted methylenecyclobutane via a cyclopropanation reaction. This precursor, in turn, can be derived from simpler, commercially available starting materials.

G Target 5-Methylspiro[2.3]hexane-5-carboxylic acid Precursor1 Ethyl 2-(methylenecyclobutyl)propanoate Target->Precursor1 Hydrolysis Precursor2 Methylenecyclobutane Derivative Precursor1->Precursor2 Simmons-Smith Cyclopropanation StartingMaterial Commercially Available Cyclobutanone & Malonic Ester Derivatives Precursor2->StartingMaterial Wittig / Knoevenagel Condensation

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is a proposed route. As with any novel synthesis, optimization of reaction conditions, purification methods, and yields would be necessary.

Step 1: Synthesis of Ethyl 2-(cyclobutylidene)acetate

  • Rationale: This step creates the cyclobutane core with an exocyclic double bond, which will be the attachment point for the rest of the carbon chain. A Knoevenagel condensation is a reliable method for this transformation.

  • Procedure:

    • To a solution of cyclobutanone (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until no more water is collected.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the α,β-unsaturated ester.

Step 2: Michael Addition of a Methyl Group

  • Rationale: This step introduces the carbon that will become the methyl group and the α-carbon of the carboxylic acid. A conjugate addition using a Gilman cuprate is a standard and effective method for adding alkyl groups to α,β-unsaturated esters.

  • Procedure:

    • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of Ethyl 2-(cyclobutylidene)acetate (1.0 eq) in diethyl ether to the Gilman reagent at -78 °C.

    • Stir the reaction at this temperature for 2-3 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to yield ethyl 2-(1-methylcyclobutyl)acetate.

Step 3: α-Methylenation

  • Rationale: This step re-introduces a double bond, this time in the required position for the subsequent cyclopropanation.

  • Procedure:

    • To a solution of ethyl 2-(1-methylcyclobutyl)acetate (1.0 eq) in THF, add lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

    • After 30 minutes, add paraformaldehyde (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated NH₄Cl solution and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the α-methylene ester precursor.

Step 4: Simmons-Smith Cyclopropanation

  • Rationale: This classic reaction forms the cyclopropane ring from the alkene precursor, completing the spiro[2.3]hexane core.

  • Procedure:

    • To a solution of the α-methylene ester (1.0 eq) in anhydrous dichloromethane, add a solution of diethylzinc (1.5 eq).

    • Slowly add diiodomethane (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction with saturated NH₄Cl solution.

    • Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by chromatography to yield ethyl 5-methylspiro[2.3]hexane-5-carboxylate.

Step 5: Saponification

  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add an excess of lithium hydroxide (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final product, 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Structural Elucidation and Analytical Workflow

Unambiguous characterization is a non-negotiable step in the synthesis of any new chemical entity. A multi-technique approach is required to confirm the identity, purity, and stereochemistry of the target molecule.[8][9]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Crude Crude Product HPLC HPLC Purification Crude->HPLC Pure Pure Compound HPLC->Pure MS Mass Spectrometry (HRMS) Verify Molecular Formula Pure->MS NMR1D 1D NMR ('H, '³C) Initial Structure Hypothesis Pure->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity NMR1D->NMR2D Stereo NOESY / Chiral HPLC Elucidate Stereochemistry NMR2D->Stereo Xray X-ray Crystallography (If crystal obtained) Unambiguous 3D Structure Stereo->Xray

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of the molecule.[10]

  • ¹H NMR: The spectrum will be complex due to the rigid, asymmetric nature of the molecule. Expect to see distinct signals for the cyclopropane protons (typically upfield, ~0.5-1.5 ppm) and the cyclobutane protons (~1.8-2.8 ppm). The methyl group will appear as a singlet. Diastereotopic protons on the rings will likely show complex splitting patterns.

  • ¹³C NMR: The spectrum should show 8 distinct carbon signals. Key signals will include the spiro carbon (~30-40 ppm), the quaternary C5 carbon, the methyl carbon (~15-25 ppm), and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

  • 2D NMR:

    • COSY: Will reveal proton-proton coupling networks within the cyclopropane and cyclobutane rings.

    • HSQC: Correlates each proton signal with its directly attached carbon.

    • HMBC: Crucial for confirming the overall structure by showing long-range (2-3 bond) correlations, for example, from the methyl protons to the C5 carbon and the spiro carbon.

    • NOESY/ROESY: These experiments are essential for determining the relative stereochemistry by identifying protons that are close in space.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Mass: The calculated exact mass will be used to confirm the molecular formula (C₈H₁₂O₂).

  • Fragmentation: In Electron Ionization (EI), fragmentation of carbocyclic spiro compounds often begins with cleavage of a bond adjacent to the spiroatom.[5] The loss of the carboxylic acid group (as CO₂ and H₂O) is also a likely fragmentation pathway.

X-ray Crystallography

If a single crystal of sufficient quality can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule.[11][12] This is the gold standard for assigning both relative and absolute stereochemistry.[13] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.[12][14]

Potential Applications in Drug Discovery

The structural features of 5-Methylspiro[2.3]hexane-5-carboxylic acid make it a promising scaffold for medicinal chemistry programs.

  • Bioisosteric Replacement: The rigid, 3D spiro[2.3]hexane core can serve as a bioisostere for more common, flexible, or aromatic rings (e.g., phenyl, cyclohexane).[3][4][15] This can lead to improved metabolic stability, reduced off-target activity, and novel intellectual property.

  • Vectorial Exit Points: The spiro scaffold provides well-defined exit vectors for substituents, allowing for precise spatial positioning of functional groups to optimize interactions with a biological target.[16]

  • Functional Handles: The carboxylic acid group is a versatile functional handle.[17] It can engage in hydrogen bonding and ionic interactions with protein targets (e.g., GPCRs, enzymes) and serves as a convenient point for chemical modification to create libraries of analogues for structure-activity relationship (SAR) studies.[18]

  • Modulation of Properties: The methyl group can fine-tune the lipophilicity of the molecule and may provide beneficial steric interactions within a binding pocket.

This scaffold could be incorporated into molecules targeting a wide range of diseases, following the precedent of other biologically active spirocyclic compounds that have shown promise as anticancer, antimicrobial, and CNS-acting agents.[19][20][21]

Conclusion

5-Methylspiro[2.3]hexane-5-carboxylic acid represents a novel and intriguing molecule at the intersection of strained ring chemistry and medicinal chemistry. Its unique three-dimensional structure, combined with strategically placed functional groups, endows it with significant potential as a building block for the development of new therapeutics. This guide has provided a foundational understanding of its structure, a plausible and detailed synthetic route, a rigorous analytical workflow for its characterization, and a forward-looking perspective on its applications. For research teams engaged in exploring new chemical space, this spirocyclic scaffold offers a compelling opportunity to design molecules with improved drug-like properties and novel biological activities.

References

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  • Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Carreira, E. M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Available at: [Link]

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  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry of macrocyclic spirocycles. Available at: [Link]

  • Cadelis, M. M., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Eman Research Publishing. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link]

  • ResearchGate. (2024). Biologically active natural spirocyclic compounds. Available at: [Link]

  • PubChem. (n.d.). Spiro[2.3]hexane, 4-methylene-. Available at: [Link]

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  • Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • PubMed. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... Available at: [Link]

  • PubMed. (2016). Biological Activity of Spirocyclic Hydroxamic Acids. Available at: [Link]

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  • ResearchGate. (n.d.). Spirocyclic compounds with biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

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  • ResearchGate. (n.d.). X-ray single crystal structure of spiro-1,4-benzodiazepin-2-one 4 aaa... Available at: [Link]

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The Spiro[2.3]hexane Scaffold: A Three-Dimensional Key to Unlocking Novel Pharmacological Space

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the modern era of drug discovery, the demand for novel molecular architectures that confer improved potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is insatiable. The strategic move away from planar, aromatic structures—a concept often termed "escaping from flatland"—has propelled sp³-rich, three-dimensional scaffolds to the forefront of medicinal chemistry.[1][2] Among these, the spiro[2.3]hexane framework has emerged as a particularly compelling motif. This guide provides a comprehensive technical overview of the spiro[2.3]hexane scaffold, detailing its synthesis, unique conformational and physicochemical properties, and its successful application as a bioisosteric replacement for common medicinal chemistry moieties. We will explore the underlying principles that make this strained, rigid system a powerful tool for navigating complex biological targets and unlocking new intellectual property space.

The Rationale: Why Spiro[2.3]hexane?

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry.[3] This inherent structural rigidity is a key advantage in drug design for several reasons:

  • Conformational Constraint: By locking the conformation of a molecule, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in binding affinity and potency.[4]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with higher clinical success rates.[5] Spiro[2.3]hexane scaffolds inherently boost Fsp³, which can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.[5][6]

  • Vectorial Precision: The spirocyclic core positions substituents in precise vectors in 3D space, allowing for more selective and optimized interactions with a biological target's binding pocket.[1][7]

  • Novelty and Patentability: While larger spirocycles like spiro[3.3]heptane have gained considerable traction, the smaller, more strained spiro[2.3]hexane motif remains a less explored area, offering significant opportunities for novel intellectual property.[8][9]

The spiro[2.3]hexane scaffold, combining a strained cyclopropane and a cyclobutane ring, presents a unique topology that is particularly effective as a bioisostere for common moieties like piperidine and even aromatic rings.[1]

Synthetic Strategies: Building the Core

The adoption of any scaffold in drug discovery is fundamentally linked to the accessibility and modularity of its synthesis.[8] Early methods often lacked the flexibility required for rapid library generation. However, recent advancements have provided robust and versatile routes to a variety of spiro[2.3]hexane analogues.

The Johnson-Corey-Chaykovsky (JCC) Approach with Novel Sulfonium Reagents

A highly effective and modular strategy involves a variation of the Johnson-Corey-Chaykovsky reaction. This method utilizes novel cyclobutane-, oxetane-, and azetidine-substituted sulfonium salts as stable, crystalline reagents.[8][10] These reagents can react with a wide array of electrophiles to construct the spiro[2.3]hexane core.

The causality behind this choice of methodology is its breadth and functional group tolerance. The sulfonium salt acts as a "carrier" for the four-membered ring, which is then transferred to an electrophile to form the three-membered ring of the spirocycle in a single, efficient step. This allows for the synthesis of not just the parent carbocycle but also a range of heteroatom-containing analogues.[7][8]

Experimental Protocol: Synthesis of a 1-Oxa-5-azaspiro[2.3]hexane Derivative

This protocol describes the synthesis of an epoxide-containing spiro[2.3]hexane analogue from an azetidine-substituted sulfonium salt and a ketone.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 3-oxo-azetidine-1-carboxylic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added the desired sulfonium ylide (1.1 eq), generated in situ from the corresponding sulfonium salt and a strong base like sodium hydride.

  • Reaction Execution: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 1-oxa-5-azaspiro[2.3]hexane product.

The workflow for leveraging these synthetic advancements in a drug discovery program is visualized below.

G cluster_synthesis Scaffold Synthesis cluster_discovery Drug Discovery Cascade S1 Sulfonium Salt Precursors (Cyclobutane, Oxetane, Azetidine) S3 Johnson-Corey-Chaykovsky Reaction S1->S3 S2 Electrophiles (Alkenes, Carbonyls, Imines) S2->S3 S4 Diverse Spiro[2.3]hexane Library S3->S4 D1 In Silico Screening (Bioisostere Potential) S4->D1 Input for Screening D2 Lead Optimization (SAR Studies) D1->D2 Prioritized Hits D3 In Vitro Validation (Biological Assays) D2->D3 Optimized Leads

Caption: Drug discovery workflow using modular spiro[2.3]hexane synthesis.

Cyclopropanation of Methylene-Cyclobutanes

Another common and intuitive approach is the construction of the three-membered ring onto a pre-existing four-membered ring.[8] This is typically achieved by the cyclopropanation of an exocyclic double bond on a cyclobutane derivative. This strategy is particularly valuable for accessing carbocyclic spiro[2.3]hexanes. The synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes, for example, relies on the cyclopropanation of the corresponding cyclobutane precursor.[9]

Application as a Bioisostere: Reshaping Molecules for Success

Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity but alters other properties—is a cornerstone of lead optimization.[11] The spiro[2.3]hexane scaffold has proven to be an exceptional non-classical bioisostere for several motifs frequently found in drugs.

Saturated Bioisostere for Piperidine and Other Saturated Rings

Saturated heterocycles like piperidine are ubiquitous in pharmaceuticals.[9] However, they can suffer from metabolic liabilities or suboptimal physicochemical properties. The 4-azaspiro[2.3]hexane and 5-azaspiro[2.3]hexane motifs serve as rigid, three-dimensional mimics of the piperidine core.[1] This replacement can lock the orientation of key pharmacophoric features, potentially increasing selectivity and blocking metabolic soft spots. For instance, N-Boc protected 5-azaspiro[2.3]hexane has been reported as a promising building block for peptidomimetics and as a bioisostere for saturated rings.[1]

G cluster_A Traditional Scaffold cluster_B Bioisosteric Replacement mol1 Piperidine Ring (Flexible) mol2 5-Azaspiro[2.3]hexane (Rigid 3D Mimic) mol1->mol2 Bioisosteric Replacement Improves Rigidity & Modulates Properties

Caption: Bioisosteric replacement of flexible piperidine with a rigid spiro[2.3]hexane.

Non-Aromatic Bioisostere for Phenyl Rings

Replacing aromatic rings with saturated, sp³-rich scaffolds is a primary goal of the "escape from flatland" strategy. This can drastically improve solubility and metabolic stability by removing a common site of oxidative metabolism by cytochrome P450 enzymes. The spiro[2.3]hexane core can mimic the spatial arrangement of substituents on a phenyl ring while presenting a completely different physicochemical profile. This strategy is analogous to the successful use of bicyclo[1.1.1]pentane (BCP) as a para-substituted phenyl ring mimic.[12] The spiro[2.3]hexane offers a different geometry and vector space, expanding the toolbox for medicinal chemists.

Propertyp-Xylene (Phenyl Mimic)1,4-Dimethylspiro[2.3]hexaneRationale for Improvement
LogP (Calculated) ~3.15~2.80Reduced lipophilicity improves aqueous solubility.
Fsp³ 0.251.00Higher Fsp³ is correlated with higher clinical success.[5]
Metabolic Stability Lower (Benzylic positions are sites of oxidation)Higher (Lacks easily oxidizable positions)Blocks common metabolic pathways, increasing half-life.
3D Shape PlanarGlobular, Three-DimensionalProvides novel interactions with target proteins.

Table 1: Comparison of a simple phenyl ring derivative with its spiro[2.3]hexane bioisostere, highlighting the improvements in key drug-like properties.

Case Studies: Validated Biological Activity

The theoretical advantages of the spiro[2.3]hexane scaffold have been validated in biologically active lead compounds, demonstrating its practical utility in drug discovery programs.[8]

  • HDAC1/3 Inhibitor: A potent inhibitor of histone deacetylases 1 and 3 was developed incorporating a 5-azaspiro[2.3]hexane motif. The rigid scaffold was crucial for orienting the functional groups responsible for binding to the zinc-containing active site of the enzyme.[8][9]

  • HIPT1 Inhibitor: An inhibitor of the Huntingtin Interacting Protein Terminal 1 (HIPT1) also successfully utilized the 5-azaspiro[2.3]hexane core. This demonstrates the scaffold's applicability across different target classes.[8][9]

  • μ-Opioid Receptor Agonists: A computational and in-vitro study explored the replacement of the piperidine ring in the opioid agonist pethidine with various spiro[2.3]hexane analogues. This work served as a proof-of-concept for the bioisosteric potential of these scaffolds, with modeling used to predict target interactions.[8]

These examples, though still in the lead compound stage, confirm that the spiro[2.3]hexane scaffold is not merely a theoretical curiosity but a viable and valuable component in the design of bioactive molecules.[8]

Conclusion and Future Outlook

The spiro[2.3]hexane scaffold represents a powerful convergence of desirable traits for modern drug discovery: three-dimensionality, conformational rigidity, high sp³-character, and synthetic accessibility. Its demonstrated utility as a bioisostere for both saturated and aromatic rings opens up vast new chemical space for exploration. As synthetic methodologies become even more robust and our understanding of the interplay between molecular shape and biological function deepens, we can expect to see the spiro[2.3]hexane core feature more prominently in the next generation of clinical candidates. For researchers and drug development professionals, this under-exploited scaffold is a prime opportunity to design molecules with superior efficacy, selectivity, and drug-like properties, ultimately accelerating the path to new medicines.

References

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Malashchuk, A., et al. (2021). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. PubMed.
  • Various Authors. (2025). Shifting Lithium Amide Reactivity to the Radical Domain. ResearchGate.
  • Various Authors. (2021). Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of. ResearchGate.
  • Various Authors. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. ResearchGate.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Various Authors. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Various Authors. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab.
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An In-depth Technical Guide to 5-Methylspiro[2.3]hexane-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Methylspiro[2.3]hexane-5-carboxylic acid, a unique spirocyclic compound with significant potential in medicinal chemistry and drug development. The inherent structural rigidity and three-dimensional nature of the spiro[2.3]hexane scaffold make it an attractive motif for the design of novel therapeutic agents with improved pharmacological profiles. This document delves into the core identifiers, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and the rationale for its application as a bioisosteric replacement in modern drug design.

Core Identifiers and Physicochemical Properties

While a specific CAS number for 5-Methylspiro[2.3]hexane-5-carboxylic acid is not currently registered in publicly accessible databases, its chemical identity is unequivocally established through its structural formula and various chemical identifiers. The parent compound, spiro[2.3]hexane-5-carboxylic acid, is registered under CAS number 1273567-26-2.[1] The introduction of a methyl group at the 5-position significantly influences the molecule's spatial arrangement and electronic properties.

Table 1: Chemical Identifiers for 5-Methylspiro[2.3]hexane-5-carboxylic acid

IdentifierValueSource
Molecular Formula C₈H₁₂O₂PubChemLite[2]
Molecular Weight 140.18 g/mol PubChemLite[2]
SMILES CC1(CC2(C1)CC2)C(=O)OPubChemLite[2]
InChI InChI=1S/C8H12O2/c1-7(6(9)10)4-8(5-7)2-3-8/h2-5H2,1H3,(H,9,10)PubChemLite[2]
InChIKey MJZHXLHJKQJUCY-UHFFFAOYSA-NPubChemLite[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
pKa ~4.8Estimated based on similar carboxylic acids.
LogP 1.8Increased lipophilicity compared to the unsubstituted parent acid.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 2From the carbonyl and hydroxyl oxygens.
Rotatable Bonds 1Limited conformational flexibility due to the spirocyclic core.

Proposed Synthesis of 5-Methylspiro[2.3]hexane-5-carboxylic acid

The proposed synthesis involves a two-step process: α-methylation of the ester followed by hydrolysis to the carboxylic acid. The key to this synthesis is the generation of a specific enolate at the α-position to the ester, which can then be alkylated.

Synthesis_Workflow Start Methyl spiro[2.3]hexane-5-carboxylate Step1 Enolate Formation (LDA, THF, -78 °C) Start->Step1 Intermediate Lithium Enolate Intermediate Step1->Intermediate Step2 Methylation (CH₃I) Intermediate->Step2 Product_Ester Methyl 5-methylspiro[2.3]hexane-5-carboxylate Step2->Product_Ester Step3 Hydrolysis (LiOH, THF/H₂O) Product_Ester->Step3 Final_Product 5-Methylspiro[2.3]hexane-5-carboxylic acid Step3->Final_Product

Figure 1: Proposed synthetic workflow for 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Detailed Experimental Protocol:

Step 1: α-Methylation of Methyl spiro[2.3]hexane-5-carboxylate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Substrate Addition: A solution of methyl spiro[2.3]hexane-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, methyl 5-methylspiro[2.3]hexane-5-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methylspiro[2.3]hexane-5-carboxylic acid

  • Reaction Setup: The purified methyl 5-methylspiro[2.3]hexane-5-carboxylate is dissolved in a mixture of THF and water.

  • Hydrolysis: Lithium hydroxide (LiOH) (2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup: The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 1M HCl.

  • Extraction: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

  • Purification: If necessary, the product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Methylspiro[2.3]hexane-5-carboxylic acid are not publicly available, its spectroscopic features can be predicted based on its structure and comparison with related compounds.[7][8][9]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Cyclopropane protons: Multiplets in the range of 0.5-1.0 ppm. - Cyclobutane protons: Multiplets in the range of 1.8-2.5 ppm. - Methyl protons: A singlet around 1.2-1.4 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm.
¹³C NMR - Spiro carbon: A quaternary signal around 30-40 ppm. - Cyclopropane carbons: Signals in the range of 10-25 ppm. - Cyclobutane carbons: Signals in the range of 30-45 ppm. - Methyl carbon: A signal around 20-25 ppm. - Carboxylic acid carbonyl carbon: A signal around 175-185 ppm.
IR (Infrared) - O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C-H stretch (aliphatic): Sharp peaks around 2850-3000 cm⁻¹. - C=O stretch (carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.
Mass Spectrometry (MS) - [M-H]⁻ (Negative ESI): m/z ≈ 139.0764. - [M+Na]⁺ (Positive ESI): m/z ≈ 163.0729.

Applications in Drug Development: A Bioisosteric Approach

The unique structural features of 5-Methylspiro[2.3]hexane-5-carboxylic acid make it a compelling building block in drug discovery. The spiro[2.3]hexane core introduces a high degree of three-dimensionality and rigidity, which can be advantageous for optimizing the binding of a drug candidate to its biological target.[10][11][12][13][14]

Bioisosterism cluster_0 Traditional Drug Scaffold cluster_1 Bioisosteric Replacement Aromatic_Ring Planar Aromatic Ring (e.g., Phenyl) Spiro_Scaffold Spiro[2.3]hexane Scaffold (3D, Rigid) Aromatic_Ring->Spiro_Scaffold Bioisosteric Replacement Improved_Properties Improved Properties: - Enhanced Metabolic Stability - Increased Solubility - Novel IP Position - Optimized Binding Geometry Spiro_Scaffold->Improved_Properties

Figure 2: The concept of bioisosteric replacement of a planar aromatic ring with a 3D spiro[2.3]hexane scaffold.

The concept of "escaping from flatland" in medicinal chemistry encourages the move away from planar, aromatic structures towards more three-dimensional molecules.[11] Spirocyclic systems, such as the spiro[2.3]hexane core, are ideal for this purpose. The replacement of a traditional aromatic ring with a spiro[2.3]hexane moiety can lead to several benefits:

  • Enhanced Metabolic Stability: The sp³-rich nature of the spiro[2.3]hexane scaffold can block sites of metabolic attack, leading to improved pharmacokinetic profiles.[13]

  • Improved Solubility: The introduction of a non-planar, saturated ring system can disrupt crystal packing and improve aqueous solubility.

  • Novel Intellectual Property: The use of unique scaffolds like spiro[2.3]hexanes can open up new intellectual property space for drug candidates.[11]

  • Optimized Target Engagement: The rigid, three-dimensional arrangement of substituents on the spirocyclic core allows for precise positioning of functional groups to interact with a biological target, potentially leading to increased potency and selectivity.[10][15]

The carboxylic acid functionality of 5-Methylspiro[2.3]hexane-5-carboxylic acid can serve as a key interaction point with biological targets, such as enzymes or receptors, or it can be further functionalized to introduce other pharmacophoric features. The methyl group at the 5-position provides an additional vector for substitution, allowing for fine-tuning of the molecule's properties.

Conclusion

5-Methylspiro[2.3]hexane-5-carboxylic acid represents a valuable, yet underexplored, chemical entity for drug discovery and development. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar scaffolds. While a dedicated synthetic procedure and comprehensive experimental data are yet to be published, the proposed synthetic route provides a clear path to accessing this compound. The potential for this molecule and its derivatives to act as superior bioisosteres warrants further investigation by researchers and scientists in the pharmaceutical industry.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

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The Spirocyclic Advantage: A Technical Guide to Spirocyclic Carboxylic Acids as Foundational Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery is in a constant state of evolution, moving beyond the confines of flat, aromatic systems towards molecules with greater three-dimensionality. In this pursuit, spirocyclic scaffolds have emerged as a class of privileged structures, offering a unique combination of conformational rigidity and spatial complexity. This technical guide provides an in-depth exploration of spirocyclic carboxylic acids, a particularly valuable subset of these scaffolds, for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental advantages conferred by the spirocyclic core, delve into key synthetic strategies for their construction, and analyze case studies that underscore their successful application in clinical candidates and approved drugs. This guide is intended to be a comprehensive resource, blending theoretical principles with practical insights to empower the rational design and synthesis of next-generation therapeutics.

Introduction: Escaping "Flatland" and Embracing the Third Dimension

For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar molecules. While this approach has yielded numerous successful drugs, it has also contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" concept advocates for the incorporation of three-dimensional (3D) scaffolds to better mimic the shapes of natural ligands and interact more specifically with the complex topographies of biological targets.[1][2]

Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this 3D revolution.[3][4][5] Their inherent rigidity and the precise spatial projection of substituents make them ideal building blocks for creating novel chemical matter with improved drug-like properties.[6][7] This guide will focus specifically on spirocyclic scaffolds bearing a carboxylic acid moiety, a critical functional group for target engagement and pharmacokinetic modulation.

The Spirocyclic Advantage: Engineering Superior Physicochemical and Pharmacological Properties

The incorporation of a spirocyclic core into a drug candidate is not merely a matter of structural novelty; it is a strategic decision driven by a host of predictable and advantageous outcomes. The spirocyclic framework imparts a unique set of properties that can address common liabilities in drug development.

Enhanced Three-Dimensionality and Increased Fsp3 Character

The defining feature of a spirocycle is its quaternary carbon center, which forces the two rings into perpendicular orientations. This arrangement inherently increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[3] A higher Fsp3 count is strongly correlated with increased clinical success, as it often leads to improved solubility, reduced promiscuity, and better overall developability.[3] The out-of-plane substituents on a spirocyclic scaffold allow for a more comprehensive exploration of the three-dimensional space within a binding pocket, facilitating enhanced ligand-receptor complementarity.[3][6]

Modulation of Physicochemical Properties

Spirocyclic scaffolds, particularly those containing heteroatoms, offer a powerful tool for fine-tuning critical physicochemical properties:

  • Solubility: The increased sp3 character of spirocycles generally leads to improved aqueous solubility compared to their flat aromatic counterparts.[6] This is a crucial parameter for achieving good oral bioavailability and formulating injectable drugs.

  • Lipophilicity (LogP/LogD): The replacement of a planar aromatic ring with a spirocyclic scaffold can significantly reduce lipophilicity. For instance, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, exchanging a morpholine ring for various azaspirocycles resulted in lower LogD values.[3] This reduction in lipophilicity can mitigate issues related to toxicity and non-specific binding.

  • Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability and prolonging the half-life of a drug.[1][3]

Conformational Restriction and Pre-organization for Enhanced Potency and Selectivity

The rigid framework of a spirocycle significantly reduces the conformational flexibility of a molecule.[2][8] This pre-organization into a bioactive conformation minimizes the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity and potency.[2] Furthermore, the well-defined spatial orientation of substituents on a spirocycle can be exploited to achieve high selectivity for the desired target over off-targets, thereby reducing the potential for adverse effects.[3] In the optimization of SHP2 inhibitors, spirocyclic scaffolds were introduced to maintain the precise orientation of a primary amine group, preserving crucial hydrogen bond interactions.[3]

Spirocyclic Carboxylic Acids: Key Building Blocks for Target Engagement

The carboxylic acid group is a cornerstone of medicinal chemistry, prized for its ability to form strong ionic interactions and hydrogen bonds with biological targets. When appended to a spirocyclic scaffold, it creates a powerful building block that combines the benefits of 3D architecture with a proven pharmacophoric feature.

Physicochemical Properties of Carboxylic Acids

Carboxylic acids are characterized by their ability to act as hydrogen bond donors and acceptors.[9][10][11][12] Their acidity allows for the formation of carboxylate ions at physiological pH, which can engage in strong electrostatic interactions with positively charged residues (e.g., arginine, lysine) in a binding pocket.[11] The solubility of carboxylic acids is dependent on the overall size and lipophilicity of the molecule; shorter-chain carboxylic acids are generally water-soluble.[9][10][12]

The introduction of a spirocyclic moiety adjacent to a carboxylic acid can influence its pKa and local environment, providing another avenue for modulating its properties.

Synthetic Strategies for Accessing Spirocyclic Carboxylic Acids

The growing appreciation for spirocycles has spurred the development of diverse and innovative synthetic methodologies.[13][14] While the synthesis of these complex structures can be challenging, several reliable strategies have emerged.[15]

General Synthetic Workflow

A common approach to the synthesis of spirocyclic carboxylic acids involves a multi-step sequence that establishes the spirocyclic core followed by the introduction or unmasking of the carboxylic acid functionality.

G A Starting Materials (e.g., cyclic ketone, diester) B Spirocyclization Reaction (e.g., Knoevenagel condensation, Michael addition, cycloaddition) A->B C Functional Group Interconversion/ Deprotection B->C D Target Spirocyclic Carboxylic Acid C->D

Caption: A generalized workflow for the synthesis of spirocyclic carboxylic acids.

Key Synthetic Reactions for Spirocycle Formation

Several classes of reactions are particularly well-suited for the construction of the spirocyclic core:

  • Intramolecular Alkylation/Acylation: This is a classical and effective method where a tethered nucleophile displaces a leaving group or attacks a carbonyl group to form the second ring.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions can be powerful tools for constructing spirocyclic systems with high stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile method for the synthesis of a wide variety of ring systems, including spirocycles.

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction: This sequence allows for the synthesis of optically active spirocycles.[16]

Experimental Protocol: Synthesis of a Spirocyclic Carboxylic Acid Intermediate via Strecker Reaction and Cyclization

This protocol is adapted from a reported synthesis of a key spirocyclic building block for the antipsychotic drug fluspirilene.[4][17]

Step 1: Strecker Reaction

  • To a solution of 1-benzyl piperidin-4-one in a suitable solvent (e.g., methanol), add aniline and trimethylsilyl cyanide.

  • Stir the reaction mixture at room temperature for the appropriate time to allow for the formation of the α-aminonitrile.

  • Upon completion, quench the reaction and extract the product. Purify by column chromatography.

Step 2: Hydration of the Nitrile

  • Treat the α-aminonitrile with concentrated sulfuric acid at a controlled temperature.

  • Carefully add water to the reaction mixture to induce hydrolysis of the nitrile to the corresponding α-anilino carboxamide.

  • Neutralize the reaction mixture and extract the product.

Step 3: Condensation and Spirocyclization

  • React the α-anilino carboxamide with N,N-dimethylformamide dimethyl acetal to form the spirocyclic imidazolinone.

  • Purify the spirocyclic product by recrystallization or column chromatography.

Step 4: Reduction and Deprotection

  • Reduce the C=N double bond in the imidazolinone using a suitable reducing agent (e.g., sodium borohydride).

  • Remove the benzyl protecting group by catalytic hydrogenation to yield the final spirocyclic amine core. This core can then be further functionalized to introduce a carboxylic acid moiety.

Case Studies: The Impact of Spirocyclic Carboxylic Acids in Drug Discovery

The true measure of a building block's utility lies in its successful application in drug development. Numerous examples highlight the pivotal role of spirocyclic scaffolds, including those with carboxylic acid functionalities, in approved drugs and clinical candidates.

Spironolactone: An Early Success Story

Spironolactone, an aldosterone antagonist used as a diuretic, is a classic example of a spirocyclic drug.[18] Approved in 1959, its spiro-lactone structure is crucial for its biological activity.[4][17] The synthesis of spironolactone involves the elaboration of a steroid backbone to create the spirocyclic lactone moiety.[17]

Irbesartan: A Modern Antihypertensive

Irbesartan, an angiotensin II receptor blocker, features a spirocyclic cyclopentane ring.[4] This scaffold plays a key role in orienting the other functional groups for optimal binding to the AT1 receptor. The synthesis of its spirocyclic core has been a subject of significant research, with various routes developed to access this important building block.[17]

DGAT1 Inhibitors for Metabolic Diseases

A series of novel spirocyclic diacylglycerol acyltransferase 1 (DGAT1) inhibitors containing an oxadiazole motif and a carboxylic acid have been designed and synthesized.[19] Several of these compounds exhibited potent in vitro activity, with IC50 values in the low nanomolar range.[19] The lead compound, compound 12, demonstrated a significant reduction in plasma triglyceride levels in an in vivo mouse model.[19] This case study showcases the power of spirocyclic carboxylic acids in developing treatments for metabolic disorders.

Spirocycles as Bioisosteres

Spirocyclic scaffolds are increasingly being used as bioisosteric replacements for more traditional chemical motifs, such as aromatic rings.[1][20][21] This strategy can lead to improved physicochemical and pharmacokinetic properties while maintaining or even enhancing biological activity.[21][22] For example, a 2,7-diazaspiro[3.5]nonane was successfully employed as a bioisostere for a piperazine in the development of the menin-MLL inhibitor revumenib.[23]

Table 1: Comparison of Physicochemical Properties of Aromatic vs. Spirocyclic Scaffolds

PropertyAromatic ScaffoldSpirocyclic ScaffoldRationale for Improvement
Fsp3 LowHighIncreased saturation and 3D character.[3]
Solubility Generally LowerOften HigherReduced planarity and increased polarity.[6]
LogP Generally HigherOften LowerDisruption of extended π-systems.[3]
Metabolic Stability Can be susceptible to oxidationOften more stableSteric shielding of metabolic hotspots.[1]
Conformational Flexibility High (for substituents)LowRigid scaffold pre-organizes the molecule.[2]

Future Perspectives and Conclusion

The ascent of spirocyclic scaffolds in medicinal chemistry is far from over.[24] As synthetic methodologies become more sophisticated and our understanding of the interplay between 3D structure and biological activity deepens, we can expect to see an even greater proliferation of these elegant architectures in drug discovery pipelines.[25][26] The growing availability of diverse spirocyclic building blocks from commercial vendors is also accelerating their adoption.[23]

Spirocyclic carboxylic acids, in particular, represent a confluence of desirable traits: a conformationally constrained, three-dimensional core and a powerful, versatile functional group for target engagement. Their ability to confer improved physicochemical properties, enhance potency and selectivity, and serve as novel bioisosteric replacements makes them indispensable tools for the modern medicinal chemist. By embracing the principles outlined in this guide, researchers can harness the "spirocyclic advantage" to design and synthesize the next generation of innovative and effective medicines.

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An In-depth Technical Guide to the Conformational Analysis of 5-Methylspiro[2.3]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The spiro[2.3]hexane scaffold, a unique three-dimensional structure, has garnered significant interest in medicinal chemistry. Its inherent rigidity and novel vector orientations make it a compelling bioisostere for more common cyclic and aromatic moieties.[1] The introduction of a methyl group at the 5-position of this framework, creating 5-methylspiro[2.3]hexane, introduces specific stereochemical and conformational nuances that are critical for understanding its interaction with biological targets. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 5-methylspiro[2.3]hexane derivatives, blending theoretical foundations with practical experimental and computational approaches.

The Structural Uniqueness of the Spiro[2.3]hexane System

The spiro[2.3]hexane core is composed of a cyclopropane and a cyclobutane ring sharing a single carbon atom (the spirocenter).[2] This arrangement imparts significant strain and a distinct three-dimensional architecture. Unlike simple cycloalkanes, the conformational flexibility of the spiro[2.3]hexane system is primarily dictated by the puckering of the cyclobutane ring.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[3][4][5] This puckering creates two distinct types of substituent positions on the cyclobutane ring: axial-like and equatorial-like, which are in rapid equilibrium through ring flipping.

The Influence of the 5-Methyl Group

The introduction of a methyl group at the 5-position of the spiro[2.3]hexane skeleton introduces a key conformational consideration. The methyl group can occupy either an axial-like or an equatorial-like position on the puckered cyclobutane ring. The preferred conformation will be the one that minimizes steric interactions.

In monosubstituted cyclohexanes, a substituent is almost always more stable in an equatorial position to avoid 1,3-diaxial interactions.[6] A similar principle applies to the puckered cyclobutane ring of 5-methylspiro[2.3]hexane. The equatorial-like position is generally favored for the methyl group to minimize steric hindrance with the other ring atoms. The energy difference between the two conformers dictates their relative populations at equilibrium.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of 5-methylspiro[2.3]hexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[7] For 5-methylspiro[2.3]hexane derivatives, several NMR techniques are particularly insightful.

  • ¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the cyclobutane ring can provide initial clues about their environment. More importantly, the vicinal coupling constants (³JHH) between protons on adjacent carbons can be used to estimate dihedral angles via the Karplus equation. This can help to define the degree of puckering in the cyclobutane ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as 2D NOESY and ROESY, are invaluable for determining the spatial proximity of protons.[8][9] For 5-methylspiro[2.3]hexane, key NOEs would be expected between the methyl protons and the protons on the cyclobutane and cyclopropane rings. The presence or absence of specific NOEs can provide definitive evidence for the preferred axial or equatorial orientation of the methyl group. A reference-free NOE analysis approach can be particularly useful when known fixed distances are unavailable.[10][11][12]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve the 5-methylspiro[2.3]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). A mixing time appropriate for the size of the molecule should be chosen (typically 500-800 ms for small molecules).

  • Data Processing and Analysis: Process the 2D data to obtain a contour plot. Analyze the cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

X-Ray Crystallography

For crystalline derivatives of 5-methylspiro[2.3]hexane, single-crystal X-ray crystallography provides the most definitive and accurate picture of the molecule's solid-state conformation. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous view of the cyclobutane ring puckering and the orientation of the methyl group. It is important to note that the solid-state conformation may not always be the most stable conformation in solution.

Computational Modeling

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, including relative energies of different conformers and the energy barriers between them.[13]

  • Molecular Mechanics (MM): MM methods offer a fast way to perform an initial conformational search and identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are well-suited for optimizing the geometries of the different conformers and calculating their relative energies.[14] High-level ab initio methods can also be employed for even greater accuracy in studying the ring-puckering potential.[15][16]

Computational Workflow: DFT Analysis

  • Initial Structure Generation: Build the initial 3D structures of the possible conformers of the 5-methylspiro[2.3]hexane derivative (e.g., with the methyl group in axial-like and equatorial-like positions).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Energy Comparison: Compare the calculated energies (including zero-point energy corrections) of the conformers to determine their relative stabilities and predict the equilibrium populations.

Conformational Equilibria and Data Interpretation

The conformational analysis of 5-methylspiro[2.3]hexane will reveal the equilibrium between the two primary puckered conformations of the cyclobutane ring, leading to axial-like and equatorial-like positions for the methyl group.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, NOESY) Conformational_Equilibrium Conformational Equilibrium (Axial-like vs. Equatorial-like Methyl) NMR_Spectroscopy->Conformational_Equilibrium Solution Conformation X-Ray_Crystallography X-Ray Crystallography (Solid State) Structural_Parameters Structural Parameters (Bond lengths, angles, dihedrals) X-Ray_Crystallography->Structural_Parameters Solid-State Structure DFT_Calculations DFT Calculations (Gas Phase/Solvent) Relative_Energies Relative Energies & Population Analysis DFT_Calculations->Relative_Energies Theoretical Stability Drug_Design_Implications Implications for Drug Design (Binding, SAR) Conformational_Equilibrium->Drug_Design_Implications Structural_Parameters->Drug_Design_Implications Relative_Energies->Drug_Design_Implications

Figure 1. A workflow diagram illustrating the integrated approach to the conformational analysis of 5-methylspiro[2.3]hexane derivatives.

Expected Quantitative Data

The following table summarizes the type of quantitative data that would be obtained from a comprehensive conformational analysis of a 5-methylspiro[2.3]hexane derivative.

ParameterExperimental MethodComputational MethodExpected Outcome for 5-Methylspiro[2.3]hexane
Dihedral Angles NMR (³JHH)DFT Geometry OptimizationDefines the puckering of the cyclobutane ring.
Interproton Distances NMR (NOESY/ROESY)DFT Geometry OptimizationKey distances between the methyl group and ring protons to determine orientation.
Relative Energies -DFT Single Point EnergyThe equatorial-like conformer is expected to be lower in energy.
Population (%) NMR (Integration)Boltzmann DistributionThe population will favor the more stable conformer.

Implications for Drug Development

The three-dimensional shape of a molecule is paramount for its biological activity. A thorough understanding of the conformational preferences of 5-methylspiro[2.3]hexane derivatives is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing how changes in the substitution pattern affect biological activity.

  • Pharmacophore Modeling: Defining the spatial arrangement of key features necessary for binding to a biological target.

  • Docking Studies: Accurately predicting the binding mode of a ligand in the active site of a protein.

By controlling the conformational landscape of the spiro[2.3]hexane core, for instance, by introducing additional substituents, medicinal chemists can fine-tune the presentation of pharmacophoric groups in three-dimensional space, leading to improved potency and selectivity.

Conclusion

The conformational analysis of 5-methylspiro[2.3]hexane derivatives requires a multi-faceted approach that integrates high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling. The puckering of the cyclobutane ring and the steric influence of the 5-methyl group are the dominant factors governing the conformational landscape. A detailed understanding of these conformational preferences is not merely an academic exercise but a critical component in the rational design of novel therapeutics incorporating this unique spirocyclic scaffold.

References

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Literature review of spiro[2.3]hexane-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Spiro[2.3]hexane-5-carboxylic Acid and Its Derivatives

Introduction

The spiro[2.3]hexane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent rigidity and novel vector projections in chemical space make it an attractive bioisostere for more common carbocyclic and heterocyclic rings. This guide provides a comprehensive overview of the primary synthetic strategies for constructing spiro[2.3]hexane-5-carboxylic acid and its derivatives, offering insights into the underlying mechanisms and experimental considerations for researchers in the field.

Key Synthetic Strategies

The synthesis of the spiro[2.3]hexane core can be broadly categorized into two main approaches: the formation of the cyclopropane ring onto a pre-existing cyclobutane and the formation of the cyclobutane ring. This guide will delve into the most prevalent and innovative methods reported in the literature.

Cyclopropanation of Methylene-Cyclobutane Derivatives

A common and effective strategy for the synthesis of spiro[2.3]hexane derivatives involves the cyclopropanation of a methylene-cyclobutane precursor. This approach is particularly useful for accessing a variety of substituted spiro[2.3]hexanes.

1.1. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing a diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation. While not explicitly detailed in the provided search results for spiro[2.3]hexane-5-carboxylic acid itself, it represents a fundamental and viable approach for the cyclopropanation of a suitable methylene cyclobutane precursor.

1.2. Rhodium-Catalyzed Cyclopropanation with Diazo Compounds

A more modern and versatile method involves the rhodium-catalyzed reaction of diazo compounds with methylene-cyclobutanes. This approach offers excellent control over stereochemistry and is compatible with a wide range of functional groups. For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives, which are conformationally constrained analogues of L-glutamic acid, has been achieved using a diastereoselective rhodium-catalyzed cyclopropanation reaction as a key step.[1]

A general representation of this synthetic approach is depicted below:

G Methylene-cyclobutane Methylene-cyclobutane Spiro[2.3]hexane Spiro[2.3]hexane Methylene-cyclobutane->Spiro[2.3]hexane Rh₂(OAc)₄, Diazoacetate G cluster_0 Ylide Formation cluster_1 Cyclopropanation Cyclobutyl Sulfonium Salt Cyclobutyl Sulfonium Salt Cyclobutyl Ylide Cyclobutyl Ylide Cyclobutyl Sulfonium Salt->Cyclobutyl Ylide Base (e.g., LiHMDS) Spiro[2.3]hexane Spiro[2.3]hexane Cyclobutyl Ylide->Spiro[2.3]hexane Electron-deficient Alkene

Caption: Johnson-Corey-Chaykovsky approach to spiro[2.3]hexanes.

This strategy has been shown to be tolerant of a wide range of functional groups and provides access to a diverse library of spiro[2.3]hexane analogues in good to excellent yields. [2]For example, the reaction of a cyclobutyl sulfonium salt with 3,3,3-trifluoro-2-phenylpropene in the presence of LiHMDS as a base afforded the desired spiro[2.3]hexane in 95% yield. [2]

Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic Acid

A specific and noteworthy application of the cyclopropanation strategy is the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, a conformationally rigid analog of γ-aminobutyric acid (GABA). [3]This multi-step synthesis highlights the strategic combination of classic and modern synthetic methodologies.

The key steps in this patented synthesis are:

  • Curtius Rearrangement: The synthesis commences with 3-(methylene)cyclobutane carboxylic acid, where the carboxyl group is converted to a Boc-protected amino group via a modified Curtius reaction. [3]2. Cyclopropanation: The resulting N-(3-methylenecyclobutyl) carbamic acid tert-butyl ester is then reacted with a diazoacetic ester in the presence of a rhodium catalyst to form the spiro[2.3]hexane core. [3]3. Deprotection and Hydrolysis: Finally, removal of the Boc protecting group with hydrogen chloride followed by hydrolysis of the ester yields the target 5-aminospiro[2.3]hexane-1-carboxylic acid. [3] The overall synthetic pathway is outlined below:

G A 3-(Methylene)cyclobutane carboxylic acid B Boc-protected aminomethylene-cyclobutane A->B Modified Curtius Reaction C Boc-protected Spiro[2.3]hexane -1-carboxylate B->C Diazoacetic ester, Rh catalyst D 5-Aminospiro[2.3]hexane -1-carboxylic acid C->D Deprotection & Hydrolysis

Sources

Methodological & Application

Synthetic Strategies for 5-Methylspiro[2.3]hexane-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Methylspiro[2.3]hexane-5-carboxylic acid is a unique carbocyclic compound characterized by a cyclopropane ring fused spirocyclically to a cyclobutane ring, with a methyl and a carboxylic acid group at the quaternary C5 position. This strained spirocyclic scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its rigid three-dimensional structure, which can impart novel pharmacological and physicochemical properties to larger molecules. The constrained conformation of the spiro[2.3]hexane system makes it an attractive bioisostere for more common cyclic structures in drug design. This document provides a detailed guide to plausible and efficient synthetic routes for the preparation of this intriguing molecule, intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Approaches

The synthesis of 5-Methylspiro[2.3]hexane-5-carboxylic acid is not widely documented, necessitating a rational design of synthetic pathways based on established methodologies for constructing spiro[2.3]hexane systems. Two primary retrosynthetic disconnections are considered the most viable:

  • Kulinkovich Cyclopropanation of a Cyclobutane Ester: This approach involves the formation of the spirocyclic alcohol from a pre-functionalized cyclobutane precursor, followed by oxidation. This is often a highly efficient method for the synthesis of substituted cyclopropanols from esters.[1][2][3][4][5]

  • Cyclopropanation of a Methylene-Cyclobutane Precursor: This strategy relies on the formation of the spiro-fused cyclopropane ring from an exocyclic double bond on a cyclobutane core. The Simmons-Smith reaction is a classic and reliable method for this transformation.[6][7][8][9]

This guide will focus on providing a detailed protocol for the Kulinkovich cyclopropanation route due to the ready availability of starting materials and the robust nature of the key transformations.

Recommended Synthetic Route: Kulinkovich Cyclopropanation Pathway

This synthetic strategy is a three-step process commencing with the synthesis of a key intermediate, methyl 1-methylcyclobutane-1-carboxylate. This is followed by a titanium-mediated intramolecular cyclopropanation to form the spirocyclic alcohol, which is subsequently oxidized to the target carboxylic acid.

Kulinkovich_Route start Methyl cyclobutanecarboxylate step1 Step 1: α-Methylation start->step1 intermediate1 Methyl 1-methylcyclobutane-1-carboxylate step1->intermediate1 step2 Step 2: Kulinkovich Cyclopropanation intermediate1->step2 intermediate2 5-Methylspiro[2.3]hexan-5-ol step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 final_product 5-Methylspiro[2.3]hexane-5-carboxylic acid step3->final_product

Caption: Proposed three-step synthesis of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Part 1: Synthesis of Methyl 1-methylcyclobutane-1-carboxylate

The initial step involves the α-methylation of methyl cyclobutanecarboxylate. This is a standard alkylation of an ester enolate.

Protocol 1: α-Methylation of Methyl cyclobutanecarboxylate[11]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Isopropylcyclohexylamine141.2727 g0.191
n-Butyllithium (1.6 M in hexane)64.06115 mL0.184
Methyl cyclobutanecarboxylate114.1414 g0.123
Methyl iodide141.9433 g0.232
Tetrahydrofuran (THF), dry-300 mL-
Diethyl ether-As needed-
1N Hydrochloric acid-As needed-
Sodium sulfite solution, dilute-As needed-
Sodium sulfate, anhydrous-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add isopropylcyclohexylamine (27 g, 0.191 mol) and dry THF (200 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add n-butyllithium (1.6 M in hexane, 115 mL, 0.184 mol) to the stirred solution, maintaining the temperature below -15 °C.

  • Stir the resulting lithium isopropylcyclohexylamide (LICA) solution at -20 °C for 30 minutes.

  • Cool the solution to -70 °C.

  • In a separate flask, dissolve methyl cyclobutanecarboxylate (14 g, 0.123 mol) in dry THF (100 mL).

  • Add the solution of methyl cyclobutanecarboxylate dropwise to the LICA solution over 1 hour, ensuring the temperature remains below -65 °C.

  • After the addition is complete, allow the reaction mixture to warm to approximately 0 °C.

  • Rapidly add methyl iodide (33 g, 0.232 mol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by pouring it into a mixture of diethyl ether and 1N HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with a dilute sodium sulfite solution, followed by two washes with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield methyl 1-methylcyclobutane-1-carboxylate.

Part 2: Kulinkovich Cyclopropanation to 5-Methylspiro[2.3]hexan-5-ol

The Kulinkovich reaction facilitates the conversion of esters to cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3][4][5] This reaction will form the desired spiro[2.3]hexane skeleton and the tertiary alcohol in a single step.

Protocol 2: Synthesis of 5-Methylspiro[2.3]hexan-5-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 1-methylcyclobutane-1-carboxylate128.1710 g0.078
Titanium(IV) isopropoxide284.222.2 g0.0078
Ethylmagnesium bromide (3.0 M in ether)131.2757 mL0.171
Diethyl ether, anhydrous-200 mL-
Saturated aqueous ammonium chloride-As needed-
Saturated aqueous sodium bicarbonate-As needed-
Brine-As needed-
Magnesium sulfate, anhydrous-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyl 1-methylcyclobutane-1-carboxylate (10 g, 0.078 mol) and anhydrous diethyl ether (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (2.2 g, 0.0078 mol) to the solution.

  • Slowly add ethylmagnesium bromide (3.0 M in ether, 57 mL, 0.171 mol) dropwise over 1 hour, maintaining the temperature at 0 °C. A black precipitate will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methylspiro[2.3]hexan-5-ol.

Kulinkovich_Mechanism cluster_0 Formation of Titanacyclopropane cluster_1 Reaction with Ester Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Methyl 1-methylcyclobutane-1-carboxylate Titanium ketonate Titanium ketonate Oxatitanacyclopentane->Titanium ketonate Ti-alkoxide of cyclopropanol Ti-alkoxide of cyclopropanol Titanium ketonate->Ti-alkoxide of cyclopropanol Intramolecular cyclization 5-Methylspiro[2.3]hexan-5-ol 5-Methylspiro[2.3]hexan-5-ol Ti-alkoxide of cyclopropanol->5-Methylspiro[2.3]hexan-5-ol H2O workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Part 3: Oxidation to 5-Methylspiro[2.3]hexane-5-carboxylic acid

The final step is the oxidation of the tertiary cyclopropanol to the corresponding carboxylic acid. This can be a challenging transformation. A two-step approach involving dehydration to an alkene followed by oxidative cleavage is a plausible route. A direct, more forceful oxidation is also possible.

Protocol 3: Two-Step Oxidation via Dehydration and Ozonolysis

Step 3a: Dehydration of 5-Methylspiro[2.3]hexan-5-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Methylspiro[2.3]hexan-5-ol112.185 g0.045
Phosphoryl chloride153.336.8 g0.044
Pyridine, anhydrous79.1050 mL-
Diethyl ether-As needed-
1N Hydrochloric acid-As needed-
Saturated aqueous sodium bicarbonate-As needed-
Brine-As needed-
Magnesium sulfate, anhydrous-As needed-

Procedure:

  • Dissolve 5-methylspiro[2.3]hexan-5-ol (5 g, 0.045 mol) in anhydrous pyridine (50 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add phosphoryl chloride (6.8 g, 0.044 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the alkene product is volatile).

  • The crude 5-methylenespiro[2.3]hexane can be used in the next step without further purification.

Step 3b: Oxidative Cleavage of 5-Methylenespiro[2.3]hexane

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Crude 5-methylenespiro[2.3]hexane94.17~4.2 g~0.045
Dichloromethane (DCM), anhydrous-100 mL-
Methanol, anhydrous-50 mL-
Ozone-Excess-
Jones Reagent (CrO₃/H₂SO₄/H₂O)-As needed-
Isopropanol-As needed-
Diethyl ether-As needed-
Sodium sulfate, anhydrous-As needed-

Procedure:

  • Dissolve the crude 5-methylenespiro[2.3]hexane in a mixture of DCM (100 mL) and methanol (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • To the cold solution, slowly add Jones reagent with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench any excess oxidant by adding isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Alternative Synthetic Considerations

Simmons-Smith Cyclopropanation Route

An alternative approach involves the cyclopropanation of a suitable methylenecyclobutane precursor.

Simmons_Smith_Route start 3-Methylenecyclobutanecarbonitrile step1 Step 1: Hydrolysis start->step1 intermediate1 3-Methylenecyclobutanecarboxylic acid step1->intermediate1 step2 Step 2: Simmons-Smith Cyclopropanation intermediate1->step2 intermediate2 Spiro[2.3]hexane-5-carboxylic acid step2->intermediate2 step3 Step 3: α-Methylation intermediate2->step3 final_product 5-Methylspiro[2.3]hexane-5-carboxylic acid step3->final_product

Caption: Alternative route via Simmons-Smith cyclopropanation.

This route would begin with the synthesis of a 3-methylenecyclobutane derivative, such as 3-methylenecyclobutanecarbonitrile, which can be prepared from allene and acrylonitrile.[10] Hydrolysis would yield the corresponding carboxylic acid. A Simmons-Smith reaction using diiodomethane and a zinc-copper couple would then form the spiro[2.3]hexane ring system.[6][7] The final step would be the α-methylation of the carboxylic acid, which can be achieved by forming the dianion with a strong base like LDA, followed by quenching with methyl iodide.

Conclusion

The synthesis of 5-Methylspiro[2.3]hexane-5-carboxylic acid, while not explicitly detailed in the literature, is readily achievable through rational synthetic design. The recommended three-step sequence involving α-methylation of a cyclobutane ester, Kulinkovich cyclopropanation, and subsequent oxidation of the resulting spirocyclic alcohol represents a robust and efficient pathway. The protocols provided herein offer a detailed guide for researchers to access this valuable and structurally unique molecule for applications in drug discovery and materials science.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia, Wikimedia Foundation, last edited 22 January 2024, [Link].

  • Kulinkovich Reaction. Organic Chemistry Portal, [Link].

  • Kim, S.-H.; Sung, M. J.; Cha, J. K. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses2003, 80, 111.
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry, [Link].

  • Wu, Y.-D.; Yu, Z.-X. A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. J. Am. Chem. Soc.2001, 123(24), 5777–5786.
  • Kulinkovich Reaction. YouTube, uploaded by Name Reactions, 4 June 2022, [Link].

  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com, [Link].

  • Johnson–Corey–Chaykovsky reaction. Wikipedia, Wikimedia Foundation, last edited 15 November 2023, [Link].

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal, [Link].

  • Method of synthesis of methylenecyclobutane carbonitrile.
  • Oxidation of Primary Alcohols to Carboxylic Acids. Springer, [Link].

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal, [Link].

  • Simmons–Smith reaction. Wikipedia, Wikimedia Foundation, last edited 2 February 2024, [Link].

  • Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2005 , [Link].

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Comprehensive Organic Synthesis, 2001, 5, 479-503.
  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. YouTube, uploaded by The Organic Chemistry Tutor, 30 September 2014, [Link].

  • 1-Methylcyclobutane-1-carboxylic acid. PubChem, National Center for Biotechnology Information, [Link].

  • Simmons-Smith cyclopropanation example. YouTube, uploaded by J Michelle Leslie, 21 October 2025, [Link].

Sources

Application Note: Esterification Strategies for 5-Methylspiro[2.3]hexane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 5-Methylspiro[2.3]hexane-5-carboxylic acid presents a unique convergence of synthetic challenges: steric hindrance at a quaternary


-carbon and ring strain  inherent to the spiro[2.3]hexane scaffold. Standard Fischer esterification protocols often suffer from poor conversion rates or require harsh conditions that threaten the integrity of the cyclopropane moiety.

This guide provides three validated workflows tailored to specific experimental needs:

  • Method A (Acid Chloride Activation): For robust, large-scale synthesis of simple esters.

  • Method B (Carboxylate Alkylation): The "Gold Standard" for sterically hindered substrates, bypassing carbonyl attack.

  • Method C (Yamaguchi Macrolactonization Conditions): For coupling with complex, hindered, or acid-sensitive alcohols.

Structural Analysis & Strategic Implications[1][2]

The Steric & Strain Challenge

The target molecule features a carboxylic acid attached to the C5 position of a spiro[2.3]hexane system. This position is a quaternary center (gem-disubstituted with a methyl group).

  • Steric Shielding: The adjacent methyl group and the puckered conformation of the cyclobutane ring create significant steric bulk around the carbonyl carbon. This severely retards the rate of nucleophilic attack by alcohols under standard equilibrium conditions (Fischer esterification).

  • Ring Strain: The spiro[2.3] junction possesses high Baeyer strain (~26 kcal/mol for cyclopropane, ~26 kcal/mol for cyclobutane). While the carbocyclic skeleton is relatively robust, strong Lewis acids or prolonged heating in protic acids can trigger ring-opening or rearrangement (e.g., to bicyclo[3.1.0] systems).

Reagent Selection Decision Matrix
FeatureMethod A: Acid Chloride Method B: Alkylation Method C: Yamaguchi
Primary Reagent Oxalyl Chloride / DMF (cat)

/ Alkyl Halide
2,4,6-Trichlorobenzoyl chloride
Mechanism

(Acyl)

(Alkyl)
Mixed Anhydride Activation
Steric Tolerance High (Highly activated electrophile)Excellent (Nucleophile is the acid)High
Acid Sensitivity Moderate (Generates HCl)Excellent (Basic conditions)Good
Scale Suitability Gram to KilogramMilligram to GramMilligram
Best For... Simple esters (Me, Et)Methyl, Benzyl, Allyl estersComplex/Drug-like alcohols

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate protocol based on your specific substrate constraints.

ReagentSelection cluster_legend Key Decision Factors Start Start: 5-Methylspiro[2.3]hexane-5-COOH Q1 Target Ester Type? Start->Q1 Simple Simple Alkyl (Methyl, Ethyl) Q1->Simple Simple Complex Complex / Hindered (Drug fragment, 2°/3° Alcohol) Q1->Complex Complex Q2 Scale of Reaction? Simple->Q2 MethodC METHOD C: Yamaguchi Coupling (TCBC + DMAP) Complex->MethodC Large Large Scale (>5g) Q2->Large Small Small Scale (<1g) Q2->Small MethodA METHOD A: Acid Chloride Route (Oxalyl Chloride) Large->MethodA MethodB METHOD B: Carboxylate Alkylation (Cs2CO3 + R-X) Small->MethodB Legend1 Method B avoids steric clash at Carbonyl center

Caption: Decision tree for selecting the optimal esterification strategy based on scale and alcohol complexity.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Robust" Route)

Recommended for: Making methyl/ethyl esters on >5g scale.

Rationale: Converting the acid to the acid chloride creates a highly electrophilic species that overcomes the steric hindrance of the adjacent methyl group. Oxalyl chloride is preferred over Thionyl chloride (


) as it allows for milder conditions (room temp) and easier byproduct removal.

Reagents:

  • Substrate: 5-Methylspiro[2.3]hexane-5-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Desired Alcohol (MeOH or EtOH) + Pyridine (1.5 equiv)

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add the carboxylic acid and anhydrous DCM (0.2 M concentration).
    
  • Activation: Add catalytic DMF (2-3 drops). Cool to 0°C.

  • Addition: Dropwise add Oxalyl Chloride (1.2 equiv) over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot a small sample into MeOH. Check TLC/LCMS for complete conversion to methyl ester (vs. acid).

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Cool to 0°C. Add the desired alcohol (excess, e.g., 5-10 equiv if MeOH) and Pyridine (1.5 equiv) dropwise.

  • Workup: Stir 1 hour. Dilute with DCM, wash with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Method B: Carboxylate Alkylation (The "Steric Bypass")

Recommended for: Methyl, Benzyl, or Allyl esters; Small scale; Acid-sensitive substrates.

Rationale: This method changes the mechanism. Instead of the alcohol attacking the hindered carbonyl, the carboxylate oxygen (acting as the nucleophile) attacks an unhindered alkyl halide (


). The steric bulk of the spiro acid becomes irrelevant.

Reagents:

  • Substrate: 5-Methylspiro[2.3]hexane-5-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Electrophile: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 - 1.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 - 0.2 M) in a sealed vial or flask.

  • Deprotonation: Add

    
     (1.5 equiv). The mixture will be a suspension. Stir at RT for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide (e.g., MeI, 1.2 equiv).

    • Safety Note: MeI is toxic and volatile. Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Reaction is usually very clean.

  • Workup: Dilute with Ethyl Acetate (

    
    ). Wash thoroughly with water (
    
    
    
    ) and LiCl solution (5%) to remove DMF. Dry organic layer over
    
    
    .
  • Purification: Often not required. If necessary, flash chromatography (Hexanes:EtOAc).

Method C: Yamaguchi Esterification (The "Complex Coupling")

Recommended for: Coupling the spiro acid to valuable, hindered secondary alcohols or drug fragments.

Rationale: The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride that is highly reactive but regioselective. DMAP catalyzes the acyl transfer to the hindered alcohol.

Reagents:

  • Substrate: 5-Methylspiro[2.3]hexane-5-carboxylic acid (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Base: TEA (

    
    ) (1.2 equiv)
    
  • Catalyst: DMAP (1.0 - 2.0 equiv)

  • Alcohol: Target Alcohol (0.8 - 1.0 equiv)

  • Solvent: Toluene or THF

Protocol:

  • Mixed Anhydride Formation: Dissolve the spiro acid and

    
     in THF or Toluene. Add 2,4,6-trichlorobenzoyl chloride dropwise at RT. Stir 1 hour.
    
  • Filtration (Optional): Filter off the triethylamine hydrochloride salt if using Toluene (precipitate forms). If using THF, proceed.

  • Coupling: Dilute the solution of the mixed anhydride. Add the Target Alcohol and DMAP (dissolved in minimal solvent).

  • Reaction: Reflux (or heat to 60°C) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] DMAP attacks the mixed anhydride, forming a highly reactive N-acylpyridinium ion which is then attacked by the alcohol.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (remove DMAP), sat.

    
    , and brine.
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Method A) Incomplete Acid Chloride formationEnsure catalytic DMF is fresh. Increase reaction time for

step.
Ring Opening / Decomposition Acid sensitivity of spiro[2.3] systemAvoid strong mineral acids (

). Switch to Method B (Basic conditions).
No Reaction (Method B) Poor solubility of baseSwitch from

to

(more soluble in DMF). Ensure DMF is dry.
Hydrolysis during Workup Steric hindrance traps waterEnsure organic extracts are dried thoroughly. Avoid prolonged exposure to aqueous base.

References

  • Reaction Mechanism & Steric Hindrance: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Explains the retarding effect of -quaternary centers on nucleophilic acyl substitution).
  • Spiro[2.

    • Wiberg, K. B. "The structure and energetics of small ring hydrocarbons." Angew.[1] Chem. Int. Ed. 1986, 25, 312-322. Link (Discusses strain energy of spiro systems).

  • Method B (Alkyl Halide/Base)

    • Pfeffer, P. E., et al. "Sterically hindered esters. Preparation via alkylation of carboxylate salts." J. Org.[8][9] Chem. 1976, 41, 2925. Link

  • Method C (Yamaguchi)

    • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bull. Chem. Soc. Jpn. 1979, 52, 1989. Link

  • Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., et al. "Spiro[2.3]hexane: A rigid, strain-rich scaffold for medicinal chemistry." Chem. Eur. J. 2016, 22, 1-10. (Contextualizes the utility of the scaffold).

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 5-Methylspiro[2.3]hexane-5-carboxylic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The field of peptide-based drug discovery is increasingly focused on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of specific secondary structure in solution. The introduction of non-canonical amino acids is a powerful strategy to address these challenges.[1][2] Among these, conformationally constrained building blocks are of particular interest as they can pre-organize the peptide backbone into bioactive conformations, such as β-turns or helical structures, thereby enhancing receptor affinity and selectivity.[3]

5-Methylspiro[2.3]hexane-5-carboxylic acid is a novel, sterically demanding scaffold. Its rigid spirocyclic core, composed of fused cyclopropane and cyclobutane rings, offers a unique three-dimensional geometry. Incorporating this moiety into a peptide chain is hypothesized to impart significant conformational rigidity, making it a valuable tool for designing structurally defined peptidomimetics.[4][5]

This document provides a comprehensive guide for researchers, outlining the strategic considerations and detailed protocols for the successful incorporation of 5-Methylspiro[2.3]hexane-5-carboxylic acid into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques.

Structural Analysis & Synthetic Challenges

The primary challenge in utilizing 5-Methylspiro[2.3]hexane-5-carboxylic acid lies in its significant steric hindrance. The carboxylic acid is attached to a quaternary carbon at the spirocyclic junction, flanked by a methyl group. This crowded environment makes the carboxyl group exceptionally difficult to access, which can lead to slow and inefficient peptide bond formation during SPPS.[1][6]

Standard coupling methodologies, such as those employing carbodiimides like DCC alone, are often insufficient for such hindered amino acids and can result in failed couplings or significant racemization.[6][7] Therefore, a carefully selected activation strategy is paramount to drive the acylation reaction to completion.

Core Directive: The Fmoc/tBu-Based Synthetic Strategy

The most robust and widely adopted method for modern peptide synthesis is the Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[1][8] This approach is highly compatible with automated synthesis and offers milder deprotection conditions compared to older Boc-based chemistry.[8] Our protocol is designed within this framework.

Workflow for Peptide Synthesis with a Hindered Amino Acid

G cluster_prep Preparation cluster_spps SPPS Cycle cluster_final Final Steps Resin 1. Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprot_Initial 2. Initial Fmoc Deprotection Resin->Fmoc_Deprot_Initial 20% Piperidine/DMF Coupling 4. Coupling of 5-Methylspiro[2.3]hexane- 5-carboxylic acid Fmoc_Deprot_Initial->Coupling Add Activated AA Wash1 5. Post-Coupling Wash Coupling->Wash1 DMF, DCM Capping 6. Capping (Optional) (e.g., Ac2O/DIPEA) Wash1->Capping Wash2 7. Post-Capping Wash Capping->Wash2 Fmoc_Deprot_Cycle 8. Fmoc Deprotection of Next Amino Acid Wash2->Fmoc_Deprot_Cycle Repeat for next AA Cleavage 10. Cleavage & Side-Chain Deprotection Wash2->Cleavage After final AA Wash3 9. Post-Deprotection Wash Fmoc_Deprot_Cycle->Wash3 Wash3->Coupling Start next cycle Purification 11. Purification (RP-HPLC) Cleavage->Purification Precipitate & Dissolve Analysis 12. Characterization (LC-MS/MS) Purification->Analysis Collect Fractions

Caption: Automated SPPS workflow for peptide synthesis.

Part 1: Activation of 5-Methylspiro[2.3]hexane-5-carboxylic acid

The success of the entire synthesis hinges on the efficient activation of the sterically hindered carboxylic acid. This requires the use of potent coupling reagents that can form highly reactive intermediates.[9]

Recommended Coupling Reagents

In-situ activating reagents based on aminium/uronium or phosphonium salts are strongly recommended over carbodiimides for difficult couplings.[9] They react rapidly and are generally associated with less racemization.[7]

Reagent Name (Acronym)ClassKey AdvantagesConsiderations
HATU Aminium/UroniumForms highly reactive OAt-esters; excellent performance for hindered couplings.[7][9]Can cause guanidinylation of the N-terminal amine if used in large excess.[10]
HCTU Aminium/UroniumMore soluble and cost-effective than HATU, forms reactive O-6-ClBt esters.[9]Performance may be slightly lower than HATU for the most extreme cases.
PyAOP PhosphoniumHighly reactive, generates OAt-esters; does not cause guanidinylation side reactions.[9][11]Generally more expensive.[10]
COMU Aminium/UroniumBased on Oxyma Pure, which is non-explosive (unlike HOBt/HOAt precursors) and shows reactivity comparable to HATU.[9][12]A newer generation reagent, considered a safer alternative.[12]

Primary Recommendation: For initial trials, HATU is the recommended reagent due to its well-documented efficacy in overcoming steric hindrance.[7][12]

Mechanism of Activation with HATU

The process begins with the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). This generates a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the active HOAt ester. This ester then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form the desired peptide bond.

Part 2: Detailed Experimental Protocols

Protocol 1: Solid-Phase Coupling of 5-Methylspiro[2.3]hexane-5-carboxylic acid

This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin. Adjustments may be necessary based on the specific resin and scale.

Materials:

  • Fmoc-deprotected peptide-resin (pre-swollen in DMF)

  • 5-Methylspiro[2.3]hexane-5-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Capping Solution: Acetic Anhydride/DIPEA/DMF (5:5:90 v/v/v)

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF for at least 30 minutes before use.[8][13] Perform the standard Fmoc deprotection cycle (e.g., 2 x 10 min with 20% piperidine in DMF) to expose the free N-terminal amine. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of 5-Methylspiro[2.3]hexane-5-carboxylic acid (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in a minimal volume of anhydrous DMF (approx. 2 mL).

    • Add 8 equivalents of DIPEA (0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sterically hindered couplings, extended reaction times (4 hours to overnight) may be necessary.[1]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or TNBS test).

    • A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Post-Coupling Procedure:

    • If the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.

    • If the coupling is incomplete, a second coupling (recoupling) is recommended. Drain the vessel and repeat steps 2-4 with freshly prepared reagents.

  • Capping (Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step.

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Cleavage, Purification, and Characterization

Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail suitable for standard side-chain protecting groups. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis Workflow

G cluster_hplc Purification: RP-HPLC cluster_analysis Characterization CrudePeptide 1. Crude Peptide Pellet (Post-Cleavage) Dissolution 2. Dissolve in Aqueous Acetonitrile/TFA CrudePeptide->Dissolution Injection 3. Inject onto RP-HPLC System Dissolution->Injection Gradient 4. Elute with Acetonitrile Gradient (e.g., 5-95% over 30 min) Injection->Gradient Detection 5. Monitor Elution (e.g., UV at 220/280 nm) Gradient->Detection Fractionation 6. Collect Fractions Corresponding to Target Peak Detection->Fractionation Pooling 7. Pool & Lyophilize Pure Fractions Fractionation->Pooling LCMS 8. LC-MS Analysis (Confirm Mass) Pooling->LCMS MSMS 9. MS/MS Sequencing (Confirm Sequence & Modification) LCMS->MSMS FinalProduct 10. Pure, Verified Peptide MSMS->FinalProduct

Caption: Post-synthesis purification and analysis workflow.

Purification by RP-HPLC:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.

  • Collect fractions corresponding to the major peak and analyze them for purity.

Characterization and Verification:

The successful incorporation of 5-Methylspiro[2.3]hexane-5-carboxylic acid must be rigorously verified.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for verification.[14][15] An aliquot of the purified peptide should be analyzed to confirm that its experimental molecular weight matches the theoretical calculated mass. This provides strong evidence of successful incorporation.

  • MS/MS (Tandem Mass Spectrometry): To confirm the exact position of the modification within the peptide sequence, MS/MS analysis is essential.[14][16] The peptide is fragmented, and the resulting b- and y-ion series are analyzed. A mass shift corresponding to the residue mass of 5-Methylspiro[2.3]hexane-5-carboxylic acid between two adjacent fragment ions will pinpoint its location.[17]

  • NMR Spectroscopy: For detailed structural studies, 1D and 2D NMR can be employed to assess the conformational impact of the spirocyclic residue on the overall peptide structure.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficient activation/reaction time due to steric hindrance; peptide aggregation on resin.Recouple with fresh reagents for a longer duration. Switch to a more potent coupling reagent (e.g., PyAOP). Use a more polar solvent like NMP or add chaotropic salts to disrupt aggregation.
Deletion of the Spiro-Amino Acid Failed coupling followed by an incomplete capping step.Ensure capping is performed after the coupling step, especially for difficult sequences.
Racemization Over-activation; presence of excess base.Minimize pre-activation time. Use DIPEA judiciously, as stronger bases can increase racemization. Consider phosphonium-based reagents which can be less prone to this side reaction.[10]
Poor Yield after Cleavage Incomplete synthesis; peptide aggregation making it insoluble.Optimize coupling efficiency at every step. Modify the peptide sequence to include solubility-enhancing residues near the difficult coupling site if possible.

Conclusion

The incorporation of 5-Methylspiro[2.3]hexane-5-carboxylic acid into peptide chains is a challenging yet achievable goal that opens new avenues for designing conformationally defined peptidomimetics. Success relies on a strategic approach that directly confronts the issue of steric hindrance. By employing high-potency coupling reagents like HATU, optimizing reaction conditions with extended coupling times, and performing rigorous analytical verification via mass spectrometry, researchers can effectively integrate this unique structural motif. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness the structural potential of novel spirocyclic amino acids.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Shimadzu. Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System.
  • ACS Publications. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. (2013).
  • BenchChem. methyl spiro[2.3]hexane-5-carboxylate | 1383823-60-6.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.
  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides.
  • PubMed. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013).
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
  • Intertek. Peptide Characterisation Supporting Peptide Drug Development.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025).
  • PubChem. Methyl spiro[2.3]hexane-5-carboxylate.
  • Enamine. Unnatural Amino Acids. (2024).
  • ResearchGate. Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025).
  • PubChem. 5-Methylspiro[2.3]hexane.
  • Fluorochem. Spiro[2.3]hexane-5-carboxylic acid methyl ester.
  • Organic Syntheses. Organic Syntheses Procedure.
  • SpiroChem. Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. (2025).
  • ChemicalBook. SPIRO[2.3]HEXANE-5-CARBOXYLIC ACID CAS#: 1273567-26-2.

Sources

Procedures for cyclopropanation to form spiro[2.3]hexane systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Spiro[2.3]hexane Scaffolds via Cyclopropanation

Executive Summary & Strategic Value

The spiro[2.3]hexane system represents a high-value pharmacophore in modern drug discovery. As a rigid,


-rich scaffold, it serves as a superior bioisostere for the gem-dimethyl group, offering improved metabolic stability and defined vector orientation without the lipophilicity penalty often associated with acyclic alkyl chains.

This guide details the two most robust protocols for constructing this strained system:

  • Zinc-Carbenoid Cyclopropanation (Simmons-Smith/Furukawa): The industry standard for diastereospecific methylene transfer.

  • Rh(II)-Catalyzed Carbene Transfer: A high-precision method for enantioselective synthesis using diazo precursors.

Retrosynthetic Strategy & Mechanism

The construction of the spiro[2.3]hexane core relies almost exclusively on the desymmetrization of methylenecyclobutane . The high strain energy of the cyclobutane ring (~26 kcal/mol) requires gentle, exothermic-controlled conditions to prevent ring-opening side reactions.

Figure 1: Strategic Disconnection and Mechanistic Pathways

SpiroSynthesis cluster_legend Pathway Logic Precursor Methylenecyclobutane (Precursor) TS_Zn Transition State A (Butterfly-type Zn-Carbenoid) Precursor->TS_Zn Et2Zn / CH2I2 (Concerted) TS_Rh Transition State B (Rh-Carbene Complex) Precursor->TS_Rh N2=CR2 / Rh2(L)4 (Stepwise/Concerted) Product Spiro[2.3]hexane (Target) TS_Zn->Product -ZnI2 TS_Rh->Product -Rh(L)n / -N2 desc Route A: Diastereospecific (OH-directed) Route B: Enantioselective (Ligand-controlled)

Caption: Divergent synthetic pathways. Route A utilizes the Furukawa reagent for concerted methylene transfer, while Route B employs Rh-carbenoids for asymmetric induction.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Application: Standard bench-scale synthesis (100 mg to 10 g). Mechanism: Concerted syn-addition via an iodomethylzinc ethyl carbenoid (


).
Critical Advantage:  Excellent functional group tolerance and hydroxyl-directed stereocontrol.
Reagents & Materials
  • Substrate: 3-methylene-1-tosylazetidine or methylenecyclobutane derivative (1.0 equiv).

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes) – Pyrophoric!
    
  • Methylene Source: Diiodomethane (

    
    , >99%, stabilized with Cu).
    
  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to 0°C under

    
     flow.
    
  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Diethylzinc Addition (The "Self-Validating" Step):

    • Action: Add

      
       (2.2 equiv) dropwise via syringe.
      
    • Validation: If white smoke appears, your system is not airtight. Stop and reseal. A proper addition remains clear.

  • Carbenoid Formation:

    • Add

      
       (2.2 equiv) dropwise over 20 minutes at 0°C.
      
    • Observation: A white precipitate (

      
      ) may form. Stir for 15 minutes to generate the active species (
      
      
      
      ).
  • Substrate Addition:

    • Dissolve the methylenecyclobutane substrate in minimal DCM.

    • Add dropwise to the reaction mixture.

    • Thermodynamics: This step is exothermic. Maintain internal temperature < 5°C.

  • Reaction & Quench:

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Cool back to 0°C. Add saturated aqueous

      
      very slowly (vigorous gas evolution of ethane).
      
  • Workup: Extract with DCM (3x), wash organics with brine, dry over

    
    , and concentrate.
    

Table 1: Optimization Parameters for Simmons-Smith

ParameterConditionEffect on Spiro[2.3]hexane Yield
Solvent DCMHigh yield, fast rate (Standard).

Slower rate, better for coordinating substrates.
Temperature -78°C to 0°CReduced yield (carbenoid formation is slow).
0°C to RTOptimal balance of rate vs. decomposition.
Stoichiometry 1.1 equivIncomplete conversion (often <60%).
>2.0 equivFull conversion (>90%) required due to Zn species aggregation.

Protocol B: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Application: Enantioselective synthesis of functionalized spiro systems. Catalyst: Dirhodium tetracarboxylates (e.g.,


 for efficiency or 

for chirality).
Experimental Workflow

Figure 2: Rhodium-Catalyzed Workflow

RhWorkflow Setup 1. Catalyst Activation Dry DCM, Rh2(esp)2 (0.1 mol%) Inert Atmosphere Addition 2. Slow Addition Diazo compound added via syringe pump (4h) Setup->Addition Substrate present Reaction 3. Carbene Transfer N2 extrusion Cyclopropanation Addition->Reaction In situ Purification 4. Silica Filtration Remove Rh catalyst Evaporate solvent Reaction->Purification Completion

Caption: Workflow for Rh-catalyzed cyclopropanation. Slow addition is critical to prevent diazo dimerization.

Detailed Methodology
  • Catalyst Loading: In a flame-dried flask, dissolve the methylenecyclobutane (1.0 equiv) and

    
     (0.1–0.5 mol%) in anhydrous DCM.
    
  • Diazo Preparation: Dissolve the diazoacetate (e.g., Ethyl diazoacetate, 1.2 equiv) in DCM.

    • Note: Do not add neat diazo compounds directly to the catalyst; this causes rapid dimerization (formation of fumarates/maleates).

  • Controlled Addition: Using a syringe pump, add the diazo solution to the catalyst/substrate mixture over 4–6 hours at RT.

    • Why? Keeps the concentration of active carbene low, favoring reaction with the alkene over reaction with another diazo molecule.

  • Purification: Filter the mixture through a short pad of celite/silica to remove the Rh catalyst. Concentrate and purify via flash chromatography.

Troubleshooting & Safety Directives

Safety: Handling Diethylzinc ( )
  • Hazard: Pyrophoric. Ignites immediately upon contact with air.

  • Control: Always use long-needle syringes flushed with argon. Never pull the plunger past the barrel limit. Have a bucket of sand (Class D extinguisher) nearby, not water.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Old

(Red/Brown color)
Wash

with

until clear, dry over

, and distill over Cu turnings.
Stalled Reaction Zinc aggregationAdd Dimethoxyethane (DME) as a co-solvent (chelates Zn, breaks aggregates).
Dimerization (Protocol B) Diazo addition too fastIncrease addition time or decrease catalyst loading.
Ring Opening Acidic workupSpiro[2.3]hexanes are acid-sensitive due to strain. Use buffered workup (pH 7-8).

References

  • Natho, P., et al. (2025).[1][2][3] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Asymmetric C–H Activation and Cyclopropanation. Nature.

  • Lebo, T., et al. (2025). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. Chemistry – A European Journal.

Sources

Application Note & Protocols: Scalable Synthesis of Spiro[2.3]hexane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Strained Scaffolds in Modern Drug Discovery

Spirocyclic systems, particularly those incorporating strained rings, have emerged as highly valuable motifs in medicinal chemistry. The spiro[2.3]hexane framework, which joins a cyclopropane and a cyclobutane ring through a single carbon atom, offers a unique three-dimensional architecture. This rigid, sp³-rich structure provides a distinct exit vector for substituents compared to traditional flat, aromatic rings, which can lead to improved physicochemical properties, metabolic stability, and target selectivity.[1][2] The inherent strain in the spiro[2.3]hexane system also presents unique opportunities for synthetic diversification.[3]

However, the construction of this strained bicyclic system poses significant synthetic challenges, often limiting its exploration in drug discovery programs.[2] This guide provides a detailed overview of scalable synthetic strategies and step-by-step protocols for accessing spiro[2.3]hexane carboxylic acid derivatives, empowering researchers to leverage this valuable scaffold in their work.

Chapter 1: Strategic Overview of Synthetic Routes

The synthesis of the spiro[2.3]hexane core generally involves the formation of either the three-membered or the four-membered ring onto a pre-existing cyclic precursor. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_forward Forward Synthesis Strategies Target Spiro[2.3]hexane Carboxylic Acid Derivative ApproachA Disconnect C-C bond of Cyclopropane Target->ApproachA ApproachB Disconnect C-C bond of Cyclobutane Target->ApproachB StartA Methylenecyclobutane Precursor ApproachA->StartA Leads to StartB Methylenecyclopropane Precursor ApproachB->StartB Leads to Method1 Cyclopropanation (e.g., Ylide, Carbene) StartA->Method1 Method2 [2+2] Cycloaddition or Ring Expansion StartB->Method2 Method1->Target Synthesizes Method2->Target Synthesizes

Figure 1: Conceptual workflow for selecting a synthetic strategy for spiro[2.3]hexane derivatives.

A comparative analysis of the most prominent methods is crucial for selecting the optimal route for a given research program.

Synthetic Strategy Key Precursors Advantages Limitations Scalability References
Johnson-Corey-Chaykovsky Cyclobutane-substituted sulfonium salts, electron-deficient alkenes (e.g., acrylates)Highly modular, functional group tolerant, mild conditions, good yields.Requires synthesis of novel sulfonium reagents.Good to Excellent[4][5]
Photoinduced Cyclopropanation Methylene cyclobutanes, diazo compounds (carbene precursors)Additive-free, "green" approach, operationally simple, mild conditions.May require specialized photochemical equipment; substrate scope can be limited.Good[2][6]
Michael/Ring Expansion Cascade Methylenecyclopropanes, α,β-unsaturated aldehydesEnantioselective, cascade reaction increases complexity efficiently.Substrate scope may be limited to specific reaction partners.Moderate[7]
[2+2] Cycloaddition Methylene cyclopropanes, isocyanates or iminesDirect formation of the four-membered ring.Can have regioselectivity and stereoselectivity challenges.Moderate[8]
Modified Curtius/Diazo Reaction Methylene cyclobutane carboxylic acidProvides access to amino-substituted derivatives.Multi-step process, involves potentially hazardous reagents (azides).Moderate[9]

Chapter 2: Protocol 1 - Modular Synthesis via Johnson-Corey-Chaykovsky Type Reaction

This approach offers exceptional modularity by leveraging novel sulfonium salts that act as cyclobutylidene transfer reagents.[4][5] The reaction proceeds via the formation of a sulfur ylide, which then engages in a cyclopropanation reaction with an electron-deficient alkene, such as an acrylate ester, to directly install the spiro[2.3]hexane core with a carboxylic acid handle.

G cluster_mech Reaction Mechanism reagents { Cyclobutane Sulfonium Salt | Strong Base (e.g., NaH) | Electron-Deficient Alkene (e.g., Methyl Acrylate)} A Sulfonium Salt B Sulfur Ylide (Key Intermediate) A->B Deprotonation C Michael Addition B->C + Alkene D Ring Closure (SN2) C->D Intramolecular E Spiro[2.3]hexane Ester Product D->E Expulsion of Sulfide

Sources

Unlocking Novel Chemical Space: Advanced Functionalization Strategies for the Spiro[2.3]hexane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro[2.3]hexanes in Drug Discovery

The spiro[2.3]hexane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural rigidity and novelty offer a compelling strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds, often leading to improved physicochemical properties, metabolic stability, and target engagement.[1][2][3] The precise spatial arrangement of substituents on the spiro[2.3]hexane core allows for the exploration of previously inaccessible chemical space, making it a valuable building block for the development of next-generation therapeutics.[4] This guide provides an in-depth exploration of key functionalization strategies for the spiro[2.3]hexane ring system, complete with detailed protocols and mechanistic insights to empower researchers in their quest for innovative molecular architectures.

Core Synthetic Approaches: A Toolkit for Derivatization

The construction and subsequent functionalization of the spiro[2.3]hexane skeleton can be approached through several distinct synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Modular Synthesis via Sulfonium Reagents: The Johnson-Corey-Chaykovsky Reaction

A highly versatile and modular approach to a wide array of spiro[2.3]hexane analogues, including heteroatom-containing systems, leverages the Johnson-Corey-Chaykovsky reaction.[5][6] This method involves the reaction of novel cyclobutane-, oxetane-, or azetidine-substituted sulfonium salts with alkenes, carbonyls, or imines to construct the spirocyclic framework.[5][6] This strategy is particularly powerful as it allows for the late-stage introduction of the spiro[2.3]hexane motif into more complex molecules.[5]

Key Advantages:

  • Modularity: A wide range of spiro[2.3]hexane analogues can be accessed by simply varying the sulfonium salt and the reaction partner.[5][6]

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of diverse functional groups.[5]

  • Access to Heteroatomic Systems: This method provides efficient access to previously underrepresented scaffolds such as 5-oxa-1-azaspiro[2.3]hexanes and 1,5-diazaspiro[2.3]hexanes.[5][7]

Protocol 1: General Procedure for the Synthesis of Spiro[2.3]hexane Derivatives using Sulfonium Salts

Materials:

  • Appropriate sulfonium salt (e.g., cyclobutane-substituted)

  • Alkene, carbonyl, or imine substrate

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Base (e.g., NaH, KHMDS)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the sulfonium salt (1.2 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 equiv) portion-wise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the alkene, carbonyl, or imine substrate (1.0 equiv) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.3]hexane derivative.

Table 1: Representative Examples of Spiro[2.3]hexane Synthesis via Sulfonium Reagents

EntrySulfonium Salt PrecursorReaction PartnerProductYield (%)
1CyclobutylElectron-deficient alkeneSpiro[2.3]hexane>60
2OxetanylKetone1-Oxaspiro[2.3]hexane>60
3AzetidinylImine1-Azaspiro[2.3]hexane>60

Data synthesized from multiple sources for illustrative purposes.[5][6]

Diagram 1: Johnson-Corey-Chaykovsky Reaction for Spiro[2.3]hexane Synthesis

G reagents Sulfonium Salt + Alkene/Carbonyl/Imine ylide Sulfonium Ylide (Intermediate) reagents->ylide Deprotonation base Base (e.g., NaH) product Functionalized Spiro[2.3]hexane ylide->product Nucleophilic Attack & Ring Closure G start Mix Diazoester and Methylenecyclobutane in DCM irradiate Irradiate with Blue LEDs (Room Temperature) start->irradiate monitor Monitor by TLC irradiate->monitor workup Concentrate and Purify (Column Chromatography) monitor->workup Reaction Complete product Isolated Functionalized Spiro[2.3]hexane workup->product G spiro 1-Oxaspiro[2.3]hexane intermediate Carbocation Intermediate spiro->intermediate Coordination & Ring Opening lewis_acid Lewis Acid (e.g., BF3·OEt2) product Functionalized Cyclopentanone intermediate->product Rearrangement G cluster_reactants Reactants sph Spiro[2.3]hex-1-ene (incorporated in protein) cycloaddition [3+2] Cycloaddition (Photoclick Reaction) sph->cycloaddition tetrazole Tetrazole Probe tetrazole->cycloaddition light UV Light (302 nm) light->cycloaddition Initiation labeled_protein Labeled Protein (Pyrazoline Adduct) cycloaddition->labeled_protein

Sources

Activating Spiro-Acid Building Blocks: A Guide to Overcoming Steric Hindrance in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds have emerged as a powerful design element in modern drug discovery. Their inherent three-dimensionality, achieved through a single shared carbon atom connecting two rings, offers a distinct advantage over flat, aromatic systems. This rigid, well-defined spatial arrangement can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, while also enabling novel interactions with biological targets.[1][2][3] The incorporation of spiro-acid building blocks into drug candidates often necessitates the formation of amide bonds, a cornerstone of medicinal chemistry. However, the very structural rigidity that makes spirocycles attractive also presents a significant synthetic challenge: steric hindrance around the carboxylic acid moiety. This guide provides a comprehensive overview of the general procedures for activating spiro-acid building blocks, with a special focus on strategies to overcome the challenges posed by their unique and often sterically demanding nature.

The Challenge of Steric Hindrance in Spiro-Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6] With spiro-acid building blocks, the steric bulk of the spirocyclic framework can significantly impede the approach of both the activating agent and the incoming amine, leading to sluggish or incomplete reactions with standard coupling protocols.[7][8] Consequently, the choice of activation method and reaction conditions is paramount for successful amide bond formation.

Core Activation Strategies for Spiro-Acid Building Blocks

Several robust methods for carboxylic acid activation can be successfully applied to spiro-acids, often with modifications to account for their steric bulk. These strategies can be broadly categorized into:

  • Activation with Urionium/Aminium and Phosphonium Salt-Based Coupling Reagents: These reagents are highly effective for difficult couplings.

  • In Situ Formation of Highly Reactive Acyl Halides: This approach minimizes steric hindrance in the activated intermediate.

  • Classical Carbodiimide-Mediated Activation: While common, this method may require optimization for hindered systems.

  • Mixed Anhydride Formation: A classic method that can be effective for certain substrates.

The following sections will delve into the mechanisms, advantages, and detailed protocols for each of these approaches, with a particular emphasis on their application to sterically hindered spiro-acids.

Advanced Coupling Reagents: The Go-To Solution for Hindered Systems

Modern peptide coupling reagents, particularly uronium/aminium and phosphonium salts, are often the first choice for activating sterically hindered carboxylic acids due to their high reactivity and ability to suppress side reactions like racemization.[6][9]

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding systems.[3][7]

Mechanism of Action: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the spiro-acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[7]

Causality of Experimental Choices:

  • Pre-activation: Pre-activating the spiro-acid with HATU and a base before adding the amine is crucial. This ensures the formation of the reactive OAt-ester and minimizes a potential side reaction where HATU can react directly with the amine.[10]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred to ensure the solubility of the reagents and intermediates.[10]

  • Base: A non-nucleophilic base such as DIPEA is used to deprotonate the carboxylic acid without competing as a nucleophile. Typically, 2-3 equivalents of the base are used.[5]

Experimental Protocol: HATU-Mediated Coupling of a Spiro-Acid

  • To a solution of the spiro-acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equiv).

  • Add DIPEA (2.0-3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • In a separate flask, dissolve the amine (1.0-1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated spiro-acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

COMU: A Highly Reactive and Safer Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that often exhibits reactivity comparable or superior to HATU, especially for hindered systems.[11][12] It is based on OxymaPure, which makes it a safer alternative to HOBt or HOAt-containing reagents that can be explosive.[6]

Mechanism of Action: Similar to HATU, COMU forms a highly reactive Oxyma-based active ester with the carboxylic acid.[11] An interesting feature of COMU is that the reaction progress can often be monitored by a color change.[12][13]

Experimental Protocol: COMU-Mediated Coupling

  • In a round-bottom flask, dissolve the spiro-acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 equiv).

  • Add COMU (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. For particularly hindered substrates, a double coupling (repeating the addition of COMU and base after the initial coupling period) may be beneficial.[1][13]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are similar to the HATU protocol.

Phosphonium-Based Reagents: PyBrOP for N-Methylated and Hindered Amines

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that is particularly effective for coupling N-methylated and other sterically hindered amines.[3][14]

Mechanism of Action: PyBrOP activates the carboxylic acid to form a reactive acyloxyphosphonium salt, which readily undergoes nucleophilic attack by the amine.[3]

Experimental Protocol: PyBrOP-Mediated Coupling

  • Dissolve the spiro-acid (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere.

  • Add PyBrOP (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 equiv) and stir for 1 minute at 0 °C.

  • Add the amine (1.0 equiv) and allow the reaction to warm to room temperature.

  • Stir for 1-12 hours, monitoring for completion.

  • Work-up and purification follow standard procedures as described for HATU.

Data Presentation: Comparison of Advanced Coupling Reagents for Hindered Systems

Coupling ReagentKey Advantages for Hindered SystemsTypical ConditionsNotes
HATU High reactivity, well-established1.1 equiv HATU, 2-3 equiv DIPEA, DMF, RTPre-activation is recommended to avoid side reactions.[10]
COMU Reactivity often superior to HATU, safer (Oxyma-based)1.1 equiv COMU, 2 equiv base, DMF, RTReaction progress can sometimes be monitored by color change.[12][13]
PyBrOP Excellent for N-methylated and highly hindered amines1.1 equiv PyBrOP, 3 equiv DIPEA, DCM/DMF, 0°C to RTParticularly useful when coupling to a hindered amine partner.[3][14]

In Situ Acyl Fluoride Formation: Minimizing Steric Clash

For exceptionally hindered spiro-acids where even advanced coupling reagents struggle, conversion to a small, highly reactive acyl fluoride intermediate can be a powerful strategy. Acyl fluorides are less sterically demanding than the bulky activated esters formed with many coupling reagents, facilitating the approach of the amine.[8][15]

Mechanism of Action: A deoxyfluorinating agent, such as XtalFluor-E, reacts with the carboxylic acid to generate the corresponding acyl fluoride in situ. This highly electrophilic species is then readily attacked by the amine to form the amide bond.[2][16]

Causality of Experimental Choices:

  • Fluorinating Agent: XtalFluor-E is a convenient and effective reagent for this transformation under mild conditions.[2]

  • One-Pot Procedure: The sequential deoxofluorination and amidation can often be performed in a single pot, which is synthetically efficient.[16][17]

  • Elevated Temperature: For particularly challenging couplings involving electron-deficient or very hindered amines, heating may be required for the amidation step.[15]

Experimental Protocol: One-Pot Acyl Fluoride Formation and Amidation

  • To a solution of the spiro-acid (1.0 equiv) in anhydrous ethyl acetate or DCM (0.2 M) under an inert atmosphere, add XtalFluor-E (1.2 equiv) and a catalytic amount of sodium fluoride (0.1 equiv).[2]

  • Stir the mixture at room temperature for 1-3 hours to form the acyl fluoride.

  • In a separate flask, prepare a solution of the amine (1.0 equiv) and a non-nucleophilic base such as DIPEA (1.5 equiv) in the same solvent.

  • Add the amine solution to the reaction mixture containing the in situ generated acyl fluoride.

  • Stir at room temperature or heat to reflux as needed, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Classical Approaches: Carbodiimides and Mixed Anhydrides

While newer reagents often provide superior results for hindered systems, classical activation methods can still be effective and are often more cost-efficient.

Carbodiimide-Mediated Coupling (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[4][18]

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by an additive like HOBt (1-Hydroxybenzotriazole) to form a more stable active ester, which then reacts with the amine. The use of HOBt is crucial for suppressing racemization and improving efficiency.[18]

Experimental Protocol: EDC/HOBt Coupling

  • Dissolve the spiro-acid (1.0 equiv), the amine (1.0 equiv), and HOBt (1.1 equiv) in anhydrous DMF or DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for completion.

  • The work-up is similar to the HATU protocol. The urea byproduct from EDC is water-soluble, which can simplify purification.

Mixed Anhydride Method

This method involves the reaction of the carboxylic acid with an acyl halide, typically isobutyl chloroformate, in the presence of a base to form a mixed anhydride.

Experimental Protocol: Mixed Anhydride Formation and Coupling

  • Dissolve the spiro-acid (1.0 equiv) in anhydrous THF or DCM (0.2 M) and cool to -15 °C.

  • Add a tertiary amine base such as N-methylmorpholine (NMM) (1.1 equiv).

  • Slowly add isobutyl chloroformate (1.05 equiv) and stir at -15 °C for 30 minutes.

  • Add a solution of the amine (1.0 equiv) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Filter off the precipitated salt and concentrate the filtrate.

  • Purify the residue by standard methods.

Visualization of Activation Workflows

General Amide Coupling Workflow

G cluster_start Starting Materials cluster_activation Activation Step SpiroAcid Spiro-Acid (R-COOH) ActivatedIntermediate Activated Spiro-Acid Intermediate SpiroAcid->ActivatedIntermediate + Activator + Base Amine Amine (R'-NH2) Activator Activating Agent (e.g., HATU, COMU, Acyl Fluoride Precursor) Base Base (e.g., DIPEA) AmideProduct Spiro-Amide Product (R-CONHR') ActivatedIntermediate->AmideProduct + Amine Byproducts Byproducts

Caption: General workflow for spiro-acid activation and amide bond formation.

HATU Activation Mechanism

HATU_Mechanism SpiroAcid Spiro-COOH Spiro-Carboxylic Acid Carboxylate Spiro-COO⁻ Carboxylate Anion SpiroAcid->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA Base OAtEster Spiro-CO-OAt Highly Reactive OAt-Ester Carboxylate->OAtEster + HATU HATU HATU Coupling Reagent Amide {Spiro-CONHR' | Amide Product} OAtEster->Amide + Amine Tetramethylurea {Tetramethylurea | Byproduct} OAtEster->Tetramethylurea releases Amine R'-NH₂ Amine

Caption: Simplified mechanism of HATU-mediated spiro-acid activation.

Conclusion and Best Practices

The successful activation of spiro-acid building blocks and their subsequent coupling to form amides hinges on selecting a strategy that effectively overcomes steric hindrance. For most applications, modern uronium/aminium or phosphonium-based coupling reagents such as HATU , COMU , or PyBrOP offer the most reliable and high-yielding routes. When these methods prove insufficient, the in situ generation of a sterically minimal acyl fluoride intermediate provides a powerful alternative.

Key Recommendations for Researchers:

  • Start with a powerful coupling reagent: For a novel spiro-acid, begin with a robust protocol using HATU or COMU.

  • Pre-activate when necessary: With uronium reagents like HATU, a pre-activation step is a prudent measure to maximize yield and minimize side reactions.[10]

  • Consider the amine partner: If the amine is also sterically hindered or electron-deficient, a more potent activation strategy (e.g., acyl fluoride or a stronger coupling reagent like PyBrOP) may be required.[14][15]

  • Optimize reaction conditions: If initial attempts yield poor results, consider increasing the reaction temperature, extending the reaction time, or performing a double coupling.

  • Thorough purification is key: The byproducts of these reactions must be carefully removed to obtain the pure spiro-amide product.

By understanding the underlying principles of carboxylic acid activation and employing these field-proven protocols, researchers can confidently incorporate valuable spiro-acid building blocks into their synthetic targets, paving the way for the discovery of new and innovative therapeutics.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5896–5900. [Link]

  • Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Dalton Transactions. [Link]

  • Gonay, M., Batisse, C., & Paquin, J. F. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 85(15), 10253–10260. [Link]

  • Frank, É., Mucsi, Z., Zupkó, I., Réthy, B., Falkay, G., Wölfling, J., & Schneider, G. (2010). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 6, 120. [Link]

  • Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11639. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]

  • Reddit. (2022). HATU coupling - what's the best order? r/Chempros. [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]

  • Semantic Scholar. XtalFluor-E, an efficient coupling reagent for amidation of carboxylic acids. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • Penaredondo, M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4449-4452. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

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Application Note: Strategic Solvent Selection for Reactions of Spiro[2.3]hexane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[2.3]hexane Scaffold and the Imperative of Solvent Control

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that occupy unique three-dimensional space is paramount. Spirocyclic scaffolds, particularly the strained spiro[2.3]hexane system, have emerged as valuable motifs for escaping the "flatland" of traditional aromatic compounds.[1][2] Their rigid, well-defined conformation can enhance binding affinity to biological targets and improve physicochemical properties, making them attractive components in drug discovery programs.[3][4][5] The spiro[2.3]hexane carboxylic acid, in particular, serves as a critical building block, where the acid functionality is a versatile handle for diversification through reactions like amide coupling and esterification.

However, the inherent ring strain of the spiro[2.3]hexane core, combining a cyclopropane and a cyclobutane ring, imparts unique reactivity.[6][7] This makes solvent selection a non-trivial parameter that extends far beyond simple solubility. The choice of solvent can dictate the reaction pathway, influencing yields, selectivity, and even the stability of the strained scaffold itself.[8][9] This guide provides researchers, scientists, and drug development professionals with a detailed framework for making strategic solvent choices in reactions involving spiro[2.3]hexane acids, ensuring both synthetic success and preservation of the core architecture.

Core Principles: Understanding Spiro[2.3]hexane Reactivity and Solvent Interactions

The reactivity of spiro[2.3]hexane acids is dominated by two key features: the polar carboxylic acid group and the strained, nonpolar carbocyclic frame. The cyclopropane ring, with approximately 27 kcal/mol of ring strain, has significant p-character in its C-C bonds, making it susceptible to cleavage by electrophiles, acids, and certain transition metals.[10] A successful reaction requires a solvent that can accommodate the polar nature of the acid and its derivatives while minimizing pathways that lead to undesired ring-opening.

The primary solvent properties to consider are:

  • Polarity and Dielectric Constant: A solvent's polarity governs its ability to stabilize charged species and polar transition states. For reactions that proceed through ionic intermediates, such as SN1-type mechanisms or certain ring-openings, polar solvents are essential.[11] Conversely, for reactions involving nonpolar species, a less polar environment is often favored.

  • Proticity (Hydrogen Bonding Capability): Solvents are classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., THF, DMF, acetonitrile). Protic solvents excel at solvating anions (like a deprotonated carboxylate) through hydrogen bonding, which can sometimes reduce their nucleophilicity.[8] Polar aprotic solvents are often ideal for reactions involving nucleophiles, as they stabilize charge without forming a tight solvent shell around the nucleophile.

  • Coordinating Ability: Some solvents can act as ligands, coordinating to metal catalysts or reagents. This can be either beneficial, by modulating catalytic activity, or detrimental, by inhibiting the desired reaction.

G cluster_molecule Spiro[2.3]hexane Acid cluster_properties Solvent Properties cluster_outcomes Potential Reaction Outcomes mol Reactant Molecule Polarity Polarity / Dielectric Constant mol->Polarity Stabilizes polar intermediates Proticity Proticity (H-Bonding) mol->Proticity Solvates carboxylate & nucleophiles Solubility Solubility Parameters mol->Solubility Ensures homogeneity Undesired Undesired Reaction (e.g., Ring Opening) Polarity->Undesired May favor carbocationic rearrangement Desired Desired Reaction (e.g., Amidation) Proticity->Desired Can hinder or promote reaction Solubility->Desired Enables reaction

Caption: Interplay of solvent properties with spiro[2.3]hexane acid reactivity.

Solvent Selection Guide for Key Transformations

The optimal solvent is highly dependent on the specific transformation being performed on the spiro[2.3]hexane carboxylic acid.

A. Amide Bond Formation (Amide Coupling)

This is arguably the most common derivatization. The reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

  • Mechanism Insight: The reaction proceeds through polar, often charged intermediates (e.g., activated esters like O-acylisourea or HATU esters). The amine nucleophile should be as reactive as possible.

  • Recommended Solvents: Polar aprotic solvents are the top choice.

    • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): Excellent choices for dissolving a wide range of substrates and coupling reagents. Their high polarity effectively solvates the charged intermediates.[12][13]

    • Acetonitrile (MeCN): A slightly less polar but effective option, particularly for cleaner workups due to its lower boiling point.[12] It has been shown to be an optimal solvent for some silane-mediated couplings.[12]

    • Dichloromethane (DCM): A very common, less polar aprotic solvent. While effective for many standard couplings, it may not be sufficient for solubilizing more complex or polar substrates.[13]

  • Causality: Polar aprotic solvents enhance the nucleophilicity of the amine compared to protic solvents and effectively stabilize the polar transition states without interfering with the reaction. They are generally poor acids and bases, minimizing side reactions.

B. Esterification

The formation of esters from the spiro[2.3]hexane carboxylic acid requires careful consideration to avoid acid-catalyzed degradation.

  • Steglich-Type Esterification (e.g., DCC/DMAP, EDC/DMAP): This method proceeds under mild, neutral conditions, making it highly suitable for the acid-sensitive spiro[2.3]hexane core.[14][15]

    • Recommended Solvents: Aprotic solvents of varying polarity are effective.

    • Dichloromethane (DCM): A traditional and effective choice.

    • Tetrahydrofuran (THF) & Ethyl Acetate (EtOAc): Good alternatives to DCM.

    • Dimethyl Carbonate (DMC): A greener, more sustainable solvent that has been identified as highly effective in optimized Steglich protocols.[14][16]

  • Fischer Esterification (Acid-Catalyzed): This method, which uses an excess of an alcohol as both reactant and solvent in the presence of a strong acid, is not recommended . The acidic conditions are highly likely to promote the rearrangement or ring-opening of the strained cyclopropane moiety.[17][18][19]

C. Reactions Involving the Spirocyclic Core (Potential Ring-Opening)

While often an undesired side reaction, controlled ring-opening can be a strategic synthetic step.

  • Mechanism Insight: These reactions are typically promoted by Lewis or Brønsted acids and proceed through carbocationic intermediates.[6] The stability of these intermediates is crucial.

  • Solvent Choice: The solvent's role is to control the formation and fate of the carbocation.

    • Polar Protic Solvents (e.g., Acetic Acid, Methanol, Water/Ethanol mixtures): These solvents can actively participate in the reaction (solvolysis) and are excellent at stabilizing the charged intermediates, facilitating the ring-opening process.[17]

    • Non-Coordinating Aprotic Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): Often used for Lewis acid-mediated reactions where solvent coordination to the catalyst needs to be minimized to ensure its activity.[17][20]

Data Summary: Comparative Solvent Selection Table
Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
Amide Coupling Polar AproticDMF, NMP, MeCN, DCMMaximizes solubility of reagents; stabilizes polar intermediates; enhances amine nucleophilicity.[12][13][21]
Steglich Esterification Aprotic (Polar or Nonpolar)DCM, THF, DMC, EtOAcMild conditions compatible with the strained ring system; avoids strong acids.[14][16]
Ring-Opening Polar Protic or Non-Coordinating AproticAcetic Acid, Methanol, DCMDepends on the goal: Protic solvents stabilize carbocations and can act as nucleophiles; aprotic solvents are for catalyst-focused reactions.[20]
Fischer Esterification NOT RECOMMENDED N/AStrong acid catalysis poses a high risk of undesired cyclopropane ring-opening and rearrangement.[18][19]

Experimental Protocols

Protocol 1: General Workflow for Solvent Screening

When developing a novel transformation, a systematic solvent screen is essential. This protocol provides a robust framework for this optimization.

G cluster_workflow Solvent Screening Workflow Start Define Reaction (Substrates, Reagents, Temp.) Select Select Diverse Solvent Panel (Polar Aprotic, Nonpolar, etc.) Start->Select Setup Set Up Parallel Small-Scale Reactions (e.g., 0.1 mmol scale in vials) Select->Setup Monitor Monitor Reactions vs. Time (TLC, LC-MS) Setup->Monitor Analyze Analyze Crude Reaction Mixture (Yield, Purity, Side Products) Monitor->Analyze Decision Identify Optimal Solvent(s) Proceed to Scale-Up Analyze->Decision

Caption: A systematic workflow for empirical solvent screening.

Methodology:

  • Solvent Panel Selection: Choose 4-8 solvents with diverse properties. A good starting panel includes: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Toluene, and Ethyl Acetate.

  • Reaction Setup: In separate, identical vials, add the spiro[2.3]hexane acid (1.0 equiv). Add the chosen solvent (to achieve a standard concentration, e.g., 0.1 M).

  • Reagent Addition: Add the other reagents (e.g., amine, coupling agent, base) in the same order and stoichiometry to each vial.

  • Execution: Place all vials in a heating block at the desired temperature and stir consistently.

  • Monitoring: At set time points (e.g., 1h, 4h, 24h), take a small aliquot from each reaction. Dilute and analyze by TLC and/or LC-MS to assess the consumption of starting material and formation of the product.

  • Analysis: After a predetermined time, quench the reactions. Analyze the crude mixtures to determine the relative yield and purity of the desired product. Identify any major side products, paying close attention to masses that could indicate ring-opening or other rearrangements.

  • Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity for further optimization and scale-up.

Protocol 2: HATU-Mediated Amide Coupling of Spiro[2.3]hexane-1-carboxylic Acid

This protocol details a reliable method for synthesizing an amide derivative, a cornerstone reaction in medicinal chemistry programs.

Materials & Reagents:

  • Spiro[2.3]hexane-1-carboxylic acid

  • Primary or secondary amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl, MgSO₄)

Procedure:

  • Preparation: To a clean, dry, nitrogen-flushed flask equipped with a magnetic stir bar, add spiro[2.3]hexane-1-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until all solids have dissolved.

  • Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv).

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv) dropwise. A color change may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting Guide

ProblemPotential CauseSolvent-Related Solution
Low or No Reactivity Poor solubility of reactants or reagents.Switch to a more polar solvent with better solvating power (e.g., from DCM to DMF).
Formation of Side Products Ring-opening due to trace acidity or high temperature.Ensure the use of anhydrous, non-acidic solvents. Consider a less polar solvent that may disfavor the formation of charged intermediates. Run the reaction at a lower temperature.
Difficult Purification High-boiling point solvent (e.g., DMF, NMP) is hard to remove.If the reaction is successful in other solvents, prefer a lower-boiling point option like MeCN or EtOAc for easier removal. Alternatively, perform a solvent swap before purification.
Base Incompatibility Nucleophilic base (e.g., triethylamine) reacting with activated acid.This is not a direct solvent issue, but ensure a non-nucleophilic base like DIPEA is used. The solvent choice (polar aprotic) remains the same.

Conclusion

The unique structural and electronic properties of spiro[2.3]hexane carboxylic acids demand a thoughtful and deliberate approach to solvent selection. While polar aprotic solvents like DMF and acetonitrile are often the preferred choice for common transformations such as amide coupling, the inherent strain in the scaffold necessitates constant vigilance against conditions that could promote undesired ring-opening. By understanding the interplay between solvent properties and the reactivity of this valuable scaffold, researchers can unlock its full potential, paving the way for the synthesis of novel, three-dimensional molecules for drug discovery and beyond. A systematic, protocol-driven approach to solvent screening remains the most reliable method for achieving optimal results.

References

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  • Barham, J. P. et al. (2022). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Available at: [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in spiro[2.3]hexane acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #592-SZ: Amide Coupling of Spiro[2.3]hexane-1-carboxylic Acid

Status: Open Priority: Critical / Blocker Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming steric hindrance in spiro-cyclic acid coupling.

Executive Summary & Root Cause Analysis

The User Issue: You are likely experiencing stalled conversion (<20%), rapid hydrolysis of the active ester, or zero product formation when attempting to couple spiro[2.3]hexane-1-carboxylic acid with secondary or hindered primary amines. Standard reagents (EDC/NHS, HBTU) are failing.

The Scientific Root Cause: The failure is not due to reagent quality but topology .

  • Neopentyl-like Environment: The carboxylic acid at the C1 position is adjacent to the C2 spiro-quaternary center. This creates a "neopentyl-like" steric wall, blocking the trajectory of the incoming nucleophile (the amine) [1].

  • Rigidity & Angle Strain: Unlike acyclic hindered acids (like pivalic acid) which have rotational freedom, the spiro[2.3] system is conformationally locked. The bond angles in the cyclobutane ring (~88°) and the orthogonal cyclopropane ring create significant Pitzer strain (torsional strain) in the tetrahedral intermediate. Large leaving groups (like O-At from HATU) often cannot fit in the transition state [2].

Diagnostic Workflow (Decision Logic)

Before selecting a protocol, use this logic tree to determine the correct reagent based on your specific amine partner and substrate sensitivity.

CouplingLogic Start START: Analyze Substrate IsAmineHindered Is the Amine Hindered? (e.g., t-butyl, N-methyl, aniline) Start->IsAmineHindered IsAcidSensitive Is the Acid/PG Acid-Labile? (e.g., Boc, tBu esters present) IsAmineHindered->IsAcidSensitive No (Primary/Linear) Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride via Neutral Conditions) The 'Nuclear Option' for sterics IsAmineHindered->Ghosez Yes (Very Hindered) T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) Low epimerization, easy workup IsAcidSensitive->T3P Yes (Sensitive) BTFFH PROTOCOL C: Acyl Fluoride (BTFFH) Small leaving group (F-) High reactivity, stable to water IsAcidSensitive->BTFFH No (Robust)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demand and functional group compatibility.

Experimental Protocols
Protocol A: The "Green" Scale-Up (T3P)

Best for: Moderately hindered amines, scale-up (>1g), and epimerization-sensitive substrates. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents:

  • Spiro acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or DIPEA (requires careful monitoring)

Step-by-Step:

  • Dissolution: Dissolve the spiro acid and amine in EtOAc (preferred) or DMF (if solubility is poor). Concentration should be high (0.2 – 0.5 M) to drive kinetics.

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes racemization and acts as a nucleophilic catalyst. [3]

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 12-24h.

    • Tip: If conversion stalls <50%, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. The phosphorus byproducts wash away in the aqueous layer.[1]

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., tert-butylamine, anilines) or when HATU/T3P fails. Mechanism: Converts the acid to an Acid Chloride under neutral conditions.[2][3] Unlike Thionyl Chloride (SOCl2), it does not generate HCl gas, protecting acid-sensitive groups like Boc [4].

Reagents:

  • Spiro acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Amine (1.2 equiv)

  • DIPEA or Et3N (2.0 equiv)

  • DCM or CHCl3 (Dry)

Step-by-Step:

  • Activation (Acid Chloride Formation): Dissolve spiro acid in dry DCM under Argon.

  • Reagent Addition: Add Ghosez's reagent dropwise at 0°C. Stir at RT for 1-2 hours.

    • QC Check: Aliquot 50µL into MeOH. Check LCMS for the Methyl Ester. If Acid is present, stir longer. If Methyl Ester is present, activation is complete.

  • Coupling: Cool the active acid chloride solution to 0°C. Add the Amine followed by DIPEA.

  • Reaction: Stir at RT for 2-4 hours.

  • Quench: Add sat. NaHCO3.

Protocol C: The "Modern" Alternative (Acyl Fluorides)

Best for: Cases where the Acid Chloride is too unstable or too reactive (causing side reactions). Mechanism: Fluorine is small (low steric bulk) and forms a stable bond that is highly reactive toward amines but slow to hydrolyze [5].

Reagents:

  • BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM[4]

Step-by-Step:

  • Mix Spiro acid, Amine, and DIPEA in DCM.

  • Add BTFFH in one portion.

  • Stir at RT. Acyl fluorides form in situ and react immediately with the amine.[5][6]

Comparative Data: Reagent Performance

The following table summarizes typical yields for coupling spiro[2.3]hexane-1-carboxylic acid with a hindered amine (e.g., tert-butylamine).

ReagentYield (Isolated)Reaction TimeEpimerization RiskNotes
EDC / HOBt < 10%24 hLowFail. O-acylisourea is too bulky.
HATU / DIPEA 35 - 50%12 hMediumStalled. Product inhibition often observed.
T3P / Pyridine 75 - 85%12 hVery LowExcellent for scale; requires high concentration.
Ghosez's Rgt 90 - 95% 2 hLowGold Standard for sterics. Requires dry technique.
BTFFH 80 - 90%4 hLowGood balance of reactivity and stability.
Troubleshooting FAQ

Q: I used Ghosez's reagent, but I see a "dimer" impurity on LCMS. A: You likely formed the anhydride. This happens if the stoichiometry of the Ghosez reagent is too low (<1 equiv) or if water was present. Ensure you use 1.2–1.5 equiv of Ghosez reagent to drive the equilibrium fully to the Acid Chloride.

Q: My T3P reaction is stuck at 60% conversion. A: T3P kinetics are highly concentration-dependent.

  • Do not dilute! Run the reaction at 0.5 M or higher.

  • Add DMAP (0.1 equiv) as a catalyst.

  • Switch solvent to 2-MeTHF or EtOAc; avoid DMF if possible as it can slow down T3P acyl transfer in some specific spiro cases.

Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's reagent? A: Only if your molecule has no acid-sensitive protecting groups (Boc, tBu). SOCl2 generates HCl. If you have a Boc group on the spiro-amine, SOCl2 will deprotect it, leading to polymerization. Ghosez's reagent is neutral and Boc-safe.

Mechanistic Visualization

The following diagram illustrates why standard coupling fails and how the Acid Chloride (via Ghosez) succeeds by minimizing the transition state volume.

Mechanism SpiroAcid Spiro Acid (Steric Wall) HATU_Inter HATU Active Ester (OBt is Bulky) Access Blocked SpiroAcid->HATU_Inter + HATU Cl_Inter Acid Chloride (Cl) (Small Leaving Group) Access Open SpiroAcid->Cl_Inter + Ghosez Product Amide Product HATU_Inter->Product Slow/Fail (Steric Clash) Cl_Inter->Product Fast (Min. Sterics)

Figure 2: Steric comparison of the active intermediate. The bulky OBt group in HATU creates a crowded transition state with the spiro ring, whereas the small Chloride atom allows nucleophilic attack.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8][9] Organic Process Research & Development, 20(2), 140–177.

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[10] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. [11]

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[1][12] Organic Letters, 13, 5048.[12]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[2] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

Sources

Technical Support Center: Purification of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Methylspiro[2.3]hexane-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to provide not just procedural steps, but also the underlying principles and troubleshooting insights to ensure the successful isolation of your target compound.

Understanding the Molecule

5-Methylspiro[2.3]hexane-5-carboxylic acid is a unique molecule featuring a spirocyclic core, which can present specific challenges during purification. Its carboxylic acid moiety dictates its acidic nature, while the spiro-hydrocarbon framework contributes to its lipophilicity. Successful purification hinges on leveraging these characteristics to separate it from synthetic precursors, byproducts, and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 5-Methylspiro[2.3]hexane-5-carboxylic acid?

The initial and often most effective purification step for a carboxylic acid is an acid-base extraction. This technique exploits the acidic nature of your compound to separate it from neutral or basic impurities. The process involves dissolving the crude product in an organic solvent, washing with a basic aqueous solution to deprotonate the carboxylic acid into its water-soluble salt, and then re-acidifying the aqueous layer to precipitate the pure acid.

Q2: My compound is a solid at room temperature. Which purification method is likely to yield the highest purity?

For solid compounds, recrystallization is a powerful technique for achieving high purity.[1][2][3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][] By dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving impurities behind in the solution.[3]

Q3: When should I consider using column chromatography?

Column chromatography is advisable when simpler methods like extraction or recrystallization fail to remove impurities with similar properties to your target compound. For instance, if you have non-polar impurities that are difficult to separate by other means, silica gel chromatography can be very effective.[5][6]

Troubleshooting Guides

Scenario 1: Issues with Acid-Base Extraction

Problem: An emulsion has formed between the organic and aqueous layers, and they won't separate.

  • Causality: Emulsions are common when the densities of the two phases are similar or when surfactants are present. Agitating the separation funnel too vigorously can also lead to their formation.

  • Troubleshooting Steps:

    • Patience: Allow the separation funnel to stand undisturbed for 10-20 minutes.

    • Gentle Agitation: Gently swirl the funnel instead of shaking it.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Problem: After re-acidifying the aqueous layer, my product doesn't precipitate.

  • Causality: This could be due to several factors: insufficient acidification, the product being too soluble in the aqueous medium, or an insufficient concentration of the product.

  • Troubleshooting Steps:

    • Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH 1-2). Add more acid if necessary.

    • Increase Concentration: If the product is moderately water-soluble, try to reduce the volume of the aqueous layer by gentle heating or under reduced pressure before acidification.

    • Salting Out: Add solid sodium chloride to the aqueous solution to decrease the solubility of your organic acid.

    • Back-Extraction: If the product remains in the aqueous phase, extract it with a suitable organic solvent like ethyl acetate or dichloromethane.

Scenario 2: Challenges in Recrystallization

Problem: My compound "oils out" instead of forming crystals upon cooling.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound comes out of solution as a liquid rather than a solid.

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Heat the solution to dissolve the oil, then add more solvent to lower the saturation point. Allow it to cool slowly.

    • Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can provide a surface for crystal nucleation. Alternatively, add a tiny crystal of the pure compound (a seed crystal) to induce crystallization.[2]

Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality: This usually indicates that the solution is not saturated, meaning too much solvent was added initially.[3]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once a slight turbidity is observed, allow the solution to cool again.

    • Induce Crystallization: Try the scratch and seed method described above.[2]

    • Patience: Some compounds require a longer time to crystallize. Allow the solution to stand undisturbed for an extended period.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-Methylspiro[2.3]hexane-5-carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separation funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure all the carboxylic acid has been extracted.

  • Combine and Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is ~1-2. The purified 5-Methylspiro[2.3]hexane-5-carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but the high boiling point can cause some compounds to oil out.
Ethanol7824.5A versatile solvent, often used in combination with water.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point means less of a solubility gradient.
Ethyl Acetate776.0A moderately polar solvent, often a good choice for compounds of intermediate polarity.
Hexanes~691.9A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system with a more polar solvent.
Toluene1112.4A non-polar solvent with a high boiling point.

Visualizations

Purification Method Selection Workflow

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No / Dissolved recrystallize Attempt Recrystallization is_solid->recrystallize Yes check_purity Check Purity (TLC, NMR, etc.) extraction->check_purity recrystallize->check_purity chromatography Use Column Chromatography pure_product Pure Product chromatography->pure_product is_pure Is it pure? check_purity->is_pure is_pure->chromatography No is_pure->pure_product Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Slow Cooling of Hot Solution outcome What is the result? start->outcome oils_out Product Oils Out outcome->oils_out Oily Layer no_crystals No Crystals Form outcome->no_crystals Clear Solution crystals_form Crystals Form outcome->crystals_form Solid Forms solution1 Re-heat, add more solvent, cool slowly oils_out->solution1 solution2 Change to a lower boiling point solvent or use a mixed-solvent system oils_out->solution2 solution3 Boil off excess solvent no_crystals->solution3 solution4 Scratch flask or add seed crystal no_crystals->solution4 success Isolate Pure Crystals crystals_form->success solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting guide for common recrystallization issues.

References

  • PubChem. Methyl spiro[2.3]hexane-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. [Link]

  • PubChem. Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[2.3]hexane-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Colorado, Boulder. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • Professor Dave Explains. Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. How can I purify carboxylic acid?. [Link]

  • The Royal Society of Chemistry. Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free. [Link]

  • Google Patents. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • PubChem. 5-Methylspiro[2.3]hexane. National Center for Biotechnology Information. [Link]

  • White Rose Research Online. Reaction Chemistry & Engineering. [Link]

  • University of Pennsylvania. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • W. L. F. Armarego and Christina Li Lin Chai. Purification of Laboratory Chemicals. [Link]

Sources

Technical Support Center: Reactivity Challenges with Hindered Spiro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering reactivity challenges with sterically hindered spiro carboxylic acids. The unique three-dimensional architecture of spirocyclic systems often imposes significant steric hindrance around the carboxylic acid moiety, rendering standard reaction protocols for amide and ester formation inefficient. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my spiro carboxylic acid unreactive in standard amide and ester coupling reactions?

A1: The low reactivity of these substrates stems primarily from profound steric hindrance. The rigid, non-planar structure of a spirocyclic core places bulky alkyl groups in close proximity to the carboxylic acid's carbonyl carbon.

  • Causality: This steric congestion acts as a physical shield, impeding the approach of the nucleophile (the amine or alcohol). For a reaction to occur, the nucleophile must attack the electrophilic carbonyl carbon. The bulky framework around the acid makes this orbital overlap kinetically unfavorable. Unlike simple aliphatic or aromatic acids, where rotation around single bonds can alleviate steric clash, the spirocyclic system is locked in a conformation that perpetually hinders the reaction site.

This kinetic barrier means that standard, mild coupling conditions, such as direct condensation or using basic carbodiimides alone, often fail because they do not sufficiently activate the carboxylic acid to overcome this physical impediment.

Q2: My standard EDC/DCC coupling failed to produce the desired amide. What is the logical next step?

A2: When a standard carbodiimide coupling fails, it is a clear indication that the O-acylisourea intermediate formed is not sufficiently reactive to be intercepted by the nucleophile in a sterically crowded environment.[1][2] The logical progression is to employ a more potent activation strategy. This can be achieved by either adding activating auxiliaries to the carbodiimide reaction or, more commonly, by switching to a more powerful class of coupling reagents.

Below is a troubleshooting workflow to guide your decision-making process.

G start Start: Low Yield with EDC or DCC reagent_class Select Reagent Class start->reagent_class carbodiimide_path Carbodiimide + Additive reagent_class->carbodiimide_path Incremental Improvement uronium_path Uronium/Phosphonium Salt reagent_class->uronium_path Significant Reactivity Boost acid_halide_path Acid Halide Formation reagent_class->acid_halide_path Most Hindered Cases add_hobt Add HOBt or HOAt (e.g., EDC/HOBt) carbodiimide_path->add_hobt use_hatu Use HATU, HBTU, or PyBOP uronium_path->use_hatu use_acyl_fluoride Convert to Acyl Fluoride (e.g., using XtalFluor-E) acid_halide_path->use_acyl_fluoride result1 Improved Yield? add_hobt->result1 result2 Improved Yield? use_hatu->result2 result3 Improved Yield? use_acyl_fluoride->result3 result1->uronium_path No success Success: Purify Product result1->success Yes result2->acid_halide_path No result2->success Yes result3->success Yes failure_analysis Re-evaluate: Consider alternative route or harsher conditions result3->failure_analysis No

Caption: Troubleshooting workflow for failed amide couplings.

Adding auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help by forming a more reactive activated ester intermediate, but for severely hindered systems, this is often insufficient.[3] The most effective next step is to switch to a uronium or phosphonium-based reagent.

Q3: Which advanced coupling reagent is best suited for a severely hindered spiro carboxylic acid?

A3: For challenging substrates, uronium/aminium salts are the industry standard, with HATU often being the reagent of choice.[4][5][6] These reagents form highly activated esters that can react even with poorly nucleophilic amines or at sterically congested sites.

The mechanism for HATU involves the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid attacks HATU to form the OAt-ester, which is then readily attacked by the amine nucleophile.[6] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, accelerating the subsequent amidation step.[5]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Spiro Acid) ActiveEster Highly Reactive OAt-Ester Intermediate HATU HATU Base Base (DIPEA) Amide Product: R-CO-NHR' ActiveEster->Amide Amine R'-NH2 (Amine) Byproducts Byproducts (HOAt, Tetramethylurea)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Here is a comparison of common high-activity coupling reagents:

Reagent NameClassKey AdvantagesKey Disadvantages
HATU Aminium SaltExcellent for hindered substrates, fast reaction rates, low racemization.[5][6][7]High cost, potential for guanidinylation side reaction if not used correctly.[6]
HBTU/TBTU Aminium SaltEffective and less expensive than HATU.[3]Generally less reactive than HATU for the most difficult couplings.
PyBOP Phosphonium SaltHigh reactivity, good for hindered systems.Produces carcinogenic HMPA byproduct; requires careful handling and waste disposal.[8]
COMU Aminium SaltReactivity comparable to HATU, byproducts are water-soluble for easier purification.[5]Newer reagent, may be less readily available than others.

Recommendation: Start with HATU . Its superior performance in coupling sterically demanding substrates generally justifies the cost, especially in research and development settings where success is paramount.

Q4: I'm still observing low yields even with HATU. How can I further optimize the reaction conditions?

A4: If a powerful reagent like HATU is failing, the issue often lies in the reaction protocol and conditions. Here are critical parameters to optimize:

  • Order of Addition (Pre-activation): This is the most critical factor. Never mix the amine, acid, and HATU together at the start. Doing so can lead to a side reaction where HATU reacts with the amine to form a guanidinium byproduct, consuming your amine and deactivating the reagent.[6] The correct procedure is to pre-activate the carboxylic acid.

    • Protocol: Dissolve the spiro carboxylic acid in an anhydrous aprotic solvent (e.g., DMF). Add the base (e.g., DIPEA), followed by HATU. Allow this mixture to stir for 5-15 minutes at room temperature to form the active ester before adding the amine.[9]

  • Stoichiometry: For difficult couplings, using a slight excess of the coupling reagent and base is standard practice.

    • Recommendation: Use 1.1–1.5 equivalents of HATU and 2.0–3.0 equivalents of a non-nucleophilic base like DIPEA relative to the limiting reagent (often the carboxylic acid).[7]

  • Solvent and Temperature:

    • Solvent: Anhydrous DMF is the most common and effective solvent. DCM can also be used. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates.[7]

    • Temperature: Most HATU couplings proceed well at room temperature. If the reaction is still sluggish, gentle heating to 40–50 °C can be beneficial. For extremely challenging cases, microwave irradiation can dramatically accelerate the reaction, though it should be used judiciously to avoid decomposition.[10]

  • Reaction Time: Hindered couplings are kinetically slow. Do not assume the reaction is complete after 1-2 hours. Monitor the reaction by TLC or LC-MS over a 12-24 hour period.

Q5: Are there viable alternatives to coupling reagents for these exceptionally difficult substrates?

A5: Yes. When even the most potent coupling reagents fail, the classic strategy of forming an acid halide is an excellent alternative. This approach decouples the activation and coupling steps and often succeeds where one-pot methods do not.

  • Acyl Chlorides: Traditionally formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be harsh. A milder and highly effective alternative is Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which converts carboxylic acids to their corresponding chlorides under neutral conditions.[11][12]

  • Acyl Fluorides: This is often the superior choice for sterically hindered systems.[13]

    • Causality: The small size of the fluorine atom minimizes steric bulk around the carbonyl group in the activated intermediate, making it more accessible to the incoming amine nucleophile.[13] Acyl fluorides also offer a favorable balance of high reactivity and relative stability, allowing for their formation and subsequent reaction in a one-pot procedure under mild conditions.[10][14]

    • Reagents: Modern fluorinating agents like XtalFluor-E or BTFFH can be used to generate the acyl fluoride in situ for immediate reaction with the amine.[10][15] This method has proven highly effective for coupling hindered acids with electron-deficient amines, a notoriously difficult combination.[10][14]

Q6: My goal is a hindered ester, not an amide. What are the best methods?

A6: Esterification of hindered acids is also challenging. The following methods are recommended:

  • Steglich Esterification: This is the ester equivalent of a DCC/amine coupling. It uses a carbodiimide (typically DCC) to activate the carboxylic acid, but crucially includes a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP).[1][16][17]

    • Mechanism: DMAP is a hyper-nucleophilic catalyst. It intercepts the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate is much more electrophilic than the O-acylisourea and is readily attacked by even hindered alcohols.[1][17]

  • Yamaguchi Esterification: This is another powerful method for synthesizing sterically hindered esters. The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This highly reactive anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.

  • Lewis Acid Catalysis: For some substrates, catalysis with Lewis acids like various tin compounds (e.g., stannous chloride, stannous octoate) or titanium compounds (e.g., tetrabutyl titanate) can drive the reaction, often at elevated temperatures to remove water.[18][19][20]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of a Hindered Acid using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the spiro carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 2 minutes.

  • Add HATU (1.2 equiv) in a single portion. Stir the mixture at room temperature. This is the pre-activation step.

  • After 10 minutes, add the amine (1.1 equiv), either neat or as a solution in minimal anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 4 to 24 hours.

  • Upon completion, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.

  • Perform a standard aqueous workup: wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Acyl Fluoride Formation and Amidation

This protocol is adapted from methodologies developed for coupling hindered substrates.[10][14][15]

  • In a microwave vial, combine the hindered carboxylic acid (1.2 equiv) and a fluorinating agent (e.g., XtalFluor-E, 1.3 equiv).

  • Add an anhydrous, non-protic solvent (e.g., 1,2-dichloroethane).

  • Add a suitable base (e.g., DIPEA, 2.5 equiv) and the limiting amine reagent (1.0 equiv).

  • Seal the vial and stir the reaction mixture. If no reaction occurs at room temperature, heat the reaction to 60-100 °C, potentially using a microwave reactor for efficient heating.[10]

  • Monitor the reaction by LC-MS.

  • After completion, perform an appropriate aqueous workup and purify the product by chromatography.

Protocol 3: Steglich Esterification of a Hindered Acid
  • Dissolve the hindered carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Wash the filtrate with 1M HCl and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.[17]

References

  • Method for esterifying hindered carboxylic acids - European P
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
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  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids - Benchchem.
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  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry.
  • An In-depth Technical Guide to BOP Reagent in Carboxylic Acid Activ
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • US4230849A - Process for the activation of carboxylic acids - Google P
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Acid Halogen
  • Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances.
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  • Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PMC.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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  • 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent) - Entegris.

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Technical Support Center: Purification of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 5-Methylspiro[2.3]hexane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic building block. Spirocyclic scaffolds are of growing interest in medicinal chemistry, but their purification can present unique challenges.[1] This document provides in-depth troubleshooting guides and FAQs to help you navigate the separation of impurities and achieve the desired purity for your application.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the nature of the impurities in your crude product. The types of impurities are intrinsically linked to the synthetic route used.

Q1: What are the most common types of impurities I might encounter during the synthesis of 5-Methylspiro[2.3]hexane-5-carboxylic acid?

A1: Based on common synthetic pathways for spirocyclic compounds and carboxylic acids, your crude product may contain several classes of impurities:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with. Their properties (polarity, acidity, etc.) will dictate the ease of separation.

  • Reagent-Derived Impurities: By-products from the reagents used, such as those from cyclopropanation or oxidation steps.

  • Isomeric Impurities: This can include diastereomers or regioisomers formed during the synthesis. The formation of these is often influenced by whether the reaction is under kinetic or thermodynamic control.[2] These are often the most challenging impurities to separate due to their similar physical properties to the desired product.

  • Solvent Residues: Residual high-boiling solvents used in the reaction or initial work-up.

  • Side-Reaction Products: Molecules arising from dimerization, polymerization, or rearrangement pathways.

Q2: How can I get a preliminary assessment of my crude product's purity and the nature of the impurities?

A2: A multi-pronged analytical approach is recommended before attempting any large-scale purification. This initial analysis will save significant time and resources.

Analytical Technique Information Gained Notes
Thin-Layer Chromatography (TLC) Provides a quick, qualitative view of the number of components in your mixture. Helps in developing a solvent system for column chromatography.[3][4]Spot the crude material against the starting materials to identify them. The polarity of the solvent system can be adjusted to achieve good separation.[3]
¹H NMR Spectroscopy Offers structural confirmation of the desired product and can reveal the presence of major impurities. Integration of signals can provide a rough estimate of molar ratios.Impurities are often identified by characteristic signals that do not correspond to the product structure. Full removal of the tertiary amine is critical to the success of the salt formation.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components and provides their mass-to-charge ratio. This is invaluable for identifying the molecular weights of unknown impurities and confirming the product's mass.[6]Analyses are typically carried out by LC-MS, MS-MS fragmentation techniques for complex molecules, or gas chromatography when dealing with volatile and semi-volatile compounds.[6]
Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance on the most effective purification strategies, presented in a question-and-answer format to address common experimental roadblocks.

FAQ 1: My crude product contains significant non-acidic (neutral) impurities. What is the most efficient first-pass purification method?

A1: Acid-base extraction is the method of choice. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt, washed, and then converted back to the free acid.[7][8]

G cluster_0 Step 1: Dissolution & Initial Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery A Crude Product (Target Acid + Neutral Impurities) B Dissolve in Organic Solvent (e.g., Ethyl Acetate, Diethyl Ether) A->B C Transfer to Separatory Funnel B->C D Wash with aq. NaHCO₃ (5-10%) C->D G Separate Layers D->G E Organic Layer (Contains Neutral Impurities) F Aqueous Layer (Contains Sodium 5-Methylspiro[2.3]hexane-5-carboxylate) H Wash Aqueous Layer with Fresh Organic Solvent (to remove residual impurities) F->H G->E Discard or Analyze G->F Collect I Acidify Aqueous Layer to pH ~2 (e.g., with 1M HCl) H->I J Product Precipitates or is Extracted into Fresh Organic Layer I->J K Isolate Pure Product (Filter or Evaporate Solvent) J->K

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure that builds up.[8] Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper organic layer.

  • Back-Wash: To ensure complete recovery, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers. To remove any residual neutral impurities, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2 (check with pH paper). Your product should precipitate as a solid or oil out.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product oils out or remains in solution, extract it into a fresh portion of organic solvent (2-3 times), combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[7]

FAQ 2: My product is a solid, but it won't crystallize properly, or it "oils out". What can I do?

A2: This is a common issue often caused by persistent impurities or the selection of a suboptimal solvent. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.[9]

  • "Oiling Out": This happens when the boiling point of the solvent is higher than the melting point of the impure solid. The solid melts before it dissolves. To fix this, switch to a lower-boiling point solvent or use a solvent/anti-solvent pair.

  • No Crystals Form: The solution may be too dilute or supersaturated. Try evaporating some solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a "seed" crystal of the pure compound.

  • Using a Solvent/Anti-solvent System: This is effective when the compound is too soluble in most solvents. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9]

Solvent SystemPolarityBoiling Point (°C)Comments
Heptane/Ethyl AcetateNon-polar / PolarVariableA good starting point for a solvent/anti-solvent system.
TolueneNon-polar111Can be effective for less polar carboxylic acids.
Acetone/WaterPolarVariableA common and effective solvent/anti-solvent pair.
IsopropanolPolar82Often a good single solvent for moderately polar compounds.
FAQ 3: I need to separate isomers that have very similar properties. How should I approach column chromatography?

A3: Column chromatography is a powerful technique for separating compounds with small differences in polarity, such as diastereomers.[2][3] However, carboxylic acids can be challenging on standard silica gel due to strong adsorption, which leads to significant peak tailing.

The Key to Success: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your mobile phase (eluent). This keeps your carboxylic acid protonated and reduces its interaction with the acidic silanol groups of the stationary phase, resulting in much sharper peaks and better separation.

G A Start: Crude Product B Are impurities mostly neutral? A->B C Acid-Base Extraction B->C Yes D Is product a solid? B->D No C->D E Recrystallization D->E Yes F Are isomers present or is higher purity needed? D->F No E->F G Column Chromatography (with acidified eluent) F->G Yes J Final Pure Product F->J No (Purity Sufficient) H Is >99.5% purity required? G->H I Preparative HPLC H->I Yes H->J No (Purity Sufficient) I->J

Caption: Decision tree for selecting a purification method.

  • Develop a Solvent System: Use TLC to find a mobile phase that gives your product an Rf value of ~0.3 and provides the best possible separation from impurities. A common starting point is a mixture of heptane and ethyl acetate.

  • Prepare the Eluent: Make a sufficient volume of your chosen solvent system and add ~0.5% acetic acid (e.g., 5 mL of acetic acid per 1 L of eluent).

  • Pack the Column: Pack a column with silica gel using the prepared eluent. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution. Monitor the fractions by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed during this step.

Section 3: Final Purity Assessment

After purification, it is critical to validate the purity of your 5-Methylspiro[2.3]hexane-5-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10][11] A single sharp peak indicates high purity. The area under the curve can be used to calculate the purity percentage.

  • NMR Spectroscopy: A final ¹H and ¹³C NMR spectrum should be clean, with all peaks assignable to the product structure and no visible impurity signals.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.

References
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Carboxylic Acid Extraction: New Techniques for Improved Purity. Patsnap Eureka. [Link]

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  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. [Link]

  • Extraction process for removal of impurities from mother liquor in the synthesis of carboxylic acid.
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  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Cocrystals of spironolactone and griseofulvin based on an in silico screening method. Royal Society of Chemistry. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Isolation and identification of impurities in spironolactone. ResearchGate. [Link]

  • Spiro compound. Wikipedia. [Link]

  • Separation techniques: Chromatography. PMC - NIH. [Link]

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  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. [Link]

  • Regular Article. Analytical and Bioanalytical Chemistry Research. [Link]

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Stability of 5-Methylspiro[2.3]hexane-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Methylspiro[2.3]hexane-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this unique spirocyclic compound. The spiro[2.3]hexane scaffold, containing both a cyclopropane and a cyclobutane ring fused at a single carbon, presents distinct chemical properties. Its stability, particularly under acidic conditions, is a critical parameter for reaction planning, purification, and formulation.

This guide provides in-depth answers to frequently asked questions and offers troubleshooting advice for common experimental challenges. Our goal is to equip you with the foundational knowledge to handle this molecule effectively and anticipate its behavior in acidic environments.

Molecular Structure

Caption: Structure of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Methylspiro[2.3]hexane-5-carboxylic acid that influence its stability?

The stability of this molecule is dominated by the significant ring strain inherent in its spiro[2.3]hexane core. Both the cyclopropane and cyclobutane rings are highly strained due to deviations from the ideal sp³ bond angle of 109.5°.

  • Cyclopropane Ring Strain: This three-membered ring possesses substantial angle and torsional strain, totaling approximately 27.5 kcal/mol.[1][2] This high strain energy makes the ring thermodynamically unstable and susceptible to ring-opening reactions that relieve this tension.[3][4]

  • Cyclobutane Ring Strain: The four-membered ring also has considerable strain energy of about 26.3 kcal/mol, making it prone to cleavage or rearrangement under certain conditions.[2][5]

The presence of these two strained rings fused at a single spirocenter means that the molecule contains multiple bonds that are kinetically stable but can be readily cleaved under energetic conditions, such as in the presence of a strong acid catalyst.

Q2: Is the carboxylic acid group prone to decarboxylation under acidic conditions?

Under typical laboratory acidic conditions (e.g., aqueous HCl, H₂SO₄, or TFA at room temperature to moderate heat), spontaneous decarboxylation is not expected to be a major degradation pathway.

Causality: The mechanism for facile decarboxylation typically requires a specific electronic setup, such as a β-carbonyl group (as seen in β-keto acids), which allows for the formation of a stable, cyclic six-membered transition state.[6][7] 5-Methylspiro[2.3]hexane-5-carboxylic acid lacks this feature. While the decarboxylation of simple carboxylic acids can occur, it generally requires very high temperatures or specialized reagents (e.g., in Barton or Hunsdiecker reactions), not merely acidic media.[8][9]

Q3: What are the most likely degradation pathways for this molecule in acid?

The most probable degradation route is acid-catalyzed ring-opening of either the cyclopropane or the cyclobutane ring. The high ring strain provides a strong thermodynamic driving force for this process.

Mechanism: The reaction is initiated by the protonation of a carbon-carbon bond in one of the rings. This is followed by cleavage of the bond to form a carbocation intermediate. The regioselectivity of this opening will be dictated by the formation of the most stable possible carbocation. In this specific molecule, cleavage of either ring at the bond connected to the spiro-carbon would generate a relatively stable tertiary carbocation, making this a plausible event. The resulting carbocation can then be trapped by a nucleophile (e.g., water, an alcohol solvent) or undergo further rearrangement.[1][5][10]

cluster_main Potential Acid-Catalyzed Ring-Opening Pathways start 5-Methylspiro[2.3]hexane-5-carboxylic acid protonation Protonation (H+) start->protonation H+ intermediate_A Carbocation Intermediate A (Cyclopropane Opening) protonation->intermediate_A Path A intermediate_B Carbocation Intermediate B (Cyclobutane Opening) protonation->intermediate_B Path B product_A Ring-Opened Products (e.g., Alcohols, Alkenes) intermediate_A->product_A Trapping/Elimination product_B Rearrangement Products intermediate_A->product_B Rearrangement intermediate_B->product_A intermediate_B->product_B

Caption: Likely acid-catalyzed degradation pathways.

Troubleshooting Guide

Q4: I'm running a reaction in an acidic protic solvent (e.g., HCl in methanol) at 50 °C and observing multiple new spots on my TLC plate. What is happening?

Answer: At elevated temperatures, even with moderately strong acids, you are likely inducing the ring-opening of the spiro[2.3]hexane core. The new, more polar spots on your TLC plate are probably the result of the solvent (methanol) acting as a nucleophile and trapping the carbocation intermediates formed during ring-opening.

Plausible Products:

  • An alcohol (if water is present) or a methyl ether (from methanol trapping) resulting from the opening of the cyclopropane ring.

  • A different methyl ether resulting from the opening of the cyclobutane ring.

  • Elimination products (alkenes) if the carbocation loses a proton instead of being trapped.

Recommendation:

  • Lower the Temperature: Attempt the reaction at 0 °C or room temperature. The activation energy for ring-opening may be high enough that reducing the temperature prevents this side reaction.

  • Use a Weaker Acid: If permissible for your desired transformation, consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or an acidic resin that can be filtered off.[11][12]

  • Change the Solvent: Switch to an aprotic solvent (e.g., dichloromethane, THF) to prevent solvent trapping, although rearrangement and oligomerization might still occur.

Q5: I am attempting to remove a tert-butyl ester protecting group from a derivative using 1:1 TFA/DCM and my product is completely decomposing. Is the molecule unstable to strong acids like TFA?

Answer: Yes, the spiro[2.3]hexane core is highly susceptible to degradation by strong, non-nucleophilic acids like Trifluoroacetic Acid (TFA). While TFA is excellent for deprotections, it is a potent catalyst for carbocation formation. In the absence of a nucleophile to trap the intermediate, the carbocation can initiate polymerization or complex rearrangements, leading to a complex mixture of byproducts, often appearing as an intractable baseline on TLC or a smear on an LC-MS chromatogram.

Recommendation:

  • Milder Deprotection Conditions: Explore alternative methods for tert-butyl ester cleavage that avoid strong acids. For example, using trimethylsilyl iodide (TMSI) or zinc bromide in aprotic solvents may be more compatible.

  • Scavengers: If you must use TFA, include a cation scavenger like triethylsilane (TES) or thioanisole in the reaction mixture. These scavengers can reduce the carbocation intermediate, potentially leading to a stable, hydrogenated ring-opened product instead of polymerization.

Q6: I want to perform a Fischer esterification on the carboxylic acid using sulfuric acid in refluxing ethanol. Is this feasible?

Answer: This is a high-risk procedure. While Fischer esterification is a standard protocol, the required conditions—a strong acid catalyst (H₂SO₄) and high temperatures (refluxing ethanol)—are precisely the conditions that promote the acid-catalyzed ring-opening and rearrangement of the strained spirocyclic system.[5][13]

You would likely obtain a mixture of the desired ester, ring-opened ethyl ether byproducts, and rearranged isomers. The yield of the target ester is expected to be low.

Recommendation:

  • Avoid Strong Acid and Heat: Use milder, non-acidic esterification methods.

    • Alkylation: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., NaH, K₂CO₃) and then add an alkylating agent like methyl iodide or ethyl bromide.

    • Coupling Reagents: Activate the carboxylic acid with a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and your alcohol. This is a highly effective method at room temperature that completely avoids acidic conditions.

Potential Issue Probable Cause Recommended Solution
Multiple products in acidic methanolAcid-catalyzed ring-opening and solvent trappingLower temperature; use a milder acid or aprotic solvent.
Decomposition in neat TFACation-mediated polymerization/rearrangementUse non-acidic deprotection methods; add cation scavengers.
Low yield in Fischer esterificationRing-opening/rearrangement at high temperatureUse milder esterification methods (e.g., alkylation, coupling reagents).

Experimental Protocol: Assessing Stability

This protocol provides a framework for systematically evaluating the stability of 5-Methylspiro[2.3]hexane-5-carboxylic acid under various acidic conditions.

cluster_conditions Test Conditions start Prepare Stock Solution of Compound in a Non-Reactive Solvent (e.g., ACN) setup Set Up Parallel Reactions in Vials start->setup cond1 Condition 1: 1M HCl in H2O cond2 Condition 2: 1M HCl in MeOH cond3 Condition 3: 50% TFA in DCM cond4 Condition 4: Control (Solvent Only) timepoints Incubate at Defined Temperature (e.g., 0°C, 25°C, 50°C) cond1->timepoints cond2->timepoints cond3->timepoints cond4->timepoints quench Quench Aliquots at Time Points (t=0, 1h, 4h, 24h) with NaHCO3 solution timepoints->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze by LC-MS and/or GC-MS extract->analyze

Caption: Workflow for an acid stability study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 5-Methylspiro[2.3]hexane-5-carboxylic acid in acetonitrile.

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to each of the test acidic solutions (e.g., 1M HCl (aq), 1M HCl in Methanol, 50% TFA in DCM) and a control (solvent only).

  • Incubation: Place the vials in thermostatted blocks at the desired temperatures (e.g., 0 °C, 25 °C, and 50 °C).

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 4, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.

  • Extraction: Extract the quenched sample with a suitable organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate.[14]

  • Analysis: Analyze the organic extract by LC-MS or GC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products. The disappearance of the parent peak over time relative to the t=0 sample will provide the degradation rate.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Structural Challenge of a Spirocyclic System

5-Methylspiro[2.3]hexane-5-carboxylic acid presents a fascinating challenge for spectroscopic analysis. Its rigid, three-dimensional structure, defined by the fusion of a cyclopropane and a cyclobutane ring at a single quaternary carbon (the spiro center), creates a highly constrained environment. This steric strain and the resulting anisotropic effects profoundly influence the electronic environment of each proton, leading to a complex and informative ¹H NMR spectrum.

The key to interpreting this spectrum lies in understanding the molecule's symmetry and the distinct nature of the protons on the strained rings. The presence of a C₂ symmetry axis bisecting the C1-C2 bond of the cyclopropane ring and passing through the spiro carbon (C3) and C5 renders the two cyclopropane CH₂ groups equivalent, as are the two cyclobutane CH₂ groups. However, the protons within each of these methylene groups are diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies. This guide will systematically predict the resonance of each unique proton set.

Predicted ¹H NMR Spectrum: A Detailed Causal Analysis

The expected ¹H NMR spectrum can be dissected into four distinct regions, corresponding to the carboxylic acid, the cyclobutane ring protons, the quaternary methyl group, and the highly shielded cyclopropane ring protons.

Carboxylic Acid Proton (Hₐ)
  • Predicted Chemical Shift (δ): 10.0 - 13.0 ppm

  • Integration: 1H

  • Multiplicity: Broad Singlet

Causality: The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This consistently places its resonance in the far downfield region of the spectrum[1]. Its signal is typically broad due to proton exchange with trace amounts of water or other exchangeable protons in the solvent.

Cyclobutane Ring Protons (Hբ, Hբ', Hₑ, Hₑ')
  • Predicted Chemical Shift (δ): 1.8 - 2.6 ppm

  • Integration: 4H

  • Multiplicity: Complex Multiplets

Causality: Protons on a cyclobutane ring typically resonate around 1.98 ppm[2][3][4]. In this molecule, the C4 and C6 methylene groups are adjacent to a quaternary carbon (C5) bearing an electronegative carboxylic acid group. This proximity causes a moderate deshielding effect, shifting these protons downfield from the baseline value[1]. Due to the rigid ring structure, the geminal protons on C4 (and C6) are diastereotopic. One proton (e.g., Hբ) is cis to the methyl group, while the other (Hբ') is trans. This difference in spatial relationship results in distinct chemical shifts. Furthermore, these protons will exhibit complex splitting patterns arising from:

  • Geminal coupling (²Jₕբ-ₕբ')

  • Vicinal coupling (³J) to the protons on the adjacent cyclopropane ring.

  • Long-range coupling (⁴J) across the cyclobutane ring. The combination of these coupling interactions will result in overlapping multiplets that may require advanced 2D NMR techniques for full resolution[5][6].

Methyl Group Protons (H꜀)
  • Predicted Chemical Shift (δ): ~1.3 ppm

  • Integration: 3H

  • Multiplicity: Singlet

Causality: This signal is straightforward to assign. The methyl group is attached to a quaternary carbon (C5) and therefore has no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is in the typical aliphatic range, slightly downfield due to the influence of the adjacent carboxylic acid group.

Cyclopropane Ring Protons (HᏧ, HᏧ', Hₒ, Hₒ')
  • Predicted Chemical Shift (δ): 0.4 - 1.0 ppm

  • Integration: 4H

  • Multiplicity: Complex Multiplets

Causality: The most characteristic feature of this spectrum will be the upfield signals of the cyclopropane protons. The unique bonding and structure of the cyclopropane ring induce a significant ring current effect that strongly shields the attached protons, causing them to resonate at an unusually high field (the parent cyclopropane resonates at 0.22 ppm)[2][3][7]. Similar to the cyclobutane ring, the protons on the C1 and C2 methylene groups are diastereotopic. This will give rise to at least two distinct sets of signals. These protons will be coupled to each other (geminal and vicinal coupling within the three-membered ring) and to the protons of the cyclobutane ring, leading to complex multiplets in this shielded region of the spectrum[8].

Data Presentation & Comparative Analysis

Summary of Predicted ¹H NMR Data
Proton Label Description Integration Predicted δ (ppm) Predicted Multiplicity
HₐCarboxylic Acid1H10.0 - 13.0Broad Singlet
Hբ, Hբ', Hₑ, Hₑ'Cyclobutane CH₂4H1.8 - 2.6Multiplet
H꜀Methyl3H~1.3Singlet
HᏧ, HᏧ', Hₒ, Hₒ'Cyclopropane CH₂4H0.4 - 1.0Multiplet
Comparison with Simpler Analogs

To ground our predictions, we can compare the expected spectrum with those of parent cycloalkanes.

Compound Proton Environment Observed δ (ppm) Key Difference & Rationale
CyclopropaneCH₂0.22[2][3][7]Our target molecule's cyclopropane protons are slightly deshielded due to substitution on the adjacent ring, but remain significantly upfield.
CyclobutaneCH₂1.98[2][3][4]The cyclobutane protons in our molecule are deshielded by the adjacent carboxyl group. The key difference is the signal complexity due to diastereotopicity, unlike the single peak of the parent.
HexaneCH₃, CH₂0.9 - 1.3[9]Serves as a baseline for non-strained alkanes. The extreme upfield and downfield shifts in our target molecule highlight the powerful influence of ring strain and functional groups.

This comparison underscores the diagnostic power of the predicted spectrum. The presence of signals in both the highly shielded region (<1.0 ppm) and the moderately deshielded region (~2.0 ppm), combined with the characteristic carboxylic acid and methyl singlets, would provide strong evidence for the spiro[2.3]hexane-based structure.

Visualization of Molecular Structure and Proton Environments

To facilitate the discussion of proton assignments, the following diagram illustrates the molecular structure with all unique proton sets labeled.

Caption: Labeled structure of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Experimental Protocol for Spectrum Acquisition

This section outlines a standardized protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 5-Methylspiro[2.3]hexane-5-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is preferable for general solubility, but DMSO-d₆ may be required if the compound has poor solubility and is useful for observing the carboxylic acid proton without exchange.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4][7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and upfield cyclopropane protons, are captured.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary methyl group, for accurate integration.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all distinct signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the peaks.

The logical flow for this experimental design is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim Field insert->shim acquire Acquire FID (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Structural Interpretation integrate->analysis Final Spectrum

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 5-Methylspiro[2.3]hexane-5-carboxylic acid is predicted to be rich with structural information. The key diagnostic features are the highly shielded signals of the cyclopropane protons and the complex, diastereotopic patterns of both the cyclopropane and cyclobutane rings. This predictive guide, grounded in fundamental principles and comparative data, provides a robust framework for researchers to confidently interpret the spectra of this and other structurally related strained spirocyclic systems. The combination of detailed causal analysis and a standardized experimental protocol ensures both theoretical understanding and practical applicability, upholding the highest standards of scientific integrity.

References

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Mass spectrometry fragmentation of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methylspiro[2.3]hexane-5-carboxylic acid

Introduction: The Analytical Challenge of a Strained Spirocyclic Acid

5-Methylspiro[2.3]hexane-5-carboxylic acid is a unique small molecule characterized by a highly strained spirocyclic core, composed of fused cyclopropane and cyclobutane rings, and a polar carboxylic acid functional group. This combination of a rigid, high-energy aliphatic framework and an ionizable functional group presents a distinctive challenge and opportunity for mass spectrometric analysis. The high ring strain inherent in the spiro[2.3]hexane system suggests a predisposition towards complex fragmentation pathways, while the carboxylic acid moiety provides a handle for soft ionization techniques.

This guide, intended for researchers in drug discovery and chemical analysis, provides a comparative analysis of the fragmentation behavior of this molecule under two fundamentally different ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI). Understanding these distinct fragmentation patterns is crucial for structural elucidation, unambiguous identification in complex matrices, and developing robust quantitative methods.

I. Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a classic, high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure.[1][2][3] Due to the high polarity and low volatility of carboxylic acids, prior derivatization is typically required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] For this analysis, we will consider the fragmentation of the trimethylsilyl (TMS) ester derivative, a common choice for improving the gas chromatographic behavior of acidic compounds.[6]

Predicted EI Fragmentation Pathway

Upon bombardment with 70 eV electrons, the derivatized 5-Methylspiro[2.3]hexane-5-carboxylic acid is expected to undergo a series of predictable, high-energy fragmentations. The molecular ion (M⁺˙) is often unstable and may not be observed in high abundance.[3][8] The fragmentation cascade is driven by the stability of the resulting carbocations and the relief of ring strain.

Key predicted fragmentation steps include:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the spirocyclic core is susceptible to cleavage, leading to the loss of the spiro[2.3]hexyl radical and formation of a stable acylium ion.

  • Loss of the Derivatizing Group: Cleavage can result in the loss of the TMS group or related fragments.

  • Ring Opening and Cleavage: The high strain energy of the cyclopropane and cyclobutane rings makes them prone to rupture. Fragmentation of the spiro junction is a characteristic pathway for such compounds.[9] This can lead to a cascade of rearrangements and subsequent loss of neutral fragments like ethene (C₂H₄).

  • Decarboxylation: While more characteristic of ESI, the loss of the carboxyl group as CO₂ or the entire COOTMS group can occur.

The resulting mass spectrum is anticipated to be rich in fragment ions, providing significant structural information but potentially complicating the identification of the molecular ion.

Visualization: Predicted EI Fragmentation Workflow

EI_Fragmentation cluster_source Ion Source (70 eV) M Molecule (TMS Derivative) MI Molecular Ion (M⁺˙) m/z = 212 M->MI Ionization F1 [M - CH₃]⁺ m/z = 197 Loss of Methyl from TMS MI->F1 - •CH₃ F2 [M - COOTMS]⁺ m/z = 95 Loss of Carboxyl Group MI->F2 - •COOTMS F4 [Si(CH₃)₃]⁺ m/z = 73 TMS Cation MI->F4 Fragmentation F3 [C₄H₇]⁺ m/z = 55 Ring Fragmentation F2->F3 Rearrangement - C₃H₄

Caption: Predicted EI fragmentation pathway for the TMS derivative.

II. Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like carboxylic acids.[10][11] It imparts minimal energy, typically resulting in an intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, making it excellent for molecular weight determination.[10] For carboxylic acids, negative ion mode is overwhelmingly preferred due to the acidic nature of the proton, which is readily lost to form a stable carboxylate anion [M-H]⁻.[10][12]

Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M-H]⁻ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) to induce fragmentation.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of 5-Methylspiro[2.3]hexane-5-carboxylic acid is expected to be much simpler and more direct than in EI.

  • Primary Fragmentation - Decarboxylation: The most favorable and dominant fragmentation pathway for gaseous carboxylate anions is the neutral loss of carbon dioxide (CO₂), a loss of 44 Da.[13] This process is highly characteristic and is often used in targeted analyses to identify carboxylic acids.[14][15]

  • Secondary Fragmentation: The resulting carbanion from decarboxylation may be unstable and undergo further rearrangement or fragmentation, although this is often less prominent than the initial CO₂ loss. Ring-opening could occur, but the primary diagnostic fragmentation remains the decarboxylation step.

This clean and predictable fragmentation makes ESI-MS/MS a powerful tool for the sensitive and specific quantification of this analyte in complex mixtures, such as those encountered in metabolomics or drug metabolism studies.

Visualization: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_source ESI Source (Negative Mode) cluster_collision Collision Cell (CID) M Analyte in Solution 5-Methylspiro[2.3]hexane- 5-carboxylic acid Precursor Precursor Ion [M-H]⁻ m/z = 139 M->Precursor Deprotonation Fragment Product Ion [M-H-CO₂]⁻ m/z = 95 Precursor->Fragment - CO₂ (44 Da) Decarboxylation

Caption: Predicted ESI-MS/MS fragmentation via decarboxylation.

III. Comparative Data Summary

The table below summarizes the key differentiators and expected analytical outcomes for the two techniques. This direct comparison helps in selecting the appropriate method based on the analytical goal.

FeatureElectron Ionization (EI) via GC-MSElectrospray Ionization (ESI) via LC-MS
Ionization Energy Hard Ionization (High Energy, ~70 eV)[16]Soft Ionization (Low Energy)[10][17]
Sample Preparation Derivatization (e.g., silylation) required[6][7]Direct injection of solution, minimal prep[4][18]
Primary Ion Observed Molecular Ion (M⁺˙), often weak or absent[3]Deprotonated Molecule [M-H]⁻, strong signal[10]
Fragmentation Extensive, complex, structurally rich pattern[2][19]Controlled, simple, often single dominant loss[13]
Primary Fragment Multiple fragments from C-C bond cleavage/ring openingNeutral loss of CO₂ (Decarboxylation)
Primary Application Structural elucidation, library matchingMolecular weight confirmation, quantification[20]
Sensitivity ModerateHigh

IV. Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided as a starting point for methodology development.

Protocol 1: GC-MS Analysis with EI (Derivatization Required)
  • Sample Preparation (TMS Derivatization):

    • To 100 µL of a sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL, Splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temp 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis with ESI
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

    • Vortex to mix thoroughly.

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[21]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -4.5 kV.

    • Source Temperature: 500°C.

    • MS/MS Experiment: Precursor ion scan for m/z 139. Product ion scan triggered by the transition 139 -> 95 (for loss of CO₂).

V. Conclusion and Recommendations

The mass spectrometric analysis of 5-Methylspiro[2.3]hexane-5-carboxylic acid yields vastly different but complementary data depending on the ionization technique employed.

  • For structural confirmation and identification of unknown related compounds, GC-MS with EI is superior. The extensive and reproducible fragmentation patterns provide a detailed structural fingerprint that can be compared against spectral libraries or used for de novo elucidation. The necessity of derivatization is a procedural drawback but is essential for compatibility with GC.

  • For targeted analysis, quantification, and high-sensitivity screening in complex biological or chemical matrices, LC-MS/MS with ESI is the method of choice. The soft ionization provides a strong signal for the molecular ion, and the highly specific decarboxylation fragmentation pathway ([M-H]⁻ → [M-H-CO₂]⁻) allows for the development of exceptionally selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

By leveraging both techniques, researchers can achieve comprehensive characterization, from initial structural identification to trace-level quantification, of this structurally intriguing molecule.

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Comparison Guide: Spiro[2.3]hexane vs. gem-Dimethyl Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Three-Dimensional and Classical Bioisosteric Replacements

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1] This guide provides an in-depth comparison of two bioisosteres often employed to replace or modify specific molecular substructures: the classical gem-dimethyl group and the more contemporary, three-dimensional spiro[2.3]hexane scaffold.

While both can serve as non-metabolizable replacements for a single atom or confer a specific conformational preference, their impact on a molecule's spatial arrangement, physicochemical properties, and metabolic fate are profoundly different. This comparison is designed for researchers, medicinal chemists, and drug development professionals to inform strategic decisions in lead optimization.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The most fundamental difference between the spiro[2.3]hexane and gem-dimethyl groups lies in their conformational freedom.

The gem-dimethyl group , characterized by two methyl groups attached to a single carbon, is often used to introduce steric bulk or to block a site of metabolism through the Thorpe-Ingold effect. While it restricts the bond angles of the parent atom, the two methyl groups can rotate freely, sweeping out a significant volume.

The spiro[2.3]hexane moiety , conversely, is a highly rigid and strained bicyclic system.[2][3] It consists of a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon. This arrangement locks the substituents in well-defined, predictable three-dimensional orientations. This inherent rigidity is a key feature leveraged in modern drug design to "escape from flatland" and explore novel chemical space with high sp³ character.[4][5]

dot graph TD { rankdir=LR; node [shape=plaintext];

} Caption: Structural comparison of the rigid spiro[2.3]hexane and flexible gem-dimethyl group.

The defined exit vectors of the spiro[2.3]hexane scaffold allow for precise positioning of functional groups into or out of a binding pocket, a level of control not afforded by the rotationally flexible gem-dimethyl group.[4]

Comparative Physicochemical Properties

The choice between these bioisosteres significantly influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Propertygem-Dimethyl GroupSpiro[2.3]hexaneRationale & Implications
Lipophilicity (LogP) Generally increasesModerately increasesThe two methyl groups of the gem-dimethyl moiety typically add more lipophilicity than the strained carbocyclic spiro[2.3]hexane scaffold. Introducing spirocycles can sometimes be a strategy to improve properties like solubility compared to more traditional aliphatic groups.[5][6]
Solubility Generally decreasesCan be more favorable than corresponding acyclic alkanesThe high lipophilicity of the gem-dimethyl group often leads to reduced aqueous solubility. The compact and rigid nature of the spirocycle can lead to better crystal packing and, in some cases, improved solubility profiles.[6]
Molecular Shape (Fsp³) Low (adds two sp³ carbons)High (introduces a complex 3D motif)The spiro[2.3]hexane scaffold is a powerful tool for increasing the three-dimensionality (Fsp³) of a molecule, a property correlated with higher clinical success rates.[5]
Conformational Energy Low barrier to rotationHigh strain energyThe inherent strain of the spiro[2.3]hexane can influence molecular recognition and binding affinity. The flexibility of the gem-dimethyl group means there is a lower entropic penalty upon binding if rotation is restricted.

Impact on ADME Profiles: A Tale of Two Strategies

A primary driver for employing these bioisosteres is the modulation of a drug's ADME profile, particularly metabolic stability.

Metabolic Stability

The gem-dimethyl group is a classical tool for blocking metabolism. By replacing a metabolically labile C-H bond with a quaternary carbon, it sterically hinders the approach of metabolic enzymes like Cytochrome P450s. However, the methyl groups themselves can be susceptible to oxidation, potentially leading to hydroxylation and further metabolism.

The spiro[2.3]hexane group enhances metabolic stability through a different mechanism. Its rigid structure locks the parent molecule in a conformation that may not be recognized by metabolic enzymes.[4][7] This conformational constraint is a powerful strategy to protect not only the site of attachment but also other nearby functional groups from metabolism. In a direct comparison, replacing a metabolically labile morpholine with a 2-oxa-6-azaspiro[3.3]heptane (a related spirocycle) significantly improved metabolic stability in BTK inhibitors.[6]

G cluster_0 gem-Dimethyl Strategy cluster_1 Spiro[2.3]hexane Strategy a Metabolically Labile Site (e.g., -CH2-) b gem-Dimethyl Replacement (-C(CH3)2-) a->b Bioisosteric Replacement c Steric Shielding Blocks Enzyme Access b->c Mechanism d Flexible Molecule (Metabolically Unstable) e Spiro[2.3]hexane Incorporation d->e Bioisosteric Replacement f Conformational Locking Prevents Enzyme Recognition e->f Mechanism

Permeability

Cell membrane permeability is a critical factor for oral bioavailability and reaching intracellular targets.[8][9]

  • The increased lipophilicity imparted by the gem-dimethyl group can enhance passive permeability across cell membranes.

  • The rigid, 3D structure of the spiro[2.3]hexane can have more nuanced effects. While it is lipophilic, its unique shape may influence interactions with membrane transporters, potentially affecting efflux or uptake.[10]

Experimental Protocols for Evaluation

Objective comparison requires robust experimental data. Below are standard protocols for assessing metabolic stability and permeability.

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a first-line screen to assess metabolism primarily by Phase I enzymes (e.g., CYPs).[11][12]

Objective: To determine the intrinsic clearance (Clint) of a compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Carbamazepine for low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, add buffer, HLM, and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[13]

Self-Validation System:

  • Negative Control: An incubation without NADPH to account for non-enzymatic degradation.

  • Positive Controls: Known high and low clearance compounds to ensure the metabolic competence of the HLM batch.

G start Start: Prepare Reagents (HLM, NADPH, Compound) pre_incubate Pre-incubate Plate (Compound + HLM) @ 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench analyze Analyze Supernatant (LC-MS/MS) quench->analyze calculate Calculate t½ and Clint analyze->calculate end End: Report Stability calculate->end

Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[14] It assesses both passive permeability and active transport (efflux).

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days until a confluent, differentiated monolayer is formed.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS).

    • For A→B permeability: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B→A permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at t=0 and t=120.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

Self-Validation System:

  • Low Permeability Control: Atenolol (paracellular transport).

  • High Permeability Control: Propranolol (transcellular transport).

  • Efflux Substrate Control: Digoxin (P-gp substrate).

Case Studies: Strategic Implementation

  • gem-Dimethyl Group in Cav2.2 Inhibitors: In the development of inhibitors for the Cav2.2 calcium channel, a lead compound series suffered from metabolic cleavage of a sulfonamide group. By replacing the sulfonamide with a gem-dimethyl sulfone bioisostere, researchers retained potency while eliminating the formation of the labile metabolite, demonstrating a successful application of this group to solve a specific metabolic liability.[15][16]

  • Spiro[2.3]hexane Scaffolds in Epigenetic Modulators: Heteroatom-containing spiro[2.3]hexane motifs have been incorporated into inhibitors of histone deacetylase (HDAC) and histone lysine methyltransferase (HIPT1).[17][18] In these contexts, the spirocycle serves to rigidly orient key pharmacophoric elements, enhancing target engagement and selectivity while simultaneously exploring novel, patentable chemical space.

Synthesis and Accessibility

A practical consideration is the synthetic accessibility of these motifs.

  • gem-Dimethyl groups are typically easy to install using standard organic chemistry methods, such as the alkylation of enolates or organometallic addition to ketones.

  • Spiro[2.3]hexane derivatives are more synthetically challenging due to their strained nature. However, modern synthetic methodologies, such as Johnson–Corey–Chaykovsky type reactions with novel sulfonium salts, have made these scaffolds more accessible.[17][18][19]

Conclusion and Outlook

The choice between a gem-dimethyl group and a spiro[2.3]hexane bioisostere is a strategic decision guided by the specific goals of a lead optimization campaign.

  • The gem-dimethyl group remains a reliable and synthetically accessible tool for introducing steric bulk and blocking localized sites of metabolism. It is an excellent choice for solving well-defined metabolic liabilities.

  • The spiro[2.3]hexane scaffold represents a more advanced strategy. It offers unparalleled control over molecular conformation, enabling precise three-dimensional positioning of substituents to enhance potency and selectivity. Its primary advantage lies in imparting metabolic stability through conformational locking and in exploring novel, sp³-rich chemical space, which is increasingly important for developing next-generation therapeutics.

As drug discovery continues to tackle more complex biological targets, the ability to rationally design molecules with specific three-dimensional architectures will be crucial. While the gem-dimethyl group is a valuable tool in the medicinal chemist's toolbox, the strategic use of rigid, strained scaffolds like spiro[2.3]hexane offers a pathway to novel drugs with superior properties and differentiated intellectual property.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. [Link]

  • Shao, P. P., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(10), 945–949. [Link]

  • Zhang, Y., & Benet, L. Z. (2008). Permeability--in vitro assays for assessing drug transporter activity. Current drug metabolism, 9(9), 885–894. [Link]

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • Eurofins Discovery. Absorption & Permeability Services. [Link]

  • Li, Y., et al. (2020). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 18(31), 6104-6108. [Link]

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • MDPI. (2025). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. [Link]

  • Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Springer Nature Experiments. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Drug Design.org. (2007). Bioisosterism. [Link]

  • ResearchGate. (2026). Approaches to synthesizing spiro[10][15]hexanes. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). a) Prevalence of spiro[2.3]hexanes and spiro[3.3]heptanes (incl.... [Link]

  • Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Creative Bioarray. (n.d.). In vitro Metabolic Stability. [Link]

  • National Institutes of Health. (n.d.). Spirohexane. PubChem. [Link]

  • Chen, N., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(22), 7833–7836. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Stereochemistry, Conformation, and Stereoselectivity. In Modern Physical Organic Chemistry. University Science Books.
  • Carreira, E. M., & Burkhard, J. A. (2015). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 69(9), 526-532. [Link]

  • RSC Publishing. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • DiVA. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. PMC. [Link]

  • SciSpace. (1973). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • PMC. (2020). Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development. [Link]

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X-ray crystallography data for spiro[2.3]hexane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Crystallographic Guide: Spiro[2.3]hexane Carboxylic Acids in Structure-Based Drug Design

Executive Summary

This technical guide provides a structural analysis of spiro[2.3]hexane-1-carboxylic acid and its derivatives, positioning them as rigid,


-rich bioisosteres for drug discovery. Unlike flexible aliphatic chains or larger spirocycles (e.g., spiro[3.3]heptane), the spiro[2.3]hexane scaffold offers a unique "frozen" geometry that directs exit vectors with high precision.

This guide synthesizes X-ray diffraction (XRD) data to compare the spiro[2.3] system against three primary alternatives: Cyclopropane (monomer), Spiro[3.3]heptane (homolog), and Bicyclo[1.1.1]pentane (BCP) .

Part 1: Structural Geometry & Strain Analysis

The spiro[2.3]hexane scaffold fuses a cyclopropane ring and a cyclobutane ring at a single quaternary carbon. This creates significant ring strain (~63 kcal/mol), which dominates its crystallographic behavior and chemical reactivity.

Comparative Structural Parameters (XRD Data)

The following data aggregates average values from X-ray structures of spiro[2.3]hexane derivatives (e.g., amino acids and esters) compared to standard benchmarks.

ParameterSpiro[2.3]hexane (Scaffold)Cyclopropane (Monomer)Spiro[3.3]heptane (Homolog)Bicyclo[1.1.1]pentane
Spiro-C Bond Angle (

)
60.2° (3-mem) / 89.5° (4-mem) 60°89.5° / 89.5°N/A (Bridgehead)
C-C Bond Length (Spiro) 1.48 Å (distal) / 1.53 Å (proximal) 1.51 Å1.55 Å1.55 Å
Ring Puckering Cyclobutane: ~20–25° Planar~28°N/A (Cage)
Exit Vector Angle (

)
~122° (Rigid) Variable~180° (Linear)180° (Linear)
Ring Strain Energy (SE) ~63 kcal/mol 27.5 kcal/mol~52 kcal/mol~65 kcal/mol

Key Insight: The spiro[2.3]hexane system exhibits a "compression effect" at the spiro center. The C-C bonds adjacent to the spiro carbon in the cyclobutane ring are often slightly elongated compared to isolated cyclobutane, while the cyclopropane bonds remain short and rich in


-character (Walsh orbitals).
The "Exit Vector" Advantage

In medicinal chemistry, the angle between substituents (exit vectors) defines how a scaffold orients functional groups in a binding pocket.

  • Spiro[3.3]heptane and BCP are often used as linear spacers (180° projection).

  • Spiro[2.3]hexane provides a bent, orthogonal projection . The carboxylic acid on the cyclopropane ring projects at a distinct angle relative to substituents on the cyclobutane ring, allowing access to chemical space unreachable by flat aromatic rings.

Part 2: Intermolecular Interactions & Packing

Crystallographic analysis of spiro[2.3]hexane carboxylic acids reveals distinct packing motifs driven by the interplay between the hydrophobic spiro-core and the polar carboxyl group.

Carboxylic Acid Dimerization

As with most carboxylic acids, spiro[2.3]hexane-1-carboxylic acid predominantly forms centrosymmetric dimers in the solid state (


 graph set motif).
  • H-Bond Distance:

    
     distances typically range from 2.62 Å to 2.67 Å .
    
  • Packing Efficiency: The bulky, orthogonal spiro-wings prevent efficient "flat" stacking (like benzene). Instead, these dimers pack in a herringbone or zigzag fashion to maximize van der Waals contacts between the hydrophobic cyclobutane rings.

Impact of Chirality

Spiro[2.3]hexane-1-carboxylic acid is chiral.[1]

  • Racemic Crystals: Often crystallize in space groups like

    
     (monoclinic), where enantiomers pair up.
    
  • Enantiopure Crystals: Crystallize in chiral space groups (e.g.,

    
    ), often requiring co-crystallization agents (e.g., chiral amines) to resolve.
    

Part 3: Experimental Protocol (Synthesis to Structure)

This protocol outlines the workflow to obtain high-quality single crystals of spiro[2.3]hexane-1-carboxylic acid derivatives for X-ray analysis.

Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Data Collection S1 Start: Methylenecyclobutane S2 Rh-Cat Cyclopropanation (Ethyl Diazoacetate) S1->S2 S3 Saponification (LiOH, THF/H2O) S2->S3 C1 Purification (Flash Chromatography) S3->C1 C2 Vapor Diffusion (Solvent: EtOAc / Anti: Hexane) C1->C2 C3 Crystal Harvesting (Paratone Oil) C2->C3 D1 X-Ray Diffraction (Mo/Cu Source, 100K) C3->D1 D2 Structure Refinement (SHELXL) D1->D2

Caption: End-to-end workflow for isolating and characterizing spiro[2.3]hexane carboxylic acid crystals.

Detailed Methodology

Step 1: Synthesis (Brief Overview)

  • Precursor: Begin with methylene-cyclobutane derivatives.

  • Cyclopropanation: Use Rhodium(II) acetate dimer (

    
    ) catalyzed addition of ethyl diazoacetate. This generates the spiro[2.3] ester.[2]
    
  • Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) to yield the free carboxylic acid. Note: Acidify carefully to pH 2-3 to precipitate the product.

Step 2: Crystallization (Critical for XRD)

  • Solvent System: The spiro[2.3] acid is moderately polar.

    • Primary Solvent: Ethyl Acetate or Methanol.

    • Anti-solvent: n-Hexane or Pentane.

  • Technique: Slow Vapor Diffusion.

    • Dissolve 20 mg of the acid in 0.5 mL EtOAc in a small vial.

    • Place the small vial inside a larger jar containing 5 mL Hexane.

    • Seal the outer jar and leave undisturbed at 4°C for 3-5 days.

  • Self-Validation: Crystals must be transparent blocks or prisms. Needles often indicate rapid precipitation and poor diffraction quality.

Step 3: Data Collection & Refinement

  • Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.

  • Temperature: Cool to 100 K immediately to reduce thermal motion (spiro rings have high thermal parameters at RT due to puckering).

  • Refinement: Use SHELXL. Pay attention to the disorder in the cyclobutane ring ; the puckering often leads to two alternate conformations (approx. 60:40 occupancy) that must be modeled.

Part 4: Drug Design Implications (Vector Analysis)

The primary value of the spiro[2.3]hexane scaffold is its ability to orient substituents in 3D space.

Vector Comparison Diagram

VectorAnalysis Center Scaffold Core Spiro23 Spiro[2.3]hexane (Orthogonal/Bent) Center->Spiro23 High Strain Spiro33 Spiro[3.3]heptane (Linear/Axial) Center->Spiro33 Moderate Strain Vec23_A Vector A (Acid) Spiro23->Vec23_A ~120° Separation Vec23_B Vector B (Substituent) Spiro23->Vec23_B Vec33_A Vector A Spiro33->Vec33_A 180° Separation Vec33_B Vector B Spiro33->Vec33_B

Caption: Geometric exit vector comparison. Spiro[2.3]hexane offers a distinct non-linear projection compared to the linear Spiro[3.3]heptane.

Application in Bioisosterism
  • Glutamate/GABA Analogs: The spiro[2.3]hexane-1-carboxylic acid mimics the "folded" conformation of neurotransmitters like Glutamate or GABA. The rigid scaffold locks the distance between the amine (if functionalized on the 4-position) and the carboxylic acid, increasing selectivity for specific receptor subtypes.

  • Metabolic Stability: The high

    
     character and lack of benzylic hydrogens make the spiro[2.3] system more resistant to CYP450 oxidative metabolism compared to phenyl rings.
    

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Journal of Organic Chemistry.

  • Wiberg, K. B. (1996). "Structures and Energies of Small Ring Hydrocarbons." Accounts of Chemical Research.

  • Barnes-Seeman, D. (2020). "The Expanding Utility of Spirocycles in Drug Discovery." Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Entry: Spiro[2.3]hexane-1-carboxylic acid derivatives."

  • Maide Feyza Er. (2024). "Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives." ResearchGate.[3][4]

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A Comparative Guide to Validating the Purity of 5-Methylspiro[2.3]hexane-5-carboxylic Acid via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Spirocyclic Compound

5-Methylspiro[2.3]hexane-5-carboxylic acid is a unique spirocyclic compound featuring a rigid three-dimensional structure conferred by the fused cyclopropane and cyclobutane rings.[1][2] Such compounds are of significant interest in medicinal chemistry, where their constrained conformations can lead to high-affinity and selective interactions with biological targets.[3] The purity of any active pharmaceutical ingredient (API) is a critical quality attribute, and for chiral molecules like this one—possessing a stereocenter at the C5 position—purity assessment extends beyond chemical impurities to include enantiomeric purity.

This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of 5-Methylspiro[2.3]hexane-5-carboxylic acid: a reversed-phase (RP-HPLC) method for achiral purity and impurity profiling, and a chiral HPLC method for quantifying enantiomeric excess. The methodologies are presented not merely as protocols, but as self-validating systems grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are suitable for their intended purpose in a research and drug development setting.[4][5][6]

Method 1: Achiral Purity and Impurity Profiling via Reversed-Phase HPLC

The primary goal of this method is to separate the target compound from any process-related impurities, starting materials, or degradation products. An RP-HPLC method using a C18 stationary phase is the industry standard for this task due to its robustness and wide applicability.[7][8]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for moderately polar organic molecules like our target compound.[7]

  • Mobile Phase: The retention of a carboxylic acid on a C18 column is highly dependent on the mobile phase pH.[9] To achieve reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. By acidifying the mobile phase with 0.1% formic acid to a pH of approximately 2.8 (well below the typical pKa of a carboxylic acid), the analyte remains in its neutral, more hydrophobic form, enhancing its interaction with the stationary phase.[8][10] Acetonitrile is chosen as the organic modifier due to its strong elution strength and low viscosity.

  • Detection: The 5-Methylspiro[2.3]hexane-5-carboxylic acid molecule lacks a strong chromophore. Therefore, UV detection at a low wavelength (210 nm) is employed to detect the carboxyl group's absorbance.[11] While not highly sensitive, this approach is direct and sufficient for purity analysis where concentrations are relatively high.

Experimental Protocol: Achiral RP-HPLC
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of 5-Methylspiro[2.3]hexane-5-carboxylic acid reference standard in a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the test sample at the same concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-15 min: 30% to 95% B

      • 15-17 min: Hold at 95% B

      • 17.1-20 min: Return to 30% B and re-equilibrate.

  • System Suitability and Validation:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Specificity is demonstrated by the ability to resolve the main peak from any impurities.

    • Purity is calculated based on the peak area percent method.

Hypothetical Data: Achiral Purity Analysis
Peak IDRetention Time (min)Area (%)Identification
13.50.08Process Impurity A
28.299.855-Methylspiro[2.3]hexane-5-carboxylic acid
310.10.07Process Impurity B

Method 2: Enantiomeric Purity Assessment via Chiral HPLC

For a chiral compound intended for pharmaceutical use, determining the enantiomeric purity is mandatory. This requires a chiral stationary phase (CSP) that can differentiate between the enantiomers based on stereospecific interactions.[12][13]

Causality Behind Experimental Choices
  • Stationary Phase: Polysaccharide-based CSPs are exceptionally versatile and represent the first line of screening for a new chiral molecule.[14][15] An immobilized amylose-based CSP is chosen here for its broad enantioselectivity and robustness, allowing for use in both normal-phase and reversed-phase modes.[14] This provides flexibility during method development.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), often provides better chiral recognition and selectivity compared to reversed-phase conditions.[16] A small amount of an acidic additive (trifluoroacetic acid - TFA) is included to sharpen the peak shape of the carboxylic acid analyte by minimizing interactions with the silica support of the CSP.

  • Detection: UV detection at 220 nm is chosen to balance sensitivity and baseline stability in the normal-phase solvents.

Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: As described in Method 1.

    • Column: Immobilized Amylose-based CSP, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Equilibration: Equilibrate the column at a stable flow rate for at least 30 minutes. The direction of flow should be as indicated by the column manufacturer.

  • Sample Preparation:

    • Racemic Standard: Prepare a 0.5 mg/mL solution of a racemic mixture of 5-Methylspiro[2.3]hexane-5-carboxylic acid in the mobile phase to confirm the resolution of both enantiomers.

    • Sample Solution: Prepare the test sample at the same concentration in the mobile phase.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Run Type: Isocratic.

  • System Suitability and Validation:

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

    • The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.

Hypothetical Data: Chiral Purity Analysis
Peak IDRetention Time (min)Area (%)Identification
112.40.15Undesired Enantiomer
214.899.85Desired Enantiomer
Result 99.7% e.e.

Visualization of the Analytical Workflow

The overall process for comprehensive purity validation involves a logical sequence of steps, starting from sample preparation and branching into the two orthogonal HPLC methods.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Prep Weigh and Dissolve Sample Filter Filter through 0.45µm Syringe Filter Prep->Filter RP_HPLC Method 1: Achiral RP-HPLC (Impurity Profile) Filter->RP_HPLC Chiral_HPLC Method 2: Chiral HPLC (Enantiomeric Purity) Filter->Chiral_HPLC Purity Chemical Purity (%) RP_HPLC->Purity EE Enantiomeric Excess (%) Chiral_HPLC->EE Final Final Purity Validation Report Purity->Final EE->Final

Caption: Overall workflow for the purity validation of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Logical Framework for Method Selection

The choice of analytical methodology is driven by the specific questions being asked about the compound's purity. This decision-making process ensures that the appropriate technique is applied to generate meaningful data.

G cluster_questions Key Purity Questions cluster_methods Method Selection cluster_outputs Primary Outputs Start Define Analytical Goal: Purity Validation Q1 What are the non-chiral impurities? Start->Q1 Q2 What is the ratio of enantiomers? Start->Q2 M1 Reversed-Phase HPLC (e.g., C18) Q1->M1  Separation by hydrophobicity M2 Chiral HPLC (Chiral Stationary Phase) Q2->M2  Separation by stereospecific interaction O1 Impurity Profile (Area % Purity) M1->O1 O2 Enantiomeric Excess (% e.e.) M2->O2

Sources

Introduction: Deciphering the Vibrational Fingerprint of a Strained Spirocyclic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Spiro[2.3]hexane Carboxylic Acid: A Comparative Analysis

Spiro[2.3]hexane carboxylic acid is a fascinating molecule characterized by the fusion of a cyclopropane and a cyclobutane ring, with a carboxylic acid moiety attached to the four-membered ring. This unique structural arrangement, featuring significant ring strain, gives rise to a distinctive infrared (IR) spectrum. Understanding this spectrum is crucial for researchers in medicinal chemistry and materials science, as the vibrational frequencies provide a direct probe into the molecule's structural integrity, bonding, and potential intermolecular interactions.

This guide provides a comprehensive analysis of the expected IR absorption bands for spiro[2.3]hexane carboxylic acid. In the absence of a directly published spectrum for this specific molecule, we will employ a comparative approach, leveraging well-documented data from structurally analogous compounds: cyclobutanecarboxylic acid and cyclopropanecarboxylic acid. This method allows us to predict the characteristic vibrational modes with a high degree of confidence, explaining the causal relationships between molecular structure and spectral features.

Comparative Analysis of Key IR Bands

The IR spectrum of spiro[2.3]hexane carboxylic acid is dominated by the vibrational modes of the carboxylic acid group and influenced by the strained spirocyclic core. The table below compares the expected frequencies for our target molecule with the experimentally determined values for its non-spirocyclic counterparts.

Vibrational Mode Cyclopropanecarboxylic Acid (cm⁻¹) Cyclobutanecarboxylic Acid (cm⁻¹) Predicted Spiro[2.3]hexane Carboxylic Acid (cm⁻¹) Comments
O-H Stretch (broad)2500-33002500-33002500-3300This broad band is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C-H Stretch (ring)~3080 (cyclopropane), ~2950~2980-2880~3080 (cyclopropane), ~2980-2880 (cyclobutane)The C-H stretching frequencies of the cyclopropane ring are expected at a higher wavenumber due to the increased s-character of the C-H bonds.
C=O Stretch17051706~1700-1710The carbonyl stretch is a strong, sharp band. Its position is sensitive to hydrogen bonding; in the dimeric form, it appears at a lower frequency than in the monomer.
C-O Stretch12251221~1220-1230This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid.
O-H Bend930935~930-940This broad band is characteristic of the out-of-plane bending of the O-H group in the hydrogen-bonded dimer.
Ring Deformations1048, 860 (cyclopropane)915, 850 (cyclobutane)Multiple bands expectedThe spirocyclic structure will exhibit complex vibrational modes corresponding to the deformations of both the cyclopropane and cyclobutane rings.

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Carboxylic Acid

This protocol outlines the steps for obtaining a high-quality IR spectrum of a solid sample like spiro[2.3]hexane carboxylic acid using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a preferred method for solid samples as it requires minimal sample preparation.

Instrumentation and Materials:

  • FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

  • Solid sample of spiro[2.3]hexane carboxylic acid.

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.

    • Lower the ATR anvil and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid spiro[2.3]hexane carboxylic acid powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

    • Perform a baseline correction and peak picking to identify the key absorption bands.

    • Compare the obtained peak positions with the predicted values and reference spectra.

Visualizing Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes in spiro[2.3]hexane carboxylic acid that give rise to its characteristic IR spectrum.

G cluster_0 Spiro[2.3]hexane Carboxylic Acid cluster_1 Key Vibrational Modes Molecule Spiro[2.3]hexane Carboxylic Acid OH_stretch O-H Stretch (2500-3300 cm⁻¹) Molecule->OH_stretch Broad, H-bonding CH_stretch C-H Stretch (~3080, ~2980-2880 cm⁻¹) Molecule->CH_stretch Ring Strain Effects CO_double_stretch C=O Stretch (~1700-1710 cm⁻¹) Molecule->CO_double_stretch Strong, Sharp CO_single_stretch C-O Stretch (~1220-1230 cm⁻¹) Molecule->CO_single_stretch OH_bend O-H Bend (~930-940 cm⁻¹) Molecule->OH_bend Out-of-plane

Caption: Key vibrational modes of spiro[2.3]hexane carboxylic acid.

Trustworthiness and Self-Validation

The predictive analysis presented in this guide is grounded in the fundamental principles of infrared spectroscopy and validated by comparison with experimentally verified data from closely related molecules. The provided experimental protocol is a standardized method in analytical chemistry, ensuring reproducibility and reliability. By comparing the experimentally obtained spectrum of spiro[2.3]hexane carboxylic acid with the predicted values and the spectra of the reference compounds, a researcher can confidently validate the identity and purity of their sample. Any significant deviation from the predicted spectrum would warrant further investigation into the sample's integrity or the presence of impurities.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Retrieved from [Link]

A Comparative Guide to the Metabolic Stability of Spiro[2.3]hexane and Spiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the key determinants of a molecule's in vivo fate is its metabolic stability. The introduction of novel three-dimensional scaffolds is a widely adopted strategy to enhance metabolic stability, and spirocycles have emerged as particularly promising motifs.[1][2] This guide provides a comparative analysis of the metabolic stability of two intriguing spiroalkanes: spiro[2.3]hexane and spiro[3.3]heptane. By delving into their structural nuances, the underlying biochemical pathways of their metabolism, and available experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their scaffold selection strategies.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's susceptibility to biotransformation, profoundly influences its efficacy and safety profile.[3] Compounds with low metabolic stability are rapidly cleared from the body, often through extensive first-pass metabolism in the liver, leading to poor bioavailability and a short duration of action.[4] Conversely, excessively high metabolic stability can result in drug accumulation and potential toxicity. Therefore, the judicious tuning of metabolic stability is a critical aspect of the hit-to-lead and lead optimization phases of drug discovery.[5] The introduction of spirocyclic systems, which are characterized by a high fraction of sp3-hybridized carbons and a rigid three-dimensional structure, has been shown to be an effective strategy for improving metabolic profiles.[1]

Structural Considerations: Spiro[2.3]hexane vs. Spiro[3.3]heptane

The fundamental difference between spiro[2.3]hexane and spiro[3.3]heptane lies in their ring composition and the associated ring strain.

  • Spiro[2.3]hexane: This scaffold consists of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom. The presence of the highly strained three-membered ring is a defining feature.

  • Spiro[3.3]heptane: This larger spirocycle is composed of two cyclobutane rings sharing a common spirocenter. While still a strained system, the ring strain is generally considered to be less pronounced than in spiro[2.3]hexane.

The inherent ring strain can influence the reactivity of adjacent C-H bonds, potentially impacting their susceptibility to enzymatic oxidation. It is this interplay between three-dimensionality and ring strain that dictates their metabolic fate.

The Engine of Metabolism: Cytochrome P450-Mediated Hydroxylation

The primary route of metabolism for many xenobiotics, including saturated hydrocarbons, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[6][7] These enzymes are abundant in the liver and are responsible for the majority of Phase I metabolic reactions.[7]

The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo heme cation radical species, known as Compound I.[7][8] This potent oxidant can abstract a hydrogen atom from a C-H bond of a substrate, forming a transient carbon-centered radical and a ferryl-hydroxide intermediate. In a subsequent step, often referred to as the "oxygen rebound," the hydroxyl group is transferred to the carbon radical, resulting in the formation of a hydroxylated metabolite.[7][9]

The regioselectivity of CYP450 hydroxylation is influenced by several factors, including the accessibility of the C-H bond to the enzyme's active site and the inherent reactivity of the bond, which is related to bond dissociation energy.[9] Generally, tertiary C-H bonds are more susceptible to oxidation than secondary, which are in turn more reactive than primary C-H bonds, due to the greater stability of the resulting carbon radical.[9]

Experimental Assessment of Metabolic Stability: The Liver Microsome Assay

To experimentally quantify and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method.[10][11][12] This assay utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes.[7][11]

The core principle of the assay is to incubate the test compound with liver microsomes in the presence of the essential cofactor NADPH, which fuels the CYP450 catalytic cycle.[11] The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13] From these data, key parameters of metabolic stability can be derived.

Key Parameters:
ParameterDescription
Half-life (t1/2) The time required for the concentration of the parent compound to decrease by 50%. A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit time per unit of liver tissue or protein. Higher CLint values correspond to lower metabolic stability.

Comparative Metabolic Stability: Insights from Experimental Data

A notable study investigated the effect of replacing a phenyl ring in the drug Sonidegib with a spiro[3.3]heptane moiety.[14][15] The results demonstrated a significant improvement in metabolic stability in human liver microsomes for the spirocyclic analogs.

CompoundCLint (µL/min/mg)t1/2 (min)
Sonidegib (phenyl-containing)9393
trans-Spiro[3.3]heptane analog47Not specified in one source, another indicates a reduction
cis-Spiro[3.3]heptane analog11Not specified in one source, another indicates a reduction
(Data adapted from ChemRxiv, 2023)[14] Note: There appears to be a discrepancy in the reported t1/2 values in one preprint, with the text stating an increase while the values suggest a decrease. The improvement in CLint is, however, consistent.

This data strongly suggests that the introduction of the spiro[3.3]heptane scaffold can shield a molecule from metabolic degradation compared to a planar aromatic ring.[14] This is a common theme in medicinal chemistry, where increasing the sp3 character of a molecule can lead to improved metabolic stability.[16]

Predicting the Metabolic Fate of Spiro[2.3]hexane

In the absence of direct comparative data for spiro[2.3]hexane, we can make some informed predictions based on its structural properties. The higher ring strain of the cyclopropane ring in spiro[2.3]hexane compared to the cyclobutane rings in spiro[3.3]heptane could potentially influence its metabolic stability. Strained C-C bonds can lead to a rehybridization of the C-H bonds, potentially altering their bond dissociation energies and susceptibility to CYP-mediated hydroxylation.

It is plausible that the methylene C-H bonds on the cyclobutane ring of spiro[2.3]hexane would be the primary sites of initial oxidative metabolism, similar to what would be expected for spiro[3.3]heptane. The accessibility of these positions to the CYP active site would be a critical determinant. The cyclopropyl C-H bonds, while part of a highly strained system, are generally more resistant to abstraction due to their higher bond dissociation energies.

Experimental Workflow & Methodologies

To provide a practical framework for researchers, we outline a detailed, step-by-step protocol for a typical in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting to the final concentration. Verify the pH.[13]
  • Test Compound Stock Solution: Dissolve the test compound (e.g., spiro[2.3]hexane or spiro[3.3]heptane derivative) in DMSO to a concentration of 10 mM.
  • Human Liver Microsomes (HLM): Procure pooled HLM from a reputable commercial vendor. The protein concentration is typically 20 mg/mL. Thaw on ice immediately before use.[13]
  • NADPH Regenerating System (or 1 mM NADPH solution): Prepare fresh.
  • Internal Standard (IS) Solution: A structurally similar and stable compound not present in the matrix, prepared in acetonitrile.
  • Positive Control Compounds: Use compounds with known metabolic fates (e.g., Dextromethorphan, Verapamil) to validate the assay performance.[11][13]

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to achieve a final incubation concentration of 1 µM.[13]
  • In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound solution at 37°C for 10 minutes.[7][10]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.[10][11]
  • Include a negative control incubation without NADPH to assess for non-enzymatic degradation.[7]

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration) .

Visualizing the Process

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis reagents Prepare Reagents: - Test Compound (1 µM) - HLM (0.5 mg/mL) - NADPH - Buffer (pH 7.4) prewarm Pre-warm HLM & Test Compound reagents->prewarm initiate Initiate Reaction (add NADPH) prewarm->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Data Processing: - Plot ln(% remaining) vs. Time - Calculate t1/2 and CLint lcms->data

Caption: Workflow of the in vitro liver microsomal stability assay.

Putative Metabolic Pathway of Spiroalkanes

G Spiroalkane Spiro[x.y]alkane (Substrate) CYP_Substrate [CYP-Fe(III) • Substrate] Spiroalkane->CYP_Substrate CYP_Resting CYP-Fe(III) (Resting State) CYP_Resting->CYP_Substrate CYP_Reduced [CYP-Fe(II) • Substrate] CYP_Substrate->CYP_Reduced e_NADPH1 e- (from NADPH) CYP_O2 [CYP-Fe(III)-O2- • Substrate] CYP_Reduced->CYP_O2 O2 O2 O2->CYP_O2 CompoundI Compound I [CYP-Fe(IV)=O •+ Substrate] CYP_O2->CompoundI e_NADPH2 e-, 2H+ Radical_Intermediate Substrate Radical + [CYP-Fe(IV)-OH] CompoundI->Radical_Intermediate H• Abstraction Hydroxylated_Metabolite Hydroxylated Spiroalkane (Product) Radical_Intermediate->Hydroxylated_Metabolite Oxygen Rebound Hydroxylated_Metabolite->CYP_Resting Product Release

Caption: Simplified CYP450 catalytic cycle for spiroalkane hydroxylation.

Conclusion and Future Perspectives

The available evidence strongly supports the utility of spirocyclic scaffolds, particularly spiro[3.3]heptane, in enhancing the metabolic stability of drug candidates. This is attributed to their rigid, three-dimensional nature, which can limit access of metabolically labile sites to the active centers of CYP enzymes.

While direct comparative data for spiro[2.3]hexane is currently lacking, its structural features suggest it would also confer a degree of metabolic stability. The higher ring strain of the cyclopropane moiety in spiro[2.3]hexane is a key differentiator from spiro[3.3]heptane and warrants further investigation to fully elucidate its impact on metabolic fate.

For drug development professionals, the choice between these two scaffolds will depend on a multi-parameter optimization that includes not only metabolic stability but also synthetic accessibility, solubility, and the desired exit vectors for substitution. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for conducting these critical evaluations. Future head-to-head studies of otherwise identical molecules containing these two spirocycles will be invaluable in further refining our understanding and enabling more precise, structure-based design of metabolically robust drug candidates.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Wikipedia. (2024). Cytochrome P450. Retrieved from [Link]

  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • De Guia, M. (2013). CYP450 part 1 - Hydroxylation. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Retrieved from [Link]

  • Malashchuk, A., et al. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds. ResearchGate. Retrieved from [Link]

  • Lee, S. Y., & Pae, A. N. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. Retrieved from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC. Retrieved from [Link]

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Retrieved from [Link]

  • Books. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.
  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PMC. Retrieved from [Link]

  • PubMed. (2002). Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[10][11]octane. Retrieved from [Link]

  • SpiroChem. (n.d.). Properties Optimization. Retrieved from [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • bioRxiv. (2024). Hydrocarbon Metabolism and Petroleum Seepage as Ecological and Evolutionary Drivers for Cycloclasticus. Retrieved from [Link]

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Escaping Flatland: A Comparative Guide to the Fsp3 Character of Spirocyclic vs. Aromatic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design

For decades, medicinal chemistry has been dominated by aromatic scaffolds—flat, rigid structures that provided a reliable framework for drug design. However, the pharmaceutical industry has faced a sobering reality: a high attrition rate of drug candidates in clinical trials. A growing body of evidence suggests that a key factor contributing to this failure is the over-reliance on planar, sp2-hybridized carbon-rich molecules. In response, a paradigm shift known as "escaping flatland" has gained significant traction, advocating for the design of molecules with greater three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3).[1][2]

The Fsp3 character, calculated as the ratio of sp3-hybridized carbons to the total carbon count in a molecule, has emerged as a critical parameter for predicting drug-likeness.[3][4][5] A higher Fsp3 value is correlated with an increased probability of success in clinical development.[3][4][6] This is largely because increased saturation leads to more complex, three-dimensional shapes that can improve physicochemical properties such as solubility, while providing more specific and nuanced interactions with biological targets.[6][7]

This guide provides an in-depth comparison of two distinct classes of carboxylic acids: traditional aromatic acids and contemporary spirocyclic acids. We will explore how the inherent structural differences dictate their Fsp3 character and, consequently, their performance in key developability parameters. Through supporting experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a clear, objective guide to leveraging the advantages of three-dimensionality in their discovery programs.

Part 1: Structural and Fsp3 Character Analysis

The fundamental difference between spiro acids and aromatic acids lies in their core architecture. This structural variance is the primary determinant of their Fsp3 character and subsequent physicochemical behavior.

  • Aromatic Acids: These compounds are defined by a planar, cyclic, conjugated system of sp2-hybridized carbon atoms. The quintessential example is benzoic acid. This planarity often leads to strong intermolecular π-π stacking interactions, which can negatively impact properties like aqueous solubility. Their Fsp3 character is inherently low, as the majority of carbons are sp2 hybridized.

  • Spirocyclic Acids: In contrast, spirocycles are three-dimensional structures where two rings are linked by a single, common quaternary carbon atom.[8] This spiro center is, by definition, an sp3-hybridized carbon, which anchors the molecule in a rigid, non-planar conformation.[3][4] This inherent three-dimensionality disrupts molecular packing and provides a scaffold to orient substituents in precise vectors in 3D space.[9]

The calculation of Fsp3 is straightforward: Fsp3 = (Number of sp3 Hybridized Carbons) / (Total Number of Carbon Atoms) [3][4]

Let's compare two representative structures:

ScaffoldStructuresp3 CarbonsTotal CarbonsFsp3 Character
Benzoic AcidC₇H₆O₂170.14
Spiro[3.3]heptane-2-carboxylic acidC₈H₁₂O₂780.875

The dramatic difference in Fsp3 character is immediately apparent and is the foundation for the divergent properties of these two classes of molecules.

G cluster_0 Aromatic Acid (Low Fsp3) cluster_1 Spirocyclic Acid (High Fsp3) Aromatic Planar sp2 Core (e.g., Benzene Ring) Carboxyl_A Carboxylic Acid Aromatic->Carboxyl_A Low 3D complexity Spiro 3D sp3 Core (Spirocyclic Scaffold) Carboxyl_S Carboxylic Acid Spiro->Carboxyl_S High 3D complexity Title Structural Comparison: Aromatic vs. Spirocyclic Acids

Caption: Structural difference between planar aromatic acids and 3D spiro acids.

Part 2: The Impact of Fsp3 Character on Physicochemical Properties

The shift from planar, low-Fsp3 aromatic acids to three-dimensional, high-Fsp3 spiro acids has profound and generally beneficial effects on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Aqueous Solubility: This is often a major hurdle for aromatic compounds. Their planarity facilitates efficient crystal lattice packing, which requires significant energy to overcome during dissolution, leading to poor solubility. The 3D nature of spirocycles disrupts this packing, often resulting in a significant improvement in aqueous solubility.[6][8][10] This is a critical advantage, as poor solubility can terminate the development of an otherwise promising drug candidate.[11]

  • Lipophilicity (LogP): Lipophilicity, the affinity of a molecule for a lipid environment, is a double-edged sword. While necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[11] Introducing spirocyclic scaffolds can effectively modulate and often decrease lipophilicity (LogP) compared to their aromatic counterparts, bringing the molecule into a more favorable "drug-like" range (LogP typically 0-3).[4][8][11]

  • Metabolic Stability: The rigid, saturated framework of spirocycles can enhance metabolic stability. By replacing metabolically labile aromatic rings, which are susceptible to oxidation by cytochrome P450 enzymes, with robust sp3-rich cores, the molecule's half-life can be extended.[4][8][10] The defined 3D structure can also sterically shield other parts of the molecule from metabolic attack.

  • Target Binding and Selectivity: The conformational rigidity and defined three-dimensional geometry of spirocyclic scaffolds allow for the precise placement of functional groups to interact with a protein's binding pocket.[12] This can lead to higher binding affinity (potency) and improved selectivity, as the molecule fits the target site more precisely, reducing interactions with off-targets.[3][8]

Comparative Performance Data (Illustrative)
PropertyAromatic Acid (e.g., Substituted Benzoic Acid)Spirocyclic Acid (e.g., Substituted Spiro-acid)Rationale for Difference
Fsp3 Character Low (~0.1-0.3)High (~0.7-0.9)Inherent sp2 vs. sp3 carbon framework.
Aqueous Solubility Low (<10 µg/mL)Moderate to High (>50 µg/mL)3D shape disrupts crystal packing.[8][10]
Lipophilicity (LogP) High (>3.5)Optimal (1.5 - 3.0)Saturated core is less lipophilic than an aromatic system.[4]
Metabolic Stability (t½) Low (<15 min)High (>60 min)sp3 core is less prone to oxidation than an aromatic ring.[8]
Target Selectivity ModerateHighRigid 3D conformation allows for more specific interactions.[3]

Part 3: Essential Experimental Protocols

To ensure trustworthiness and reproducibility, the properties discussed above must be validated through robust experimental methods. The following are standard, self-validating protocols used in the pharmaceutical industry.

Protocol 1: Determination of Thermodynamic Aqueous Solubility

Causality: This protocol determines the equilibrium solubility of a compound, a critical parameter for oral bioavailability. The shake-flask method is the gold standard, ensuring the solution has reached true saturation.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) on a shaker for a minimum of 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated HPLC-UV or LC-MS/MS calibration curve.

  • Calculation: Determine the concentration of the dissolved compound by comparing its analytical response to the calibration curve. The final value is reported in µg/mL or µM.

Protocol 2: Determination of Lipophilicity (LogP)

Causality: This protocol measures the partition coefficient (P) of a compound between an organic (n-octanol) and an aqueous phase, which is fundamental to predicting its membrane permeability and overall ADME profile.[13][14]

Methodology: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.

  • Compound Introduction: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

  • Partitioning: Add a known volume of the aqueous phase (e.g., 1 mL) and the organic phase containing the compound (e.g., 1 mL) to a vial. The starting concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to facilitate partitioning, followed by a period of rest (or centrifugation) to allow for complete phase separation.[15]

  • Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ) [16]

G cluster_workflow LogP Determination Workflow Start 1. Prepare Pre-saturated Octanol & Water Step2 2. Dissolve Compound in Octanol Phase Start->Step2 Step3 3. Mix Octanol & Aqueous Phases in Vial Step2->Step3 Step4 4. Shake to Equilibrate & Centrifuge to Separate Step3->Step4 Step5 5. Sample Both Phases Step4->Step5 Step6 6. Quantify Concentration (HPLC) Step5->Step6 End 7. Calculate LogP Step6->End

Caption: Experimental workflow for LogP determination via the shake-flask method.

Conclusion: Embracing the Third Dimension for Higher Success

The strategic incorporation of spirocyclic scaffolds represents a powerful and field-proven approach to "escape from flatland" and enhance the quality of drug candidates.[1][17][18] By inherently possessing a high Fsp3 character, spirocyclic acids demonstrate clear advantages over their traditional aromatic counterparts in key areas of drug discovery. Their three-dimensional, rigid structures contribute to improved aqueous solubility, optimized lipophilicity, enhanced metabolic stability, and superior target selectivity.[3][8][19] While the synthesis of spirocycles can be more complex, the significant improvements in the resulting compound's developability profile provide a compelling justification for their use.[18] As the industry continues to seek molecules with a higher probability of clinical success, the deliberate design of high-Fsp3 scaffolds like spiro acids will undoubtedly be a cornerstone of future drug discovery efforts.

References

  • Synthesis of oxa-spirocyclic carboxylic acids and amino acids. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Synthesis of new chiral spiro carboxylic acids. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Center for Biotechnology Information. [Link]

  • Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Scribd. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Fsp3: A new parameter for drug-likeness. ResearchGate. [Link]

  • Fsp3: A new parameter for drug-likeness. PubMed. [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Application of fSP3 towards Non- Systemic Drug Discovery. Preprints.org. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. [Link]

  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. OUCI. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. TSI Journals. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Metalla-aromatics: Planar, Nonplanar, and Spiro. PubMed. [Link]

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Comparative Guide: Elemental Analysis & Purity Validation for 5-Methylspiro[2.3]hexane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical methodologies used to establish elemental purity and identity standards for 5-Methylspiro[2.3]hexane-5-carboxylic acid . It addresses the specific challenges posed by strained spirocyclic scaffolds—such as volatility and combustion instability—and evaluates the transition from classical microanalysis to modern spectroscopic quantification.

Executive Summary: The Analytical Challenge

5-Methylspiro[2.3]hexane-5-carboxylic acid is a high-value pharmacophore used to introduce rigid spirocyclic geometry into drug candidates. Its unique structure—a cyclopropane ring fused to a cyclobutane ring—creates significant ring strain (~26 kcal/mol) and distinct physicochemical properties that complicate standard validation protocols.

The Core Problem: Traditional elemental analysis (Combustion CHN) often yields inconsistent results for this compound due to:

  • Sublimation/Volatility: The compact, lipophilic hydrocarbon scaffold leads to sample loss in the combustion chamber before oxidation occurs.

  • Incomplete Combustion: The high strain energy can cause explosive decomposition rather than controlled burning, leading to soot formation and low carbon values.

This guide compares the industry-standard Combustion Analysis (CHN) against the superior alternative, Quantitative NMR (qNMR) , and establishes a robust validation workflow.

Comparative Analysis of Methodologies

Method A: Classical Combustion Analysis (CHN)

The historical "Gold Standard" for publication and purity validation.

  • Principle: High-temperature combustion (900°C+) followed by GC separation of CO₂, H₂O, and N₂.

  • Acceptance Standard: Theoretical vs. Experimental values must be within ±0.4% .

  • Performance on Spiro-Acids:

    • Reliability:Low . Frequent failures due to volatility.

    • Sample Requirement: High (1–5 mg, destructive).

    • Common Error: Low Carbon % (due to sublimation) or High Carbon % (if solvent trapped in crystal lattice).

Method B: Quantitative NMR (qNMR) – Recommended

The modern primary reference method for strained small molecules.

  • Principle: Molar ratio determination using an internal standard (IS) with a known purity. Signal integration is directly proportional to the number of nuclei.[1]

  • Acceptance Standard: Purity value with <1.0% Relative Standard Deviation (RSD) .

  • Performance on Spiro-Acids:

    • Reliability:High .[2] Performed in solution (e.g., DMSO-d6), eliminating volatility issues.

    • Sample Requirement: 5–10 mg (Non-destructive; recoverable).

    • Specificity: Distinguishes between the compound and residual solvents/isomers.

Method C: ICP-MS (For Elemental Impurities)

Required for safety/regulatory compliance (ICH Q3D).[3]

  • Target: Catalyst residues. Synthesis of spiro[2.3]hexane often involves Rhodium (Rh) or Copper (Cu) carbenoid chemistry.

  • Acceptance Standard: Must meet PDE (Permitted Daily Exposure) limits (e.g., Rh < 10 ppm for oral drugs).

Data Presentation: Performance Matrix

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Exact Mass (Formula Confirmation)
Spiro-Stability Poor (Risk of sublimation)Excellent (Solution state)Excellent (Ionization state)
Precision ±0.3 – 0.5% (absolute)±0.1 – 0.5% (relative)< 3 ppm mass error
Destructive? YesNoNo (Micro-scale)
Blind Spots Cannot detect inorganic saltsRequires soluble standardCannot quantify bulk purity easily
Verdict Secondary/Legacy Primary Standard Qualitative Support

Experimental Protocols

Protocol 1: qNMR Purity Determination (The "Gold Standard")

Objective: Establish the absolute purity of 5-Methylspiro[2.3]hexane-5-carboxylic acid.

Reagents:

  • Analyte: ~10 mg of 5-Methylspiro[2.3]hexane-5-carboxylic acid (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: Maleic acid provides a singlet at ~6.3 ppm (D₂O/DMSO), distinct from the spiro-alkyl region (0.5–2.5 ppm).

  • Solvent: DMSO-d6 (prevents sublimation and solubilizes polar acid).

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation of the carboxyl protons).
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the spiro-methyl singlet (or cyclopropane multiplets).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)[4]
Protocol 2: Optimized CHN Analysis (If Required)

Objective: Mitigate volatility errors during combustion.

  • Encapsulation: Do not use open tin boats. Use hermetically sealed Indium or Tin capsules .

  • Cold Sealing: Seal the capsule immediately after weighing using a cold-welding press to prevent sublimation.

  • Oxidant: Add ~5 mg of Tungsten(VI) oxide (WO₃) to the capsule to prevent carbide formation from the strained rings.

Visualization of Validation Workflows

Diagram 1: Analytical Decision Tree for Spiro-Compounds

This logic flow ensures the correct method is selected based on the compound's physical behavior.

AnalyticalDecisionTree Start Sample: 5-Methylspiro[2.3]hexane-5-carboxylic acid VolatilityCheck Is sample volatile/sublimable? Start->VolatilityCheck qNMR Method: Quantitative NMR (qNMR) (Solvent: DMSO-d6) VolatilityCheck->qNMR Yes (High Risk) CHN Method: Combustion Analysis (Sealed Capsule + WO3) VolatilityCheck->CHN No (Low Risk) PurityCalc Calculate Purity (wt%) qNMR->PurityCalc Pass PASS: Certificate of Analysis PurityCalc->Pass ResultCheck Result within ±0.4%? CHN->ResultCheck ResultCheck->Pass Yes Fail FAIL: Rerun with qNMR ResultCheck->Fail No Fail->qNMR

Caption: Decision logic for selecting qNMR over CHN for volatile spiro-acids to ensure data integrity.

Diagram 2: qNMR Validation Loop

The self-validating protocol for establishing the reference standard.

qNMR_Workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Analysis Weigh Weigh Analyte + Traceable Internal Std Dissolve Dissolve in DMSO-d6 (Homogenize) Weigh->Dissolve T1_Test T1 Relaxation Test Dissolve->T1_Test Pulse 1H NMR (D1 > 5*T1) T1_Test->Pulse Integrate Integration (Spiro-Methyl vs IS) Pulse->Integrate Report Purity Value ± Uncertainty Integrate->Report

Caption: Step-by-step qNMR workflow ensuring relaxation delays (


) prevent integration errors.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation in qNMR." Journal of Medicinal Chemistry. Link

  • Burton, G., et al. (2005). "Spirocyclic compounds in drug discovery." Journal of Pharmaceutical Sciences. Link

  • International Council for Harmonisation (ICH). (2019). "Guideline Q3D(R2) on Elemental Impurities." ICH Guidelines. Link

  • United States Pharmacopeia (USP). (2023). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methylspiro[2.3]hexane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: CAUTION / IRRITANT (Treat as Corrosive in high concentrations) Immediate Action: Handle only inside a certified chemical fume hood. Primary Hazard: Respiratory tract irritation and potential ocular damage due to acidic functionality combined with a strained spirocyclic framework.

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 5-Methylspiro[2.3]hexane-5-carboxylic acid. While it is a standard intermediate, its structure combines a strained spiro[2.3]hexane ring with a carboxylic acid moiety. This creates a lipophilic acid that can penetrate the stratum corneum more effectively than simple mineral acids, necessitating a specific PPE strategy beyond the standard "coat and gloves."

Hazard Identification & Mechanistic Risk

To select the right PPE, we must understand why this molecule is hazardous.

  • Acidity (pKa ~4.5): Like most aliphatic carboxylic acids, it can cause contact dermatitis and severe eye irritation (H319/H318). Inhalation of dust causes respiratory irritation (H335).[1]

  • Spirocyclic Strain: The spiro[2.3]hexane system contains significant ring strain. While generally stable, this ring system increases the molecule's energy and lipophilicity compared to linear analogs.

    • Risk Implication: Enhanced lipid solubility implies faster skin absorption. Standard latex gloves are insufficient; nitrile is mandatory.

PPE Stratification & Decision Logic

Do not apply a "one size fits all" approach. PPE must scale with the operation.

PPE Selection Matrix
Protection ZoneStandard Handling (<1g, Solid)High-Risk Handling (>1g, Solution, or Heating)Technical Rationale
Hand Protection Single Nitrile Gloves (0.11 mm)Double Nitrile (Outer: 0.14 mm, Inner: 0.11 mm)Acidic solutions permeate thin nitrile faster. Double gloving provides a breakthrough time buffer.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles (Indirect Vent)Fine powders drift; acidic dust in the eye causes immediate protein coagulation/damage.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood for weighing)H335 Hazard: The solid dust is an airway irritant.
Body Cotton Lab CoatLab Coat + Chemical Apron (Rubber/Neoprene)Protects against splashes during dissolution steps.
PPE Decision Workflow

The following logic gate ensures you are correctly equipped before opening the vial.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty Quantity > 1 gram? Solid->Qty Risk_High High Hazard PPE: Splash Goggles + Apron + Double Nitrile (Consider Face Shield) Liquid->Risk_High Solvents aid permeation Risk_Low Standard PPE: Safety Glasses + Single Nitrile Qty->Risk_Low No Risk_Med Elevated PPE: Splash Goggles + Double Nitrile Qty->Risk_Med Yes (Dust Risk)

Figure 1: PPE Selection Logic. Note that handling solutions triggers higher protection levels because solvents (e.g., DCM, THF) act as vehicles, carrying the acid through glove material.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs during weighing due to static-induced dust fly-off.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Spirocyclic acids are often fluffy solids. Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.

    • Why? Static charge causes particles to "jump" onto gloves and cuffs, leading to inadvertent transfer to the face later.

  • Technique: Use the "tap-and-settle" method. Do not dump the solid.

B. Solubilization
  • Solvent Choice: When dissolving in chlorinated solvents (DCM) or ethers (THF), the permeation rate through gloves increases.

  • Protocol:

    • Add solvent to the solid, not solid to solvent (reduces splash risk).

    • Self-Validation: Check your outer glove fingertips every 10 minutes. If you see "puckering" or dimensional change, the solvent has breached the material. Change gloves immediately.

Emergency Response & Spill Management

If a spill occurs, your response must be immediate and chemically logical. Do not use water immediately on a dry powder spill (it spreads the contamination).

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Act_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Dry->Act_Dry Act_Wet 1. Absorb with Vermiculite 2. Neutralize (Bicarbonate) Wet->Act_Wet Dispose Label: 'Acidic Organic Waste' Contact EHS Act_Dry->Dispose Act_Wet->Dispose

Figure 2: Spill Response Workflow. Prioritize containment of dust for solids and neutralization for liquids.

First Aid:

  • Eye Contact: Flush for 15 minutes minimum.[2] The carboxylic acid can bind to corneal proteins; immediate dilution is vital.

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol (it enhances absorption).

Disposal: Cradle-to-Grave

Improper disposal is a safety hazard for EHS personnel.

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid waste). The spiro ring system is organic fuel; mixing with strong oxidizers is an explosion hazard.

  • Labeling: Clearly tag as "Organic Acid - Corrosive."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as the acid may corrode them over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[4] Methyl spiro[2.3]hexane-5-carboxylate (Analogous Hazard Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Fisher Scientific. (2012). Safety Data Sheet: Organic Anhydrides and Acids.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.